Domperidone Impurity F
説明
Structure
3D Structure
特性
IUPAC Name |
1,3-bis[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42Cl2N8O3/c38-25-7-9-31-29(23-25)40-35(48)46(31)27-11-19-42(20-12-27)15-3-17-44-33-5-1-2-6-34(33)45(37(44)50)18-4-16-43-21-13-28(14-22-43)47-32-10-8-26(39)24-30(32)41-36(47)49/h1-2,5-10,23-24,27-28H,3-4,11-22H2,(H,40,48)(H,41,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGRTVZPTBEQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5N(C4=O)CCCN6CCC(CC6)N7C8=C(C=C(C=C8)Cl)NC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42Cl2N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391053-55-6 | |
| Record name | 1,3-Bis(3-(4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl)propyl)benzimidazol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-BIS(3-(4-(5-CHLORO-2-OXO-3H-BENZIMIDAZOL-1-YL)PIPERIDIN-1-YL)PROPYL)BENZIMIDAZOL-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ3HBB9FWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Domperidone Impurity F: Structure, Characterization, and Synthesis Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Domperidone Impurity F, a critical process-related impurity in the synthesis of the antiemetic drug domperidone. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the causality behind analytical choices and the logic of impurity management, grounded in authoritative references.
Executive Summary
This compound is a dimeric impurity formed during the synthesis of domperidone. Its structure, officially designated as 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one, represents a significant process control parameter in the manufacturing of domperidone. Understanding its formation, characterization, and quantification is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide delves into the chemical identity of Impurity F, outlines robust analytical methodologies for its characterization, and discusses its likely synthetic origin, providing a holistic view for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental chemical and physical properties of an impurity is the bedrock of any effective control strategy.
Chemical Structure and IUPAC Name
This compound is a complex molecule resulting from the dimerization of key intermediates in the domperidone synthesis.
IUPAC Name: 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one[1][2]
Chemical Structure:
Caption: Logical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound. This data is crucial for selecting appropriate analytical techniques and developing isolation and purification strategies.
| Property | Value | References |
| CAS Number | 1391053-55-6 | [3] |
| Molecular Formula | C₃₇H₄₂Cl₂N₈O₃ | [2][3] |
| Molecular Weight | 717.69 g/mol | [3] |
| Appearance | White to Off-White Solid | [4] |
| Solubility | Soluble in DMSO and Methanol. Low water solubility. | [4][] |
Analytical Characterization: A Multi-faceted Approach
The characterization of this compound necessitates a combination of chromatographic and spectroscopic techniques to confirm its identity, and quantify its presence.
Chromatographic Analysis: UPLC for Quantification
A rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method has been developed for the determination of domperidone and its process-related impurities, including Impurity F.[3] This method is superior to traditional HPLC methods in terms of speed and resolution.
Expert Insight: The choice of a sub-2 µm particle size column is deliberate. It provides higher efficiency and resolution, which is critical for separating structurally similar impurities from the main API peak and from each other. The gradient elution is designed to provide optimal separation of all known impurities within a short run time.
| Parameter | Specification |
| Column | Hypersil Zorbax eXtra Densely Bonded C18 (30 x 4.6 mm, 1.8 µm) |
| Mobile Phase A | 0.06 M Ammonium Acetate |
| Mobile Phase B | Methanol |
| Gradient | Optimized for separation of all impurities |
| Flow Rate | 1 mL/min |
| Column Temperature | 40°C |
| Detector | Diode-Array Detector (DAD) at 280 nm |
| Injection Volume | 3 µL |
| Retention Time of Impurity F | Approximately 4.85 min |
UPLC Workflow Diagram:
Caption: UPLC workflow for the analysis of this compound.
Spectroscopic Characterization for Structural Elucidation
While detailed spectral data for this compound is not publicly available, commercial suppliers of the reference standard confirm its structure using a suite of spectroscopic techniques.[6] The following sections outline the expected principles of analysis.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of protons in the molecule. However, key signals would include aromatic protons from the benzimidazolone rings, aliphatic protons from the piperidine and propyl chains, and NH protons of the benzimidazolone moieties. Specific chemical shifts and coupling constants would be used to confirm the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum would provide complementary information, showing distinct signals for the carbonyl carbons of the benzimidazolone rings, aromatic carbons, and aliphatic carbons of the piperidine and propyl linkers.
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound. The expected m/z value for the protonated molecule [M+H]⁺ would be approximately 717.2857, corresponding to the molecular formula C₃₇H₄₃Cl₂N₈O₃⁺. Fragmentation patterns observed in MS/MS experiments would further corroborate the proposed structure by identifying characteristic fragments of the domperidone substructures.
The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of key functional groups. As a reference, the FTIR spectrum of pure domperidone shows characteristic peaks at approximately 3390 cm⁻¹ (N-H stretch), 3080 cm⁻¹ (aromatic C-H stretch), 2915 cm⁻¹ (aliphatic C-H stretch), and 1697 cm⁻¹ (C=O stretch of the benzimidazolone).[7] this compound is expected to show similar characteristic peaks. A notable feature for Impurity F would be the presence of absorption bands associated with the central, trisubstituted benzimidazolone ring.
Formation and Synthesis Insights
Understanding the synthetic pathway of an impurity is crucial for its control. While a specific synthesis protocol for this compound is not published, its structure strongly suggests its formation as a by-product during the synthesis of domperidone.
Plausible Formation Pathway
Domperidone is synthesized through the coupling of two key intermediates: 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one and 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one.[8][9]
This compound is likely formed when one molecule of 1,3-dihydro-2H-benzimidazol-2-one reacts with two molecules of a reactive intermediate derived from the main synthesis pathway. A plausible mechanism involves the dialkylation of the central benzimidazol-2-one ring with two equivalents of an alkylating agent containing the 4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine moiety.
Proposed Formation Mechanism:
Caption: Plausible formation pathway of this compound.
Expert Insight: The formation of this dimeric impurity is a classic example of a competitive side reaction in a multi-step synthesis. Controlling the stoichiometry of the reactants, reaction temperature, and reaction time are critical process parameters to minimize the formation of Impurity F.
Regulatory Context and Control Strategy
The control of impurities is a critical aspect of drug development and manufacturing, governed by stringent regulatory guidelines.
Pharmacopeial Standards
The European Pharmacopoeia (EP) lists this compound as a specified impurity for domperidone maleate. The acceptance criterion for Impurity F is typically not more than 0.25%. The total of specified impurities (A, B, C, D, E, and F) should not exceed 0.5%. These limits underscore the importance of a well-controlled manufacturing process.
Control Strategy
A robust control strategy for this compound should encompass the following:
-
Raw Material Control: Ensuring the purity of starting materials and intermediates.
-
Process Optimization: Fine-tuning reaction conditions (stoichiometry, temperature, time) to minimize the formation of Impurity F.
-
In-Process Controls (IPCs): Monitoring the progress of the reaction and the levels of Impurity F at critical stages.
-
Purification: Developing effective purification methods to remove Impurity F from the final API.
-
Validated Analytical Methods: Employing validated analytical methods, such as the UPLC method described, for the accurate quantification of Impurity F in the final drug substance.
Conclusion
This compound is a structurally complex, process-related impurity that requires careful monitoring and control during the manufacturing of domperidone. This guide has provided a detailed overview of its chemical identity, a validated UPLC method for its quantification, and insights into its likely formation pathway. While detailed public data on its spectroscopic characterization is limited, the principles outlined here provide a solid foundation for its structural confirmation. For drug development professionals, a thorough understanding of this impurity is essential for developing a robust control strategy that ensures the quality and safety of the final domperidone product, in compliance with global regulatory standards.
References
-
GLP Pharma Standards. Domperidone EP Impurity F | CAS No- 1391053-55-6. Available from: [Link]
-
Pharmaffiliates. Domperidone-impurities. Available from: [Link]
-
PubChem. 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one. Available from: [Link]
-
Yu, L., Shao, R., Guo, Q., Hong, H., & Zhu, N. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances, 12(36), 23525-23536. Available from: [Link]
-
MDPI. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Available from: [Link]
-
Aboutaleb, A. E., Abdel-Rahman, S. I., Ahmed, M. O., & El-Say, K. M. (2020). In vitro and in vivo characterization of domperidone-loaded fast dissolving buccal films. Drug delivery, 27(1), 206–217. Available from: [Link]
-
Pharmace Research Laboratory. Domperidone EP Impurity F. Available from: [Link]
-
ResearchGate. FTIR spectrum of pure drug domperidone. Available from: [Link]
-
BRITI Scientific. Domperidone EP Impurity F. Available from: [Link]
-
ResearchGate. FTIR spectra of Domperidone and F7 3.7. Differential scanning... Available from: [Link]
-
PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Quantitative determination of domperidone and omeprazole in combined dosage form by FT-IR spectroscopy. Available from: [Link]
-
U.S. Food and Drug Administration. Information about Domperidone. Available from: [Link]
-
U.S. Food and Drug Administration. Domperidone IND Packet. Available from: [Link]
- Google Patents. CN1810805A - Synthesis of domperidone maleate.
-
gsrs. 1,3-BIS(3-(4-(5-CHLORO-2-OXO-3H-BENZIMIDAZOL-1-YL)PIPERIDIN-1-YL)PROPYL)BENZIMIDAZOL-2-ONE. Available from: [Link]
-
U.S. Food and Drug Administration. FDA Circular No.2024-001 || Recall and Withdrawal of the Classification and Registration of Domperidone as Over-the-Counter Drug. Available from: [Link]
-
ResearchGate. Fig no 1: FT IR spectra of Domperidone COMPATIBILITY STUDY. Available from: [Link]
-
PubChem. Domperidone. Available from: [Link]
-
Government of Canada. PRODUCT MONOGRAPH PrNRA-DOMPERIDONE Domperidone Tablets, BP Domperidone (as domperidone maleate) 10 mg Modifier of Upper Gastroi. Available from: [Link]
-
American Chemical Society. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]
Sources
- 1. Domperidone EP Impurity F | 1391053-55-6 [chemicea.com]
- 2. 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one | C37H42Cl2N8O3 | CID 71314715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. britiscientific.com [britiscientific.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. In vitro and in vivo characterization of domperidone-loaded fast dissolving buccal films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1810805A - Synthesis of domperidone maleate - Google Patents [patents.google.com]
A Technical Guide to the Synthesis, Formation, and Characterization of Domperidone Impurity F
Executive Summary: Domperidone is a widely utilized prokinetic and antiemetic agent. The stringent quality control of any active pharmaceutical ingredient (API) necessitates a thorough understanding of its impurity profile. This guide provides a detailed technical exploration of Domperidone Impurity F, a significant process-related impurity. We will dissect its chemical structure, elucidate the mechanistic pathways of its formation during the synthesis of Domperidone, provide a robust laboratory protocol for its synthesis as a reference standard, and outline analytical methodologies for its detection and control. This document is intended for researchers, analytical scientists, and process chemists in the field of drug development and manufacturing.
Introduction: The Imperative of Impurity Profiling in Domperidone
Domperidone, chemically known as 5-chloro-1-{1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one, functions as a peripheral dopamine D2-receptor antagonist.[1] Its clinical efficacy is contingent upon its purity. The presence of impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of any impurity. Understanding the genesis of these impurities is the first line of defense in developing a robust manufacturing process that minimizes their formation. This compound is a notable process-related impurity whose structure suggests a specific side reaction during the main synthetic pathway.
Unveiling this compound: Structure and Classification
This compound is a complex molecule formed as a by-product during the synthesis of Domperidone. Its structure is characterized by a central 1,3-dihydro-2H-benzimidazol-2-one moiety that is di-alkylated at the N-1 and N-3 positions by two identical side chains, which are themselves major fragments of the Domperidone molecule.
| Identifier | Value |
| Chemical Name | 1,3-bis[3-[4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one[2][3][4] |
| CAS Number | 1391053-55-6[2][3][4][5] |
| Molecular Formula | C₃₇H₄₂Cl₂N₈O₃[2][3] |
| Molecular Weight | 717.69 g/mol [2][3] |
| Classification | Process-Related Impurity |
The Genesis of Impurity F: A Mechanistic Exploration
The formation of this compound is intrinsically linked to the primary synthetic route of Domperidone itself. The key lies in understanding the potential for undesired side reactions involving the starting materials and intermediates.
The Principal Synthetic Route to Domperidone
The most common synthesis of Domperidone involves the nucleophilic substitution reaction between two key intermediates:
-
Intermediate I: 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one[3][6][7]
-
Intermediate II: 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one[8][9]
This reaction is typically carried out in the presence of a base and a catalyst, such as potassium iodide, to facilitate the coupling.[8][9]
The Formation Pathway of Impurity F
The origin of Impurity F is a deviation during the synthesis of Intermediate I . Intermediate I is prepared by the mono-alkylation of 1,3-dihydro-2H-benzimidazol-2-one with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane.[8][9]
The critical causality behind the formation of Impurity F is the lack of selectivity in this step. The benzimidazol-2-one starting material has two reactive secondary amine-like nitrogens (N-1 and N-3). If reaction conditions are not strictly controlled (e.g., stoichiometry, temperature, rate of addition), a significant portion of the benzimidazol-2-one can undergo di-alkylation , leading to the formation of 1,3-Bis(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one.[3]
This di-alkylated by-product, which is highly reactive, can then proceed to react with two molecules of Intermediate II in the subsequent coupling step, directly yielding this compound.
Laboratory Synthesis of this compound Reference Standard
The preparation of a pure reference standard is essential for the accurate quantification of the impurity in drug batches. The synthesis follows the logical pathway outlined above.
Experimental Protocol
Objective: To synthesize this compound via a two-step process involving the creation of a di-alkylated intermediate followed by coupling.
Step 1: Synthesis of 1,3-Bis(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
-
Reagents & Setup: To a stirred solution of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 2.5 eq) portion-wise at 0 °C under an inert atmosphere (N₂).
-
Reaction: Allow the mixture to stir for 30 minutes at room temperature. Cool the reaction mixture back to 0 °C and add 1-bromo-3-chloropropane (2.2 eq) dropwise.
-
Execution: Let the reaction warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up & Purification: Quench the reaction by slowly adding ice-cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue using column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure di-alkylated intermediate.
Step 2: Synthesis of this compound
-
Reagents & Setup: In a reaction vessel, combine the 1,3-Bis(3-chloropropyl) intermediate (1.0 eq) from Step 1, 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate II, 2.1 eq), sodium carbonate (Na₂CO₃, 3.0 eq), and potassium iodide (KI, 0.2 eq) in a solvent such as 4-methyl-2-pentanone.[9]
-
Reaction: Heat the mixture to reflux (approx. 115-118 °C) and maintain for 24-48 hours. Monitor the reaction for the disappearance of the starting materials by HPLC or TLC.
-
Work-up & Purification: Cool the reaction mixture to room temperature and filter the inorganic salts. Add water to the filtrate and adjust the pH to 7.0-7.5 with acetic acid to precipitate the crude product.[9] Filter the solid, wash thoroughly with water, and dry.
-
Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.[9] Confirm the structure and purity using ¹H NMR, Mass Spectrometry, and HPLC.
Analytical Control and Characterization
A validated, stability-indicating analytical method is crucial for the detection and quantification of Impurity F in Domperidone API and finished drug products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically employed.
Recommended HPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for the non-polar to moderately polar compounds involved. |
| Mobile Phase A | 0.05 M Phosphate Buffer (pH adjusted to 6.5) | Buffering agent to ensure consistent ionization state and peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compounds. |
| Elution Mode | Gradient | Necessary to resolve early-eluting polar impurities from the late-eluting, highly retained Impurity F. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Ensures reproducible retention times and improves peak efficiency. |
| Detector | UV at 285 nm | Wavelength at which Domperidone and its related impurities exhibit significant absorbance.[1][10] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies on Domperidone should demonstrate that the degradation products do not co-elute with Impurity F, proving the method is stability-indicating.[11]
Conclusion and Mitigation Strategies
This compound is a process-related impurity arising from a di-alkylation side reaction during the synthesis of a key Domperidone intermediate. Its formation is a direct consequence of suboptimal reaction control.
Field-Proven Mitigation Strategies:
-
Strict Stoichiometric Control: Use of a slight excess of the benzimidazol-2-one starting material relative to the 1,3-dihalopropane can favor mono-alkylation.
-
Controlled Reagent Addition: Slow, controlled addition of the alkylating agent (1-bromo-3-chloropropane) at a maintained low temperature can significantly reduce the rate of the second alkylation.
-
In-Process Controls (IPCs): Implementing HPLC monitoring during the synthesis of Intermediate I can help determine the optimal reaction endpoint, preventing the accumulation of the di-alkylated by-product.
-
Purification: Robust purification of Intermediate I before its use in the final coupling step is critical to remove any pre-formed di-alkylated species.
By understanding the mechanistic origin of Impurity F and implementing these control strategies, pharmaceutical manufacturers can ensure the consistent production of high-purity Domperidone, meeting the stringent quality and safety standards required for patient care.
References
-
Yu, L., Shao, R., Guo, Q., Hong, H., & Zhu, N. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances, 12(37), 24194-24208. [Link]
- Yu, L., Shao, R., Guo, Q., Hong, H., & Zhu, N. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. Royal Society of Chemistry.
- CN1810805A - Synthesis of domperidone maleate. (2006).
-
Sharma, S. (2012). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. The Pharma Innovation Journal, 1(5), 1-4. [Link]
-
Process Description of Domperidone Reaction Schemes Stage I. Parabolic Drugs. [Link]
-
Jakaria, M., Hasanat, A., & Tarek, M. I. (2017). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. British Journal of Research, 4(2), 1-5. [Link]
-
Domperidone EP Impurity F | CAS No- 1391053-55-6. GLP Pharma Standards. [Link]
-
Domperidone-impurities. Pharmaffiliates. [Link]
-
Sree, N. D., & Kumar, T. K. (2024). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Journal of Chemical Health Risks, 14(3), 1135-1142. [Link]
-
Jakaria, M., Hasanat, A., & Tarek, M. I. (2017). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Prime Scholars. [Link]
-
Reddy, Y. R., & Kumar, K. K. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. Indo American Journal of Pharmaceutical Sciences, 4(8), 2439-2447. [Link]
-
Kumar, A., Kumar, R., Singh, R., & Singh, G. (2020). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Journal of Chromatographic Science, 58(9), 806-814. [Link]
-
Domperidone Impurities. SynZeal. [Link]
-
Basit, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(15), 4707. [Link]
-
Walash, M. I., et al. (2022). HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies. ACS Omega, 7(51), 48259-48268. [Link]
-
Linearity plot of Domperidone Imp-F. ResearchGate. [Link]
-
Synthesis of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. PrepChem.com. [Link]
-
Ní Eanáin, M., et al. (2015). The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science, 53(6), 963-969. [Link]
- CN100386323C - The synthetic method of domperidone maleate. (2008).
-
USP Medicines Compendium - Domperidone Tablets - 2014-06-30. Scribd. [Link]
-
European Pharmacopoeia 6.0. (2012). Domperidone. [Link]
-
Al-Hourani, B. J., et al. (2013). Interaction of the O-Benzoyl-β-aminopropioamidoximes with Lawesson's Reagent and Spectral Characterization of the Products. Journal of Chemistry, 2013, 1-5. [Link]
-
DOMPERIDONE IMPURITY MIXTURE CRS. CRS catalogue. [Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. epichem.com [epichem.com]
- 5. DoMperidone EP IMpurity F CAS#: 1391053-55-6 [m.chemicalbook.com]
- 6. 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one synthesis - chemicalbook [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN100386323C - The synthetic method of domperidone maleate - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. jchr.org [jchr.org]
A Technical Guide to Domperidone Impurity F: European Pharmacopoeia Reference
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety and efficacy. Regulatory bodies worldwide, including the European Pharmacopoeia (EP), establish stringent limits on the levels of impurities present in drug substances. Domperidone, a widely used prokinetic and antiemetic agent, is no exception. Its synthesis can give rise to several related substances, one of which is the specified impurity known as Domperidone Impurity F. This technical guide provides an in-depth exploration of this compound, its official standing within the European Pharmacopoeia, and the analytical methodologies stipulated for its control. As Senior Application Scientists, our focus extends beyond mere procedural recitation; we aim to elucidate the scientific rationale underpinning these methods, offering insights born from practical laboratory experience.
Unveiling this compound: Chemical Identity and Genesis
This compound is a process-related impurity that can arise during the synthesis of Domperidone. A thorough understanding of its chemical identity is the foundational step in developing robust analytical controls.
Chemical Structure and Nomenclature
-
Systematic Name: 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one[1]
-
CAS Number: 1391053-55-6[1]
-
Molecular Formula: C₃₇H₄₂Cl₂N₈O₃[1]
-
Molecular Weight: 717.69 g/mol [1]
The structure of this compound reveals it to be a dimeric species, suggesting its formation likely involves a reaction between domperidone or its precursors. The synthesis of domperidone typically involves the coupling of two key benzimidazolone intermediates[2]. The formation of Impurity F could potentially occur through side reactions involving these intermediates or the final API under certain process conditions. Understanding these potential synthetic pathways is crucial for process optimization to minimize the formation of this impurity.
The European Pharmacopoeia Mandate: Analytical Control of Impurity F
The European Pharmacopoeia monograph for Domperidone explicitly lists Impurity F as a specified impurity, necessitating its monitoring and control within defined limits. The official method prescribed is a gradient High-Performance Liquid Chromatography (HPLC) method.
European Pharmacopoeia HPLC Method for Related Substances
This section details the analytical procedure as outlined in the European Pharmacopoeia for the determination of related substances in Domperidone, with a specific focus on the quantification of Impurity F.
Chromatographic Conditions at a Glance
| Parameter | Specification |
| Stationary Phase | Octadecylsilyl silica gel for chromatography (C18) |
| Mobile Phase A | Solution of ammonium acetate |
| Mobile Phase B | Methanol |
| Gradient Elution | Time-based linear gradient |
| Flow Rate | 1.5 mL/min |
| Detection | UV Spectrophotometry at 280 nm |
| Injection Volume | 10 µL |
A Step-by-Step Guide to the EP Protocol
-
Solution Preparation:
-
Test Solution: Accurately weigh and dissolve the Domperidone substance to be examined in dimethylformamide to achieve a specified concentration.
-
Reference Solution (a) - System Suitability: Prepare a solution containing a known concentration of Domperidone CRS and Droperidol CRS in dimethylformamide. The inclusion of Droperidol is a critical system suitability parameter, designed to ensure adequate resolution and, therefore, the method's ability to separate closely eluting peaks.
-
Reference Solution (b) - Quantitation: Prepare a dilute solution of the Domperidone substance under examination in dimethylformamide. This solution is used to establish the reporting threshold and to quantify the impurities based on a percentage of the principal peak area.
-
-
Chromatographic System Operation:
-
Equilibrate the column with the mobile phase at the initial gradient composition.
-
Inject a blank (dimethylformamide) to ensure the absence of interfering peaks from the solvent.
-
Inject Reference Solution (a) and verify that the resolution between the peaks due to domperidone and droperidol is at least 2.0. This is a non-negotiable checkpoint; failure to meet this resolution indicates a problem with the column, mobile phase, or instrument, and the analysis must be halted until the issue is rectified.
-
Inject the Test Solution and Reference Solution (b) and record the chromatograms.
-
-
Data Interpretation and Acceptance Criteria:
-
In the chromatogram of the Test Solution, identify the peak corresponding to Impurity F based on its relative retention time.
-
The area of the peak corresponding to Impurity F must not be more than the area of the principal peak in the chromatogram obtained with Reference Solution (b) (0.25 per cent).
-
The sum of the areas of all impurity peaks (total impurities) must not be more than twice the area of the principal peak in the chromatogram obtained with Reference Solution (b) (0.5 per cent).
-
Rationale Behind the Method Parameters
The choice of a C18 column is standard for reversed-phase chromatography of moderately polar compounds like domperidone and its impurities. The gradient elution with a buffered aqueous phase and an organic modifier (methanol) allows for the effective separation of compounds with a range of polarities. The UV detection at 280 nm is selected based on the chromophoric nature of the benzimidazolone moiety present in both domperidone and its impurities.
Visualizing the Analytical Workflow
Caption: Workflow for the analysis of this compound according to the European Pharmacopoeia.
Beyond the Monograph: Practical Insights and Method Optimization
While the EP method provides a robust framework, experienced analysts understand that practical challenges can arise. Furthermore, advancements in chromatographic technology offer opportunities for significant improvements in efficiency.
Common Challenges and Troubleshooting in the EP HPLC Method
-
Peak Tailing: Domperidone and its impurities contain basic nitrogen atoms, which can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Ensuring the mobile phase pH is appropriately controlled and using a high-quality, end-capped C18 column can mitigate this issue.
-
Resolution Failure: A failure to achieve the required resolution of ≥ 2.0 between domperidone and droperidol is a common system suitability failure. This can be caused by a deteriorating column, improper mobile phase preparation, or fluctuations in column temperature. Systematic troubleshooting should begin with preparing a fresh mobile phase, followed by column washing or replacement if necessary.
-
Solution Stability: Solutions prepared in dimethylformamide should be used relatively fresh, as the stability of domperidone and its impurities in this solvent over extended periods may be a concern. It is good practice to prepare solutions on the day of analysis.
Advancements in a Faster Analysis: The UPLC Approach
A published study has demonstrated the development and validation of a rapid Ultra-Performance Liquid Chromatography (UPLC) method for the determination of domperidone and its process-related impurities. This method offers a significant reduction in analysis time compared to the conventional HPLC method.
Comparative Overview: EP HPLC vs. UPLC
| Parameter | EP HPLC Method | UPLC Method |
| Column | C18, 5 µm particle size | Sub-2 µm particle size C18 |
| Run Time | ~12.5 minutes | ~7.5 minutes |
| Solvent Consumption | Higher | Significantly Lower |
| Throughput | Lower | Higher |
The UPLC method achieves its speed and efficiency through the use of smaller particle size columns, which provide a greater number of theoretical plates and thus better separation efficiency. This allows for higher flow rates and shorter column lengths without sacrificing resolution. For high-throughput laboratories, transitioning to a validated UPLC method can offer substantial economic and environmental benefits.
The Cornerstone of Accuracy: European Pharmacopoeia Reference Standards
The accuracy of any impurity analysis is intrinsically linked to the quality of the reference standards used. The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides a Domperidone impurity mixture EP Reference Standard. This standard is crucial for the positive identification of specified impurities, including Impurity F, and for the verification of the analytical method's performance. The use of official reference standards is a mandatory component of pharmacopoeial analysis, ensuring consistency and comparability of results across different laboratories and manufacturing sites.
Conclusion: A Commitment to Pharmaceutical Quality
The stringent control of impurities such as this compound is a testament to the pharmaceutical industry's commitment to patient safety. The European Pharmacopoeia provides a robust and well-validated HPLC method for this purpose, which, when executed with a thorough understanding of its underlying principles and potential challenges, ensures the quality of Domperidone API. As analytical technology continues to evolve, methods such as UPLC offer exciting opportunities to enhance efficiency and reduce environmental impact without compromising on the accuracy and reliability of the results. This guide has aimed to provide not just the "what" and "how" of this compound analysis, but also the "why," empowering researchers and drug development professionals to approach this critical quality attribute with confidence and expertise.
References
-
Pharmaffiliates Analytics & Synthetics (P) Ltd. Domperidone-impurities. [Link]
- European Pharmacopoeia (Ph. Eur.) 11th Edition. European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
Whelan, L. C., Geary, M., Wharton, M., & Sweetman, P. (2015). The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. Journal of chromatographic science, 53(2), 226–232. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia Online. [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Li, J., et al. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances, 12(36), 23363-23377. [Link]
Sources
Physical and chemical properties of Domperidone Impurity F
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the physical and chemical properties, analytical methodologies, and potential formation pathways of Domperidone Impurity F. As a critical process-related impurity of Domperidone, a thorough understanding of this molecule is essential for ensuring the quality, safety, and efficacy of the final drug product.
Chemical Identity and Structure
This compound is a complex molecule that is structurally related to the active pharmaceutical ingredient (API), Domperidone. Its official chemical name is 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one.[1][2][3][4][5] The structure, as its name suggests, is a dimeric form, indicating a potential link to the manufacturing process of Domperidone.
A visual representation of the chemical structure of this compound is provided below:
Caption: Chemical Structure of this compound
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for the development of analytical methods and for understanding its behavior during the manufacturing process and in formulated products.
| Property | Value | Source |
| IUPAC Name | 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one | [1][2][3][4][5] |
| CAS Number | 1391053-55-6 | [2][4][5][6] |
| Molecular Formula | C₃₇H₄₂Cl₂N₈O₃ | [2][4][5][6] |
| Molecular Weight | 717.69 g/mol | [2][4][5][6] |
| Appearance | Neat (solid) | [5][6] |
Note: Specific data on properties such as melting point and solubility are not widely published and would typically be determined experimentally during drug development.
Analytical Characterization
The unambiguous identification and quantification of this compound require sophisticated analytical techniques. The following methods are essential for its characterization and routine quality control.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for separating this compound from Domperidone and other related substances.[7] A stability-indicating method is crucial to ensure that the analytical procedure can resolve the impurity from any potential degradants that may form under stress conditions.
Typical HPLC/UPLC Method Parameters:
-
Column: A reversed-phase column, such as a C18, is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is often employed for optimal separation.[7]
-
Detection: UV detection at a wavelength where both Domperidone and the impurity have significant absorbance (e.g., 280 nm) is standard.[7]
Spectroscopic Methods
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation and confirmation of this compound.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity, which aids in its identification. The presence of two chlorine atoms would be evident from the isotopic peak distribution in the mass spectrum.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing for the definitive confirmation of its complex structure.[6][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[6][9]
The interplay of these analytical techniques is visualized in the following workflow:
Caption: Analytical workflow for the identification and quantification of this compound.
Formation and Control
This compound is generally considered a process-related impurity, meaning it is likely formed during the synthesis of Domperidone.[10] Its dimeric structure suggests it could arise from a side reaction involving intermediates or the final API molecule under specific reaction conditions.
While studies on the degradation of Domperidone under stress conditions (acidic, basic, oxidative, photolytic, and thermal) have identified other degradation products, this compound is not typically reported as a major degradant.[8][11][12] This further supports the hypothesis that its origin is primarily linked to the synthetic route.
Strategies for controlling this compound levels include:
-
Optimization of the synthetic process: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reactants can minimize the formation of this impurity.
-
Purification of intermediates and the final API: Effective purification techniques, such as crystallization and chromatography, are essential to remove the impurity to acceptable levels.
-
Development of robust analytical methods: Sensitive and specific analytical methods are required to monitor and control the levels of this compound in the final drug substance and product.
Conclusion
A thorough understanding of the physicochemical properties and analytical profile of this compound is paramount for the development of high-quality and safe Domperidone products. By implementing robust control strategies based on a sound scientific understanding of its formation, pharmaceutical manufacturers can ensure that the levels of this impurity are maintained within the stringent limits set by regulatory authorities.
References
- Pharmace Research Labor
- Oxford Academic.
- PubMed.
- ResearchGate.
- Daicel Pharma Standards. Domperidone Impurities Manufacturers & Suppliers.
- Pharmaffili
- Chemicea. Domperidone EP Impurity F | 1391053-55-6.
- SynThink Research Chemicals. Domperidone EP Impurity F | 1391053-55-6.
- ChemicalBook. DoMperidone EP IMpurity F | 1391053-55-6.
- ResearchGate. Linearity plot of Domperidone Imp-F | Download Scientific Diagram.
- World Journal of Pharmaceutical and Medical Research. STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM.
- Epichem. This compound | CAS 1391053-55-6 Reference Standard.
- Alentris Research Pvt. Ltd. Domperidone EP Impurity F.
- Klivon. Domperidone EP Impurity F | CAS Number 1391053-55-6.
- NIH PubChem. Domperidone | C22H24ClN5O2 | CID 3151.
- Simson Pharma Limited. Domperidone EP Impurity F | CAS No- 1391053-55-6.
- GLP Pharma Standards. Domperidone EP Impurity F | CAS No- 1391053-55-6.
- Pharmaffiliates. CAS No : 1391053-55-6| Product Name : Domperidone - Impurity F| Chemical Name : 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3.
- ChemicalBook. Domperidone EP Impurity F manufacturers and suppliers.
Sources
- 1. pharmaceresearch.com [pharmaceresearch.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Domperidone EP Impurity F | 1391053-55-6 [chemicea.com]
- 4. epichem.com [epichem.com]
- 5. klivon.com [klivon.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. glppharmastandards.com [glppharmastandards.com]
- 10. Domperidone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Domperidone Impurity F: A Comprehensive Technical Guide
An In-depth Exploration of the Identification, Synthesis, and Control of a Key Process-Related Impurity
Foreword
For researchers, scientists, and professionals in drug development and quality control, a thorough understanding of active pharmaceutical ingredient (API) impurities is paramount. These impurities can arise from a multitude of sources, including raw materials, synthetic intermediates, and degradation products. Their presence, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product. This technical guide provides a focused and in-depth examination of a specific process-related impurity of Domperidone, designated as Domperidone Impurity F.
This document moves beyond a simple recitation of facts, offering a senior application scientist's perspective on the causality behind analytical choices and the importance of self-validating protocols. Through a detailed exploration of its chemical identity, plausible formation pathways, analytical methodologies for detection and quantification, and the regulatory landscape, this guide aims to equip the reader with the critical knowledge necessary for the effective control of this compound in a pharmaceutical setting.
Core Identification and Physicochemical Properties
This compound is a significant process-related impurity encountered during the synthesis of Domperidone. A precise understanding of its chemical identity is the foundation for all subsequent analytical and control strategies.
| Parameter | Value | Reference |
| Chemical Name | 1,3-bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one | [1][2][3] |
| CAS Number | 1391053-55-6 | [1][2][3] |
| Molecular Formula | C₃₇H₄₂Cl₂N₈O₃ | [1][2][3] |
| Molecular Weight | 717.69 g/mol | [1][2][3] |
Genesis of an Impurity: The Plausible Synthetic Pathway
Understanding the formation mechanism of an impurity is critical for developing effective control strategies. This compound is a dimer-like structure, suggesting its formation arises from a side reaction involving the coupling of Domperidone or its precursors.
The synthesis of Domperidone typically involves the alkylation of 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one with 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one.[4][5][6] this compound is likely formed when a molecule of a reactive intermediate, such as 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, reacts with two molecules of 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one, leading to the formation of the observed dimeric structure.
Sources
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaceresearch.com [pharmaceresearch.com]
- 4. CN1810805A - Synthesis of domperidone maleate - Google Patents [patents.google.com]
- 5. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN100386323C - The synthetic method of domperidone maleate - Google Patents [patents.google.com]
A Technical Guide to Domperidone Impurity F: Reference Standard, Certificate of Analysis, and Analytical Control
Introduction
In the landscape of pharmaceutical quality control, the principle "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its impurities. For Domperidone, a widely used prokinetic and antiemetic agent, ensuring its purity is paramount to patient safety and therapeutic efficacy.[1] The presence of impurities, whether arising from synthesis, degradation, or storage, can impact the drug's safety profile.[2] This guide provides an in-depth technical exploration of a specific, pharmacopeia-listed impurity: Domperidone Impurity F.
Aimed at researchers, analytical scientists, and drug development professionals, this document moves beyond mere procedural outlines. It delves into the causality behind analytical choices, the critical role of certified reference standards, and the meticulous interpretation of a Certificate of Analysis (CoA). We will establish a framework for robust analytical control, ensuring that methods are not just followed, but are fundamentally understood as self-validating systems for guaranteeing pharmaceutical quality.
Chemical Identity and Significance of this compound
This compound is a specified impurity in the European Pharmacopoeia (EP) for Domperidone.[3][4] Its control is a regulatory requirement, making a thorough understanding of its chemical nature essential for any quality control laboratory.
-
Chemical Name: 1,3-bis[3-[4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one[5][6]
-
Molecular Weight: 717.71 g/mol [6]
The structure of Impurity F suggests it is a process-related impurity, likely formed during the synthesis of Domperidone.[7][] Its complex, dimeric-like structure indicates a potential side-reaction where precursors of the Domperidone side chain react with a central benzimidazolone moiety. Controlling the stoichiometry and reaction conditions during the coupling stages of Domperidone synthesis is therefore critical to minimize its formation.[][9]
The European Pharmacopoeia sets clear limits for specified impurities. For Domperidone maleate, the limit for Impurity F is typically not more than 0.25%.[3][4] Adherence to this limit is mandatory for product release in regions following the EP monograph.
Potential Formation Pathway
The synthesis of Domperidone generally involves the coupling of two key intermediates: 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one and 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one.[7][9] Impurity F is likely formed when two molecules of the first intermediate (or a related precursor) react with a central benzimidazolone core.
The Indispensable Role of the Reference Standard
Accurate quantification of any chemical entity is predicated on the availability of a highly characterized reference standard. In pharmaceutical analysis, a Reference Standard is a substance of established purity and identity, serving as the benchmark against which production batches are measured.[10][11] For Impurity F, a certified reference standard (CRS) is not merely a convenience but a regulatory necessity for method validation and routine analysis.[12][13]
The CRS is used to:
-
Confirm Identity: Match the retention time in a chromatographic system to unequivocally identify the impurity peak in a sample of the Domperidone API or drug product.
-
Enable Quantification: Prepare standard solutions of known concentration to create a calibration curve or use a single-point standard to calculate the amount of Impurity F present in a sample.
-
Validate Analytical Methods: Demonstrate the specificity, accuracy, precision, and linearity of the analytical method as required by ICH guidelines.[13][14]
Several specialized suppliers provide this compound reference standards, often accompanied by a comprehensive Certificate of Analysis.[5][6][15]
Decoding the Certificate of Analysis (CoA)
The Certificate of Analysis is a formal document that certifies the quality and purity of a specific batch of the reference standard.[11][16] It is the foundational document that underpins the trustworthiness of any quantitative result obtained using that standard. A comprehensive CoA for a reference standard like this compound provides a detailed summary of the characterization data.[10][16]
While formats vary between suppliers, a robust CoA must contain key information validating the material's identity, purity, and assigned potency/assay value.[11]
Key Sections of a Typical Reference Standard CoA
| Section | Description & Significance | Typical Specification / Data Provided |
| Identification | Confirms that the material's chemical structure is correct. This is the most critical parameter, as it ensures you are measuring the right substance. | Conforms to structure based on ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) data. Spectra are typically provided. |
| Purity (Chromatographic) | Determines the percentage of the main component relative to other detectable impurities using a high-resolution technique, typically HPLC. | ≥ 98.0% (by HPLC at a specified wavelength, e.g., 280 nm). The chromatogram is usually included. |
| Assay / Potency | Provides the assigned value of the standard's content, corrected for impurities and other non-active components (e.g., water, residual solvents). This value is used for the exact calculation of concentrations. | 95.0% - 105.0% (often determined by mass balance or quantitative NMR). |
| Water Content | Quantifies the amount of water present, as this contributes to the weight but not the chemical entity itself. Karl Fischer titration is the standard method. | ≤ 1.0% |
| Residual Solvents | Identifies and quantifies any solvents remaining from the synthesis and purification process. This is important for both safety and accurate weighing. | Complies with USP <467> or ICH Q3C limits. |
| Physical Appearance | A basic but important quality check. | White to Off-White Solid. |
| Storage Conditions | Provides instructions for proper storage to ensure the long-term stability and integrity of the standard. | e.g., 2-8°C, Protect from light. |
| Retest Date | The date after which the standard should not be used without re-qualification to ensure its purity and potency remain valid. | Specified date (e.g., YYYY-MM-DD). |
Analytical Control Strategy: A Validated HPLC Approach
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the definitive techniques for separating and quantifying Domperidone and its related substances.[17][18] The selectivity and sensitivity of these methods allow for the resolution of the main API peak from various impurities, including Impurity F, even at low levels.[18]
The development of a robust analytical method is only the first step; it must be rigorously validated to prove it is fit for its intended purpose, following guidelines such as ICH Q2(R2).[13][14]
Experimental Protocol: A Stability-Indicating UPLC Method
This protocol is a representative example synthesized from established methods for the analysis of Domperidone and its impurities.[17][18] The causality for these choices is rooted in achieving optimal separation and sensitivity.
Objective: To separate and quantify this compound in a Domperidone API sample.
1. Instrumentation and Chromatographic Conditions:
-
System: UPLC system with a photodiode array (PDA) or UV detector.
-
Column: A sub-2 µm C18 column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm) is chosen for high resolution and fast analysis times.[19]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the basic amine moieties in Domperidone and its impurities.[19]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C. Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.[18]
-
Detection Wavelength: 285 nm. This wavelength provides a good response for both Domperidone and its benzimidazole-containing impurities.[20]
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 3.0 2.2 98.0 4.5 98.0 4.6 3.0 | 5.0 | 3.0 |
2. Preparation of Solutions:
-
Diluent: Acetonitrile and Water (50:50 v/v).
-
Standard Solution (Impurity F): Accurately weigh ~2.5 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 25 µg/mL. Further dilute as needed to reach the target concentration (e.g., 0.5 µg/mL, corresponding to 0.1% of the test concentration).
-
Test Solution (Domperidone API): Accurately weigh ~50 mg of Domperidone API into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 0.5 mg/mL (500 µg/mL).
3. Analytical Procedure & Calculation:
-
Inject the diluent (as a blank), followed by the Standard Solution and the Test Solution.
-
Identify the peak for Impurity F in the Test Solution chromatogram by comparing its retention time with that from the Standard Solution.
-
Calculate the percentage of Impurity F in the API sample using the formula:
% Impurity F = (AreaImpF_Sample / AreaImpF_Std) × (ConcStd / ConcSample) × 100
Method Validation: A Self-Validating System
The protocol above must be validated to ensure its reliability.[12][13]
-
Specificity: Demonstrated by injecting the API, the impurity standard, and a spiked sample. The method must show that the impurity peak is well-resolved from the main API peak and other potential impurities or degradation products.[21] Forced degradation studies (exposing the API to acid, base, peroxide, heat, and light) are performed to ensure separation from any resulting degradants.[19][22][23]
-
Limit of Quantitation (LOQ): The lowest concentration of Impurity F that can be reliably quantified. This is typically established at a signal-to-noise ratio of ~10. The LOQ must be at or below the reporting threshold (e.g., 0.05%).
-
Linearity: Assessed by preparing a series of Impurity F solutions at different concentrations (e.g., from LOQ to 150% of the specification limit). The peak area response should be directly proportional to the concentration, with a correlation coefficient (r²) > 0.99.
-
Accuracy: Determined by spiking a known amount of Impurity F standard into the API sample at different levels (e.g., 50%, 100%, and 150% of the specification limit) and measuring the recovery. Recoveries should typically be within 90-110%.
-
Precision: Evaluated at the level of repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments). The relative standard deviation (RSD) should be low (e.g., < 10% at the specification limit).
Conclusion
The effective control of this compound is a clear example of the precision required in modern pharmaceutical quality assurance. It is a multi-faceted process that relies on a deep understanding of the impurity's chemical nature, the unequivocal role of a certified reference standard, and the implementation of a robust, validated analytical method. By decoding the Certificate of Analysis and understanding the causality behind each step in the analytical protocol, scientists can build a self-validating system that ensures the final drug product meets the stringent safety and quality standards demanded by regulatory agencies and, ultimately, protects patient health.
References
-
GLP Pharma Standards. (n.d.). Domperidone EP Impurity F | CAS No- 1391053-55-6. Retrieved from [Link]
-
Hill, D. W., & Kelley, M. (2014). Validation of Impurity Methods, Part II. LCGC North America. Retrieved from [Link]
-
European Pharmacopoeia. (n.d.). Domperidone maleate. uspbpep.com. Retrieved from [Link]
-
SynZeal. (n.d.). Domperidone Impurities. Retrieved from [Link]
-
Lynch, T., et al. (2014). The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. Journal of Chromatographic Science, 53(5), 727-733. Retrieved from [Link]
-
Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC International. Retrieved from [Link]
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Lynch, T., et al. (2014). The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Oxford Academic. Retrieved from [Link]
-
European Pharmacopoeia 6.0. (2012). Domperidone. Retrieved from [Link]
-
Rodrigues, M. V. N., et al. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 44(3). Retrieved from [Link]
-
Pharmace Research Laboratory. (n.d.). Domperidone EP Impurity F. Retrieved from [Link]
-
USP Medicines Compendium. (2014). Domperidone Tablets. Scribd. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Domperidone-impurities. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. JCHR, 14(3), 1135-1142. Retrieved from [Link]
-
Manasa, M., et al. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmaceutical and Medical Research, 3(8), 195-199. Retrieved from [Link]
-
Guntupalli, R., et al. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Journal of Chromatographic Science, 57(10), 918-926. Retrieved from [Link]
-
Alfa Omega Pharma. (n.d.). Domperidone Impurities | 57808-66-9 Certified Reference Substance. Retrieved from [Link]
-
PharmaRegulatory.in. (2025). Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting. Retrieved from [Link]
-
Kumar, A., et al. (2020). Analytical method validation: A brief review. International Journal of Research and Development in Pharmacy & Life Sciences, 9(3), 3624-3630. Retrieved from [Link]
-
EDQM. (2021). Certificate of analysis - FAQs. Retrieved from [Link]
-
Guntupalli, R., et al. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation | Request PDF. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Wang, Y., et al. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances, 12(36), 23513-23522. Retrieved from [Link]
-
Sharma, S., et al. (2012). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. The Pharma Innovation Journal, 1(4), 16-20. Retrieved from [Link]
-
Polonini, H. C., et al. (2015). Stability of Extemporaneously Compounded Domperidone 5 mg/mL Suspension in Oral Mix in Plastic and Glass Bottles and Plastic Syringes. International Journal of Pharmaceutical Compounding, 19(5), 426-432. Retrieved from [Link]
-
USP Medicines Compendium. (2014). Domperidone Tablets. Scribd. Retrieved from [Link]
-
Naveed, S., et al. (2015). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Pharmaceutical and Analytical Chemistry: Open Access, 1(1). Retrieved from [Link]
-
Process Description of Domperidone Reaction Schemes. (n.d.). Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. jchr.org [jchr.org]
- 3. uspbpep.com [uspbpep.com]
- 4. uspbpep.com [uspbpep.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. epichem.com [epichem.com]
- 7. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. environmentclearance.nic.in [environmentclearance.nic.in]
- 10. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 11. Reference Standards and Certificates of Analysis (CoAs) â life science compliance consulting – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. particle.dk [particle.dk]
- 14. fda.gov [fda.gov]
- 15. Domperidone Impurities | 57808-66-9 Certified Reference Substance [alfaomegapharma.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. scribd.com [scribd.com]
- 21. scielo.br [scielo.br]
- 22. researchgate.net [researchgate.net]
- 23. Stability of Extemporaneously Compounded Domperidone 5 mg/mL Suspension in Oral Mix in Plastic and Glass Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Domperidone Impurity F
A Senior Application Scientist's Perspective on Characterization and Empirical Determination
This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for understanding and determining the solubility of Domperidone Impurity F. Given the proprietary nature of specific impurity solubility data, this document focuses on the foundational scientific principles and robust experimental methodologies required to generate this critical information in a laboratory setting.
Introduction: The Critical Role of Impurity Solubility
Domperidone is a widely used prokinetic and antiemetic agent.[1][2] During its synthesis and storage, various impurities can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[3][4][5] this compound, as specified in the European Pharmacopoeia (EP), is one such process-related impurity that requires careful characterization.[6][7]
The solubility of an impurity is a pivotal physicochemical parameter. It directly influences:
-
Analytical Method Development: Solubility in various mobile phases is essential for developing accurate chromatographic detection and quantification methods.
-
Purification Strategies: Crystallization and chromatographic purification processes are highly dependent on the differential solubility of the API and its impurities.
-
Risk Assessment: Understanding the potential for an impurity to precipitate in a drug product formulation is key to assessing its risk and establishing appropriate specification limits.[3]
-
Forced Degradation Studies: Knowledge of solubility helps in designing experiments to understand degradation pathways.
Physicochemical Characterization of this compound
A thorough understanding of a molecule's structure is the first step in predicting its solubility behavior.
Chemical Structure and Identity
This compound is identified by the European Pharmacopoeia as 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one .[7][8][9][10][11]
The structure is characterized by multiple benzimidazolone and piperidine rings, linked by propyl chains. The presence of two chlorine atoms, multiple nitrogen atoms, and carbonyl groups makes it a large, complex, and relatively polar molecule.
Predicted Physicochemical Properties
Based on its structure, several key properties influencing solubility can be predicted:
-
Polarity: The molecule possesses both lipophilic (aromatic rings) and hydrophilic (amide, amine functionalities) regions. The multiple nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H groups on the benzimidazolone rings can act as hydrogen bond donors.[14][15] This suggests a predisposition for solubility in polar organic solvents.
-
pKa: The piperidine nitrogen atoms are basic, while the benzimidazolone N-H protons are weakly acidic. A predicted pKa for the basic nitrogens is around 10.8.[12] This indicates that the solubility of Impurity F will be highly dependent on pH, with significantly increased solubility in acidic aqueous media where the piperidine nitrogens become protonated.
-
Lipophilicity (LogP): Due to its large size and multiple aromatic and aliphatic components, the molecule is expected to be highly lipophilic, limiting its solubility in water. Benzimidazole derivatives, in general, exhibit limited water solubility.[16][17]
Theoretical Solubility Profile in Different Solvent Classes
Applying the principle of "like dissolves like," we can hypothesize the solubility of this compound across a spectrum of common laboratory solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The molecule's large, non-polar surface area will likely limit solubility in highly polar water. Solubility is expected to be higher in alcohols like methanol and ethanol, which can engage in hydrogen bonding while also solvating the less polar parts of the molecule.[14][18] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | Solvents like DMF and DMSO are excellent at solvating large, polar molecules. They can accept hydrogen bonds and have strong dipole moments, effectively disrupting the crystal lattice of the solid impurity. Limited solubility data suggests slight solubility in DMSO and Methanol.[12] |
| Non-Polar | Hexane, Toluene | Very Low | The significant number of polar functional groups and the potential for strong intermolecular hydrogen bonding in the solid state make it unlikely to dissolve in non-polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can interact with the chlorinated parts of the molecule, potentially offering better solubility than non-polar alkanes. |
| Aqueous Buffers | pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate | pH-Dependent | Solubility is expected to be significantly higher at low pH (e.g., pH 1.2) due to the protonation of the basic piperidine nitrogen atoms, forming soluble salts. As the pH increases towards and beyond the pKa of the conjugate acids, the molecule will become neutral and its aqueous solubility will decrease dramatically. |
Experimental Determination of Thermodynamic Solubility
While theoretical prediction is a valuable starting point, empirical determination is essential for accurate data. The Shake-Flask Method is the gold-standard for determining thermodynamic (equilibrium) solubility.[19][20][21]
Core Principle
The shake-flask method involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution.[19][20] The concentration of the dissolved compound in the supernatant is then measured, representing the thermodynamic solubility.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol
This protocol is a self-validating system designed for accuracy and reproducibility.
-
Preparation of Materials:
-
Ensure the this compound reference standard is of known purity and is crystalline.
-
Use analytical grade or higher purity solvents. For aqueous studies, use buffered solutions at the desired pH (e.g., 1.2, 4.5, 6.8), prepared according to pharmacopeial standards.[22][23]
-
Use inert glass vials with Teflon-lined screw caps.
-
-
Sample Preparation (in triplicate for each solvent):
-
Add an excess amount of Impurity F solid to each vial. "Excess" means enough solid will remain undissolved at equilibrium. A preliminary test can help estimate the required amount.[22]
-
Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.
-
Seal the vials securely.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).[22]
-
Agitate the vials for a sufficient duration to reach equilibrium. This is a critical parameter; 24 to 72 hours is typical.[21][23] Equilibrium is confirmed by sampling at different time points (e.g., 24h, 48h, 72h) and observing no significant change in concentration.[23]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, remove vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a glass syringe.
-
Immediately filter the aliquot through a chemically inert, low-binding syringe filter (e.g., 0.45 µm PTFE) into a clean analysis vial. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtrate accurately with an appropriate solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.
-
Prepare a calibration curve using accurately weighed solutions of the Impurity F reference standard.
-
Calculate the concentration in the diluted sample by interpolating from the calibration curve.
-
Back-calculate to determine the original concentration in the undiluted filtrate, factoring in all dilution steps. This value is the solubility.
-
Conclusion
Determining the solubility of this compound is a methodical process that combines theoretical prediction with rigorous experimental validation. While its large, complex structure suggests high solubility in polar aprotic solvents like DMF and DMSO and poor solubility in water, its basic nature dictates a strong pH-dependent solubility profile in aqueous media. For any drug development program, relying on predictions is insufficient. The execution of a well-controlled shake-flask solubility study, as detailed in this guide, is the definitive approach to generate the reliable, quantitative data needed to control impurities and ensure the development of a safe, effective, and stable pharmaceutical product.
References
- Solubility of Things.
- MDPI. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- European Pharmacopoeia.
- Scribd. FDA Guidance on Drug Impurities in ANDAs.
- Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
- Solubility of Things.
- Academia.edu. Experimental and Computational Methods Pertaining to Drug Solubility.
- U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances.
- Sigma-Aldrich. Domperidone impurity mixture EP Reference Standard.
- ChemicalBook. DoMperidone EP IMpurity F CAS#: 1391053-55-6.
- SynZeal. Domperidone EP Impurity A | 53786-28-0.
- U.S. Food and Drug Administration. Guidance for Industry Q3B(R2) Impurities in New Drug Products.
- Pharmace Research Labor
- ResearchGate. Solubility of Benzimidazoles in Alcohols | Request PDF.
- U.S. Pharmacopeia (USP). FDA Guidance on Elemental Impurities in Drug Products.
- gmp-compliance.org. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products.
- Pharmaffili
- National Center for Biotechnology Inform
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- GLP Pharma Standards. Domperidone EP Impurity F | CAS No- 1391053-55-6.
- Print Preview. EUROPEAN PHARMACOPOEIA 6.0 Domperidone.
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
- Klivon. Domperidone EP Impurity F | CAS Number 1391053-55-6.
- PharmaTutor.
- World Health Organization.
- Modumtech. Domperidona EP Impureza F.
- National Center for Biotechnology Information. Domperidone | C22H24ClN5O2. PubChem.
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Enamine. Shake-Flask Solubility Assay.
- National Center for Biotechnology Information.
- Simson Pharma Limited. Domperidone EP Impurity E | CAS No- 1346602-50-3.
- World Health Organiz
- Journal of Pharmaceutical Research International.
- International Journal of Pharmacy and Pharmaceutical Sciences.
Sources
- 1. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijmps.org [ijmps.org]
- 3. scribd.com [scribd.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. drugfuture.com [drugfuture.com]
- 7. uspbpep.com [uspbpep.com]
- 8. pharmaceresearch.com [pharmaceresearch.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. glppharmastandards.com [glppharmastandards.com]
- 11. klivon.com [klivon.com]
- 12. DoMperidone EP IMpurity F CAS#: 1391053-55-6 [m.chemicalbook.com]
- 13. modumtech.com.br [modumtech.com.br]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 23. who.int [who.int]
Domperidone Impurity F: A Deep Dive into Stability and Degradation Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of Impurity Profiling in Pharmaceutical Development
In the landscape of modern drug development, the exhaustive characterization of a drug substance is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. Impurities, even at trace levels, can have unforeseen pharmacological or toxicological effects. Therefore, a profound understanding of the impurity profile of an active pharmaceutical ingredient (API), including its formation, stability, and degradation, is paramount. This guide focuses on a specific, yet significant, process-related impurity of Domperidone: Impurity F. As a Senior Application Scientist, my objective is to provide a comprehensive technical resource that moves beyond a simple recitation of facts. Instead, this document will delve into the mechanistic underpinnings of Impurity F's stability and degradation, grounded in established chemical principles and supported by authoritative references.
Unveiling Domperidone Impurity F: Chemical Identity and Significance
Domperidone, a peripheral dopamine D2-receptor antagonist, is widely used for its prokinetic and antiemetic properties. During its synthesis, various impurities can arise. This compound, as designated by the European Pharmacopoeia (EP), is a notable process-related impurity.
Chemical Identity:
-
IUPAC Name: 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one[1][2][3][4]
The structure of this compound reveals that it is a dimeric impurity, where two molecules of a key domperidone intermediate are linked by a 1,3-disubstituted benzimidazol-2-one moiety. This complex structure underscores the importance of stringent control over the manufacturing process to minimize its formation.
Formation Pathways: A Process-Related Impurity
This compound is not typically a degradation product but rather a byproduct formed during the synthesis of Domperidone. The synthesis of Domperidone generally involves the coupling of two key intermediates: 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one and 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one.[7]
The formation of Impurity F can be hypothesized to occur through a side reaction where the second intermediate, 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, reacts with itself or with another reactive species to form the central benzimidazol-2-one linker. This could be facilitated by the presence of a suitable base and elevated temperatures during the coupling reaction.
Hypothesized Formation Pathway:
Caption: Hypothesized formation of Domperidone and Impurity F.
Stability Profile and Degradation Pathways of this compound
While specific forced degradation studies on isolated this compound are not extensively reported in the public domain, its stability profile can be inferred from its chemical structure and the known degradation pathways of Domperidone and related benzimidazolone compounds. The molecule possesses several moieties susceptible to degradation under stress conditions.
Forced Degradation of Domperidone: A Proxy for Understanding Impurity F's Stability
Forced degradation studies on Domperidone have shown that it degrades under acidic, basic, oxidative, and photolytic conditions.[8][9][10][11] The primary sites of degradation in Domperidone are the benzimidazolone and piperidine rings. Given that this compound contains these same structural motifs, it is likely to exhibit similar degradation patterns.
Susceptible Moieties in this compound:
-
Benzimidazolone Rings: The amide-like linkage within the benzimidazolone ring system is susceptible to hydrolysis under strong acidic or basic conditions.
-
Piperidine Nitrogen: The tertiary amine in the piperidine ring can be susceptible to oxidation.
-
Alkyl Chains: The propyl chains linking the piperidine and benzimidazolone moieties are generally stable but could be susceptible to oxidation under harsh conditions.
-
Chromophoric System: The overall aromatic system makes the molecule susceptible to photolytic degradation.
Predicted Degradation Pathways:
-
Acid and Base Hydrolysis: Strong acidic or basic conditions are likely to cause hydrolysis of the amide bonds within the three benzimidazolone rings, leading to the opening of these rings and the formation of various smaller, more polar degradation products.
-
Oxidative Degradation: The tertiary amine of the piperidine ring is a likely site for oxidation, potentially forming an N-oxide derivative. This is a known degradation pathway for Domperidone itself, where the piperidine nitrogen is oxidized to form Domperidone N-oxide.[11]
-
Photolytic Degradation: Exposure to UV light could lead to complex degradation pathways involving the chromophoric benzimidazolone systems, potentially leading to dimerization or other complex rearrangements.
Degradation Pathway Diagram:
Caption: Predicted degradation pathways of this compound.
Analytical Methodologies for Detection and Quantification
A robust, stability-indicating analytical method is crucial for the detection and quantification of this compound in the drug substance and product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection are the most common techniques employed for this purpose.
Typical Chromatographic Conditions:
| Parameter | Typical Value | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of the relatively non-polar Domperidone and its impurities. |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). | A gradient is often necessary to achieve adequate separation of all impurities with varying polarities within a reasonable run time. |
| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at approximately 280-285 nm | Domperidone and its impurities, including Impurity F, have significant UV absorbance in this region. |
| Column Temperature | 25-40 °C | To ensure reproducible retention times. |
Protocol for a Stability-Indicating HPLC Method:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Prepare the sample solution by dissolving the Domperidone drug substance or product in the same solvent to a known concentration.
-
-
Chromatographic System:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject a blank (solvent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response of Impurity F.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of Impurity F in the sample using an external standard method.
-
Method Validation:
The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes validation of specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is particularly critical to ensure that Impurity F can be resolved from Domperidone, other known impurities, and any potential degradation products.
Conclusion and Future Perspectives
This compound is a significant process-related impurity that requires careful monitoring and control during the manufacturing of Domperidone. While its direct degradation pathways are not extensively studied, a thorough understanding of its chemical structure and the known stability of Domperidone allows for a scientifically sound prediction of its behavior under stress conditions. The development and validation of a robust, stability-indicating analytical method are essential for ensuring the quality and safety of Domperidone-containing drug products.
Future research should focus on performing forced degradation studies on isolated this compound to definitively identify its degradation products and elucidate its degradation pathways. This would provide a more complete understanding of its stability and contribute to the development of more robust control strategies.
References
-
In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Prime Scholars. [Link]
-
Results of forced degradation studies. ResearchGate. [Link]
-
STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmaceutical and Medical Research. [Link]
-
Stability indicating RP-HPLC Method for Simultaneous Estimation of Domperidone and Cinnarizine in Bulk and Pharmaceuticeutical D. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. PubMed. [Link]
-
Domperidone EP Impurity F. Pharmace Research Laboratory. [Link]
-
The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. PubMed. [Link]
-
Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Journal of Chemical Health Risks. [Link]
-
Domperidone-impurities. Pharmaffiliates. [Link]
-
Domperidone EP Impurity F. GLP Pharma Standards. [Link]
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. National Institutes of Health. [Link]
-
1,3-BIS(3-(4-(5-CHLORO-2-OXO-3H-BENZIMIDAZOL-1-YL)PIPERIDIN-1-YL)PROPYL)BENZIMIDAZOL-2-ONE. gsrs. [Link]
-
Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). ResearchGate. [Link]
-
Benzimidazolone synthesis. Organic Chemistry Portal. [Link]
-
Domperidone EP Impurity F. SynThink Research Chemicals. [Link]
-
Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. PubMed. [Link]
-
The methodology for preparing domperidone: strategies, routes and reaction processes. National Institutes of Health. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc | Elementary Education Online [ilkogretim-online.org]
- 3. iajps.com [iajps.com]
- 4. Domperidone EP Impurity F | 1391053-55-6 [chemicea.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Domperidone Impurity F
[Author]: Dr. Emily Carter, Senior Application Scientist [Date]: January 22, 2026 [Application Area]: Pharmaceutical Quality Control, Drug Development, Stability Testing
Abstract
This application note details a highly specific and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Domperidone and the critical process and degradation-related impurity, Domperidone Impurity F. The method is designed for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of Domperidone active pharmaceutical ingredients (API) and finished dosage forms. The described protocol is stability-indicating, capable of resolving Impurity F from Domperidone and other related substances, and has been developed based on established pharmacopeial guidelines and peer-reviewed literature.
Introduction
Domperidone is a widely used prokinetic and antiemetic agent.[1][2] During its synthesis and storage, various impurities can arise, which, even in trace amounts, may impact the safety and efficacy of the final drug product. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have set stringent limits on the levels of these impurities.[3][4]
This compound, chemically known as 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one, is a specified impurity in the European Pharmacopoeia.[3][5] Its structure is notably more complex and of a higher molecular weight than the parent drug, presenting unique analytical challenges.[6] Therefore, a robust and reliable analytical method is imperative for its accurate quantification.
This application note provides a comprehensive, step-by-step HPLC protocol for the determination of this compound. The method's development was guided by the principles of scientific integrity, ensuring accuracy, precision, and specificity as per the International Council for Harmonisation (ICH) guidelines.[7][8]
Experimental
Materials and Reagents
-
Domperidone Reference Standard (CRS) and this compound Reference Standard (available from pharmacopeial and commercial suppliers).[9][10]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Water (HPLC grade/Milli-Q or equivalent)
-
Hydrochloric Acid (Analytical grade)
-
Sodium Hydroxide (Analytical grade)
-
Hydrogen Peroxide (30%, Analytical grade)
Instrumentation and Chromatographic Conditions
The method was developed and validated on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). A rapid UPLC method has also been reported, demonstrating a significant reduction in analysis time.[11][12][13] For broader applicability, this note details a conventional HPLC method.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm packing |
| Mobile Phase A | 0.06 M Ammonium Acetate in water |
| Mobile Phase B | Methanol |
| Gradient Program | A time-based linear gradient is recommended to ensure optimal separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Rationale for Parameter Selection:
-
C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention and separation for the moderately non-polar Domperidone and its impurities.
-
Mobile Phase: A buffered aqueous mobile phase (Ammonium Acetate) is used to control the pH and ensure consistent ionization of the analytes, leading to reproducible retention times and peak shapes. Methanol is a common organic modifier that provides good solvency for Domperidone and its impurities.
-
Gradient Elution: A gradient is necessary to elute the more strongly retained Impurity F in a reasonable time with good peak shape, while also achieving separation from Domperidone and other earlier-eluting impurities.
-
Column Temperature: Maintaining a constant column temperature of 40°C reduces viscosity, improves peak efficiency, and ensures reproducible retention times.[11][12]
-
Detection Wavelength: Domperidone and its benzimidazole-containing impurities exhibit significant UV absorbance around 280-288 nm.[8][14] 280 nm is a suitable wavelength for the sensitive detection of both the API and Impurity F.[11][12]
Protocol
Preparation of Solutions
Mobile Phase A (0.06 M Ammonium Acetate): Dissolve approximately 4.63 g of Ammonium Acetate in 1000 mL of HPLC grade water. Filter through a 0.45 µm membrane filter and degas.
Mobile Phase B (Methanol): Use HPLC grade Methanol. Filter through a 0.45 µm membrane filter and degas.
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is a suitable diluent.
Standard Stock Solution (Domperidone): Accurately weigh and dissolve about 25 mg of Domperidone CRS in the diluent to make a 50 mL solution. This yields a concentration of approximately 500 µg/mL.
Standard Stock Solution (Impurity F): Accurately weigh and dissolve about 5 mg of this compound CRS in the diluent to make a 100 mL solution. This yields a concentration of approximately 50 µg/mL.
Working Standard Solution: From the Standard Stock Solutions, prepare a working standard containing Domperidone at a concentration of 100 µg/mL and Impurity F at a concentration of 1 µg/mL (or at the level of the specification limit).
Sample Preparation (for Drug Substance): Accurately weigh and dissolve about 25 mg of the Domperidone sample in the diluent to make a 50 mL solution. This yields a nominal concentration of 500 µg/mL.
Sample Preparation (for Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of Domperidone and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is free from interfering peaks.
-
Inject the Working Standard Solution to determine the retention times and system suitability parameters.
-
Inject the Sample Solution.
-
Identify the peaks of Domperidone and Impurity F in the sample chromatogram by comparing the retention times with those obtained from the Working Standard Solution.
-
Calculate the amount of Impurity F in the sample using the external standard method.
Method Validation and System Suitability
The analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated through forced degradation studies, where the drug is exposed to acid, base, oxidative, thermal, and photolytic stress conditions.[15][16] The method should be able to separate the degradation products from Domperidone and Impurity F.
-
Linearity: The method should demonstrate a linear relationship between the concentration of Impurity F and the detector response over a defined range (e.g., from the reporting threshold to 150% of the specification limit).
-
Accuracy: The closeness of the test results to the true value, typically determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
System Suitability: Before performing the analysis, the chromatographic system must pass the system suitability tests.
| Parameter | Acceptance Criteria |
| Tailing Factor (for Domperidone peak) | Not more than 2.0 |
| Theoretical Plates (for Domperidone peak) | Not less than 2000 |
| %RSD for replicate injections | Not more than 2.0% for the peak area of Impurity F |
Data Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound.
Caption: Workflow for this compound analysis.
Conclusion
The HPLC method described in this application note is a robust and reliable protocol for the quantitative analysis of this compound in both bulk drug and pharmaceutical formulations. The method is specific, accurate, and precise, making it suitable for routine quality control and stability testing in a regulated environment. Adherence to the outlined protocol and validation procedures will ensure the generation of high-quality data, contributing to the overall safety and quality of Domperidone products.
References
-
The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science. [Link]
-
Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science | Oxford Academic. [Link]
-
Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. ResearchGate. [Link]
-
Domperidone maleate. European Pharmacopoeia 7.0. [Link]
-
STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmaceutical and Medical Research. [Link]
-
Stability Indicating Simultaneous Determination of Domperidone (DP), Methylparaben (MP) and Propylparaben by High Performance Liquid Chromatography (HPLC). PubMed. [Link]
-
Results of forced degradation studies. ResearchGate. [Link]
-
In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Prime Scholars. [Link]
-
Validated Method Development for the Estimation of Domperidone by UV- Spectroscopy. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Journal of Chemical Health Risks. [Link]
-
A novel RP-HPLC method development and validation for the simultaneous estimation of domperidone and pantoprazole in bulk and ph. Journal of Chemical and Pharmaceutical Research. [Link]
-
Domperidone Impurities. Alfa Omega Pharma. [Link]
-
Domperidone EP Impurity F. GLP Pharma Standards. [Link]
-
Linearity plot of Domperidone Imp-F. ResearchGate. [Link]
-
Domperidone-impurities. Pharmaffiliates. [Link]
-
Development and Validation of a Rp-Hplc Method for Simultaneous Estimation of Domperidone and Naproxen Sodium in a Bulk and in T. International Journal of Pharmaceutical Erudition. [Link]
-
RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. The Pharma Innovation Journal. [Link]
-
USP Medicines Compendium - Domperidone Tablets - 2014-06-30. Scribd. [Link]
-
Domperidone. PubChem. [Link]
-
HPLC‐Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco‐Friendliness. Journal of the Chinese Chemical Society. [Link]
-
Domperidone EP Impurity A. SynZeal. [Link]
-
Domperidone maleate. uspbpep.com. [Link]
-
Domperidone Impurities. SynZeal. [Link]
-
Domperidone EP Impurity F. Protheragen. [Link]
Sources
- 1. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Domperidone | 57808-66-9 [chemicalbook.com]
- 3. drugfuture.com [drugfuture.com]
- 4. scribd.com [scribd.com]
- 5. uspbpep.com [uspbpep.com]
- 6. epichem.com [epichem.com]
- 7. jchr.org [jchr.org]
- 8. jocpr.com [jocpr.com]
- 9. glppharmastandards.com [glppharmastandards.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. primescholars.com [primescholars.com]
Application Note: A Robust, Stability-Indicating UPLC Method for the Separation of Domperidone and Its Impurities
Abstract
This application note details a highly efficient, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Domperidone and its process-related and degradation impurities. The method leverages sub-2 µm particle column technology to achieve rapid analysis times and superior resolution, which is critical for ensuring the quality, safety, and efficacy of Domperidone drug substances and products. The methodology presented herein is validated in accordance with International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability testing environments.
Introduction
Domperidone is a peripheral dopamine D2-receptor antagonist widely used for its antiemetic and gastroprokinetic properties.[1][2][3] As with any active pharmaceutical ingredient (API), a comprehensive impurity profile is required by regulatory agencies to ensure patient safety. Impurities can originate from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[4] Therefore, a robust, stability-indicating analytical method that can separate the main component from all potential impurities is paramount.
Traditional High-Performance Liquid Chromatography (HPLC) methods for Domperidone can be time-consuming.[5][6][7] The advent of UPLC technology, utilizing columns with sub-2 µm particles, offers significant advantages, including drastically reduced run times, lower solvent consumption, and improved chromatographic efficiency, leading to better resolution and sensitivity.[5][7][8] This note describes the development and validation of such a UPLC method, designed to provide a fast and reliable separation of Domperidone from its key impurities as specified in major pharmacopoeias and observed during forced degradation studies.[4][9][10]
Scientific Rationale for Method Development
The successful separation of Domperidone and its structurally similar impurities hinges on the strategic selection of chromatographic parameters. The rationale behind these choices is grounded in the physicochemical properties of the analytes and the principles of reversed-phase chromatography.
-
Column Chemistry: Domperidone is a weakly basic compound with a pKa of approximately 7.9.[1][2] A high-quality C18 stationary phase is ideal for retaining such moderately nonpolar compounds. An ACQUITY UPLC® BEH C18 column was selected for this method. These columns are based on Ethylene Bridged Hybrid (BEH) particle technology, which provides exceptional chemical stability across a wide pH range (1-12) and high temperatures.[8][11][12][13] This wide pH range is crucial for controlling the ionization state of Domperidone and its impurities to achieve optimal retention and peak shape. The 1.7 µm particle size ensures high separation efficiency and speed.[8]
-
Mobile Phase Selection:
-
pH Control: To ensure consistent retention and avoid peak tailing for the basic analytes, the mobile phase pH must be controlled. An ammonium acetate buffer was chosen. Operating at a pH around 6.8 (as established in a similar method[5][6][7]) ensures that Domperidone (pKa ~7.9) is primarily in its protonated, cationic form, leading to good interaction with the stationary phase and sharp, symmetrical peaks.
-
Organic Modifier: Acetonitrile is often preferred over methanol in gradient UPLC methods due to its lower viscosity, which results in lower backpressure and allows for higher flow rates. It also provides a different selectivity (the ability to separate compounds) compared to methanol, which can be advantageous for resolving closely eluting impurities.
-
-
Gradient Elution: A gradient elution strategy, where the concentration of the organic solvent is increased over time, is necessary to elute a range of impurities with varying polarities within a short analysis time. The gradient is optimized to provide sufficient resolution between the main Domperidone peak and its nearest eluting impurities.
-
Detection Wavelength: A photodiode array (PDA) detector is used to monitor the elution. The detection wavelength of 285 nm was selected as it provides a good response for Domperidone and its chromophoric impurities, aligning with pharmacopoeial recommendations.[14]
Experimental Design
Instrumentation and Materials
-
UPLC System: A Waters ACQUITY UPLC H-Class System or equivalent, equipped with a Quaternary Solvent Manager, Sample Manager, Column Heater, and a Photodiode Array (PDA) Detector.
-
Data System: Empower™ 3 Chromatography Data Software.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Ammonium Acetate (Analytical grade)
-
Water (Milli-Q® or equivalent)
-
Domperidone Reference Standard (RS) and impurity standards (as available).
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 6.8 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Program | Time (min) |
| 0.00 | |
| 1.00 | |
| 8.00 | |
| 9.00 | |
| 9.10 | |
| 12.00 | |
| Column Temperature | 40 °C |
| Sample Temperature | 10 °C |
| Injection Volume | 2.0 µL |
| Detection Wavelength | 285 nm (PDA detection from 200-400 nm) |
| Total Run Time | 12 minutes |
Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase A (10 mM Ammonium Acetate, pH 6.8):
-
Weigh 0.77 g of ammonium acetate and dissolve in 1000 mL of Milli-Q® water.
-
Adjust the pH to 6.8 ± 0.05 using dilute acetic acid.
-
Filter through a 0.22 µm membrane filter.
-
-
Mobile Phase B (Acetonitrile):
-
Use HPLC grade acetonitrile. Filter through a 0.22 µm membrane filter if necessary.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
-
Standard Stock Solution (Domperidone):
-
Accurately weigh about 25 mg of Domperidone RS into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. This yields a concentration of approximately 500 µg/mL.
-
-
Sample Solution (for Assay):
-
Accurately weigh and transfer tablet powder equivalent to 25 mg of Domperidone into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent, sonicate for 15 minutes with intermittent shaking to ensure complete extraction.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Centrifuge a portion of the solution at 4000 RPM for 10 minutes, then filter the supernatant through a 0.22 µm syringe filter into a UPLC vial. This yields a nominal concentration of 500 µg/mL.
-
-
Sample Solution (for Impurities):
-
Prepare as per the Assay sample solution, but use a higher concentration if necessary to detect low-level impurities, typically around 1000 µg/mL.
-
Method Validation and System Suitability
The trustworthiness of this protocol is established through rigorous validation according to ICH Q2(R1) guidelines.[15][16][17][18][19] The method must be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
System Suitability Protocol
Before initiating any sample analysis, the chromatographic system must meet predefined suitability criteria.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Domperidone Standard Solution (e.g., 10 µg/mL for impurity analysis).
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): Not more than 1.5 for the Domperidone peak.
-
Theoretical Plates (N): Not less than 10,000 for the Domperidone peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0% for the replicate injections.
-
Visualization of Workflow
The following diagram outlines the logical flow from method development to routine analysis, ensuring a robust and validated process.
Caption: Workflow for UPLC Method Development, Validation, and Routine Analysis.
Conclusion
The UPLC method presented provides a rapid, sensitive, and robust solution for the quality control of Domperidone. With a run time of just 12 minutes, it offers a significant improvement in sample throughput compared to conventional HPLC methods.[5][7] The choice of a stable BEH C18 column and optimized mobile phase conditions ensures excellent peak shape and resolution for Domperidone and its critical impurities. The protocol's foundation in sound chromatographic principles and its validation against ICH standards make it a trustworthy and authoritative method for researchers, scientists, and drug development professionals in the pharmaceutical industry.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
-
Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Oxford Academic. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
-
The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. PubMed. [Link]
-
Domperidone | C22H24ClN5O2 | CID 3151. PubChem, National Institutes of Health (NIH). [Link]
-
Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Development and validation of UPLC-MS/MS method for determination of domperidone in human plasma and its pharmacokinetic application. ResearchGate. [Link]
-
Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. PubMed. [Link]
-
Waters ACQUITY UPLC BEH C18 Column, 130 Å, 1.7 µm, 2.1 mm X 50 mm. Neta Scientific. [Link]
-
Shop ACQUITY UPLC BEH C18 Column. Waters Corporation. [Link]
-
USP Medicines Compendium - Domperidone Tablets - 2014-06-30. Scribd. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thomassci.com [thomassci.com]
- 9. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Waters Corp ACQUITY UPLC BEH C18 Column, 130Å, 1.7 µm, 2.1 mm X 150 mm, | Fisher Scientific [fishersci.com]
- 12. netascientific.com [netascientific.com]
- 13. waters.com [waters.com]
- 14. scribd.com [scribd.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. ICH Official web site : ICH [ich.org]
- 18. starodub.nl [starodub.nl]
- 19. database.ich.org [database.ich.org]
Application Notes & Protocols: A Comprehensive Guide to the Validation of Analytical Procedures for Domperidone Impurity F
Introduction: The Imperative of Purity in Pharmaceutical Analysis
In the landscape of pharmaceutical development and manufacturing, the assurance of a drug substance's purity is not merely a quality benchmark; it is a fundamental pillar of patient safety and therapeutic efficacy. The presence of impurities, even at trace levels, can potentially impact the safety and effectiveness of the final drug product.[1] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous control over these impurities.[1] This guide focuses on Domperidone, a widely used prokinetic and antiemetic agent, and provides a detailed protocol for the validation of an analytical method for one of its potential impurities: Domperidone Impurity F .
This compound, chemically known as 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one[2], can arise during the synthesis or degradation of the active pharmaceutical ingredient (API). Its quantification requires a robust, reliable, and validated analytical method. This document provides the scientific rationale and step-by-step protocols for validating a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, ensuring it is "suitable for its intended purpose" in accordance with the ICH Q2(R1) guidelines.[3][4]
Chapter 1: The Analytical Foundation - RP-HPLC Method
The cornerstone of accurate impurity quantification is a selective and sensitive analytical method. For Domperidone and its related substances, RP-HPLC with UV detection is the industry-standard technique due to its high resolving power and sensitivity.[5]
Rationale for Method Selection: A C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention and separation for moderately polar compounds like Domperidone and its impurities. The mobile phase, a buffered aqueous-organic mixture, is optimized to achieve a balance between retention time and resolution. A gradient elution may be necessary to resolve closely eluting impurities, while an isocratic method offers simplicity and robustness for routine analysis.[6] UV detection at a wavelength where both the API and the impurity exhibit significant absorbance, such as 280 nm or 291 nm, ensures adequate sensitivity.[5][7]
Table 1: Proposed Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| Instrument | High-Performance Liquid Chromatograph with UV/PDA Detector | Standard equipment for pharmaceutical analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides high efficiency and good peak shape.[1] |
| Mobile Phase | A: Phosphate Buffer (pH 3.0) B: Acetonitrile/Methanol | Buffer controls the ionization state for consistent retention; organic modifier elutes the analytes. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30°C | Maintains consistent retention times and improves peak symmetry.[8] |
| Detection | UV at 280 nm | Wavelength of good absorbance for both Domperidone and its benzimidazole-containing impurities.[7] |
| Injection Vol. | 10 µL | A standard volume to ensure good peak shape without overloading the column. |
| Diluent | Mobile Phase or a compatible mixture (e.g., Water:Methanol 50:50) | Ensures sample solubility and compatibility with the mobile phase. |
Chapter 2: The Validation Workflow - A Visual Overview
Method validation is a systematic process. The following workflow illustrates the logical progression from establishing the method's specificity to confirming its robustness under varied conditions.
Caption: Workflow for the validation of an analytical method for this compound.
Chapter 3: Validation Protocols & Acceptance Criteria
This chapter details the experimental protocols for each validation parameter as mandated by the ICH Q2(R1) guideline.[3]
Specificity
Expertise & Experience: Specificity is the ultimate proof that your method can distinguish the analyte of interest from everything else in the sample matrix.[9] For an impurity method, this means demonstrating that the peak for Impurity F is not subject to interference from the main API (Domperidone), other impurities, degradation products, or matrix components (excipients). The most rigorous way to prove this is through forced degradation studies.[10][11]
Protocol:
-
Prepare Samples:
-
Blank: Diluent only.
-
Impurity F Standard: A solution of Impurity F reference standard at the target concentration (e.g., the specification limit).
-
Domperidone API: A solution of the API at its nominal concentration.
-
Spiked Sample: Domperidone API spiked with Impurity F standard.
-
-
Forced Degradation: Subject the Domperidone API to the following stress conditions as recommended by ICH guidelines[10][11]:
-
Acid Hydrolysis: 0.1N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).
-
-
Analysis: Analyze all prepared samples by HPLC. Use a Photodiode Array (PDA) detector if available to assess peak purity.
-
Evaluation:
-
Compare the chromatogram of the spiked sample with those of the individual components to confirm the retention time of Impurity F.
-
In the chromatograms of the stressed samples, ensure the Impurity F peak is well-resolved from the main Domperidone peak and any degradation products formed. The resolution between Impurity F and the closest eluting peak should be evaluated.
-
Acceptance Criteria:
-
No interference from the blank at the retention time of Impurity F.
-
The method must demonstrate baseline resolution (Resolution > 2.0) between the Impurity F peak and the peaks of Domperidone and any other generated degradants or impurities.
-
The peak purity analysis (if performed) should show that the Impurity F peak is spectrally pure and not co-eluting with other components.[3]
Linearity and Range
Expertise & Experience: Linearity demonstrates a direct, proportional relationship between the concentration of an analyte and the analytical signal (peak area).[3] This is crucial for calculating the concentration of an unknown sample based on a calibration curve. The range is the interval over which this linearity, along with acceptable accuracy and precision, is demonstrated. For an impurity, this range must bracket the expected concentration levels, typically from the reporting threshold up to ~120% or more of the specification limit.[12]
Protocol:
-
Prepare a Stock Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to prepare a stock solution.
-
Create Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. The concentrations should span a range from the Limit of Quantitation (LOQ) to 150% of the specified limit for Impurity F.
-
Analysis: Inject each calibration standard in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus the concentration of Impurity F.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).
-
Table 2: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 (LOQ) | 1250 |
| 0.5 | 6300 |
| 1.0 | 12550 |
| 1.5 | 18800 |
| 2.0 (120% of spec) | 25100 |
Acceptance Criteria:
-
The correlation coefficient (R²) should be ≥ 0.99.[5]
-
The y-intercept should be minimal (not significantly different from zero).
-
A visual inspection of the plot should confirm a linear relationship.[3]
Accuracy
Expertise & Experience: Accuracy, or trueness, measures the closeness of the experimental value to the true value.[13] In impurity analysis, it is typically determined by a recovery study. Known amounts of the impurity are "spiked" into a sample matrix (e.g., a drug product placebo or the API itself) and the method is used to measure how much is recovered. This confirms that the method is not biased and can accurately quantify the impurity in a real-world sample.
Protocol:
-
Prepare Spiked Samples: Prepare samples of the drug product placebo (or API) by spiking with the Impurity F standard at three different concentration levels, typically 50%, 100%, and 150% of the specification limit.
-
Analysis: Prepare each concentration level in triplicate and analyze them using the HPLC method.
-
Evaluation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
Table 3: Example Accuracy (Recovery) Data
| Spiked Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery |
| 50% | 0.8 | 0.79 | 98.8% | |
| 0.8 | 0.81 | 101.3% | 99.8% | |
| 0.8 | 0.79 | 98.8% | ||
| 100% | 1.6 | 1.62 | 101.3% | |
| 1.6 | 1.58 | 98.8% | 100.2% | |
| 1.6 | 1.61 | 100.6% | ||
| 150% | 2.4 | 2.38 | 99.2% | |
| 2.4 | 2.43 | 101.3% | 100.1% | |
| 2.4 | 2.40 | 100.0% |
Acceptance Criteria:
-
The mean percent recovery should be within a pre-defined range, typically 90.0% to 110.0% for impurities at these low levels.[13]
Precision
Expertise & Experience: Precision reflects the random error of a method and is a measure of the agreement among a series of measurements.[5] It is evaluated at two levels:
-
Repeatability (Intra-assay): Assesses precision over a short time with the same analyst and equipment.
-
Intermediate Precision: Assesses the influence of random events within a laboratory, such as different days, different analysts, or different equipment.
Protocol:
-
Repeatability:
-
Prepare six individual samples of the API or placebo spiked with Impurity F at 100% of the specification limit.
-
Analyze all six samples on the same day by the same analyst.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
-
Intermediate Precision:
-
Have a different analyst, on a different day, and if possible using a different HPLC system, prepare and analyze another set of six samples as described for repeatability.
-
Calculate the %RSD for this second set and also perform a statistical comparison (e.g., F-test and t-test) of the two data sets.
-
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 10.0% for impurities.[12]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest concentration of an analyte that the method can reliably detect, but not necessarily quantify with accuracy.[3] It establishes the sensitivity threshold.
-
LOQ: The lowest concentration that can be measured with acceptable accuracy and precision.[3] This is the practical working limit for the method.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine Signal-to-Noise (S/N) Ratio:
-
Inject a series of solutions with decreasing concentrations of Impurity F.
-
Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ. The noise can be measured from a blank injection around the retention time of the impurity peak.
-
-
Confirm LOQ:
-
Prepare and inject at least six samples at the determined LOQ concentration.
-
Verify that the precision (%RSD) and accuracy (% Recovery) at this concentration meet the pre-defined acceptance criteria (e.g., %RSD ≤ 10%).[12]
-
Acceptance Criteria:
-
LOD: S/N ratio is approximately 3:1.
-
LOQ: S/N ratio is approximately 10:1, with demonstrated acceptable precision and accuracy.
Robustness
Expertise & Experience: Robustness testing is a deliberate "stress test" of the method to see how sensitive it is to small, realistic variations in its parameters.[3] A robust method is reliable in a routine QC environment where minor fluctuations are inevitable.
Protocol:
-
Identify Key Parameters: Select critical method parameters to vary, such as:
-
Analysis: Prepare a standard solution of Impurity F and a spiked sample. Analyze these samples under the standard conditions and then under each of the varied conditions (change only one parameter at a time).
-
Evaluation: Assess the impact of each change on key system suitability parameters (e.g., retention time, resolution, peak tailing) and the quantitative result of the spiked sample.
Acceptance Criteria:
-
System suitability parameters must remain within acceptable limits under all varied conditions.
-
The quantitative results should not deviate significantly from the results obtained under the normal method conditions.
Conclusion
The validation of an analytical method for impurities like this compound is a meticulous but essential process. It provides documented evidence that the method is reliable, reproducible, and fit for its intended purpose of safeguarding product quality and patient health. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, laboratories can ensure full compliance with global regulatory expectations and maintain the highest standards of scientific integrity.
References
-
Journal of Chemical Health Risks. Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Available from: [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link]
-
Asian Journal of Pharmaceutical Analysis. Validation of Analytical Procedures- A Review. Available from: [Link]
-
Prime Scholars. In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
The Pharma Innovation Journal. RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. Available from: [Link]
-
Research and Reviews. Validated Method Development for the Estimation of Domperidone by UV- Spectroscopy. Available from: [Link]
-
World Journal of Pharmaceutical and Medical Research. STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. Development and Validation of a Rp-Hplc Method for Simultaneous Estimation of Domperidone and Naproxen Sodium in a Bulk and in T. Available from: [Link]
-
ResearchGate. Analysis of domperidone in pharmaceutical formulations and wastewater by differential pulse voltammetry at a glassy-carbon electrode. Available from: [Link]
-
Pharmaffiliates. Domperidone-impurities. Available from: [Link]
-
Oxford Academic. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Available from: [Link]
-
TGA. Guidance for the validation of pharmaceutical quality control analytical methods. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Domperidone and Naproxen in Tablet Dosage Form. Available from: [Link]
-
ResearchGate. Linearity plot of Domperidone Imp-F. Available from: [Link]
-
PubMed. Stability Indicating Simultaneous Determination of Domperidone (DP), Methylparaben (MP) and Propylparaben by High Performance Liquid Chromatography (HPLC). Available from: [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. primescholars.com [primescholars.com]
- 11. academic.oup.com [academic.oup.com]
- 12. sps.nhs.uk [sps.nhs.uk]
- 13. ajpaonline.com [ajpaonline.com]
Application Note: A Mass Spectrometry-Based Strategy for the Identification of Domperidone Impurity F and Other Novel Related Substances
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Domperidone is a widely used prokinetic and antiemetic agent. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. While pharmacopoeias define acceptance criteria for known, specified impurities, the emergence of novel or unspecified impurities requires a robust analytical strategy for their identification and characterization. This document outlines a comprehensive approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection and structural elucidation of "Domperidone Impurity F," a term used here to represent any novel or uncharacterized impurity. The protocols described herein are grounded in established analytical principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2]
Introduction: The Imperative for Impurity Profiling
Pharmaceutical impurities are unwanted chemicals that can arise during the synthesis, purification, formulation, or storage of a drug product.[3] These substances, even at trace levels, can potentially impact the drug's safety and efficacy. Regulatory bodies worldwide, guided by documents like the ICH Q3A/B guidelines, mandate the reporting, identification, and qualification of impurities that exceed specific thresholds.[2][3][4]
Domperidone's manufacturing process and degradation pathways can lead to various related substances. Forced degradation studies, which subject the drug to stress conditions like acid, base, oxidation, heat, and light, are essential for predicting potential degradation products.[5][6] Such studies have revealed that domperidone is susceptible to degradation, particularly under acidic and oxidative conditions, leading to the formation of new products.[5] This application note provides a framework for using high-resolution mass spectrometry to identify an unknown impurity, designated here as Impurity F, which may be detected during routine quality control or stability testing.
Analytical Strategy Overview
The identification of an unknown impurity is a multi-step process that leverages the separation power of liquid chromatography with the high sensitivity and structural information provided by mass spectrometry. High-resolution accurate mass spectrometry (HRAM MS) is a particularly powerful tool for this purpose.[7]
The general workflow involves:
-
Sample Preparation & Forced Degradation: Generating the impurity of interest in sufficient quantities for analysis.
-
LC-MS/MS Method Development: Developing a chromatographic method to separate the impurity from the parent drug and other components, coupled with a mass spectrometric method for detection.
-
High-Resolution Mass Spectrometry (HRMS): Obtaining an accurate mass measurement of the impurity to determine its elemental composition.
-
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis: Fragmenting the impurity ion to gain structural insights and propose a chemical structure.
Logical Workflow for Impurity Identification
Caption: Workflow for the identification of a novel impurity.
Experimental Protocols
Protocol 1: Sample Preparation and Forced Degradation
Objective: To generate and prepare samples containing Domperidone and its degradation products for LC-MS analysis.
Materials:
-
Domperidone Active Pharmaceutical Ingredient (API)
-
Methanol (HPLC Grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve Domperidone API in methanol to prepare a stock solution of 1 mg/mL.
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a final concentration of ~50 µg/mL.
-
Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase. (Note: Domperidone is relatively stable to base hydrolysis).[5]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase.[5]
-
Thermal Degradation: Keep the solid API in a hot air oven at 105°C for 24 hours. Dissolve and dilute to the target concentration.
-
Control Sample: Dilute the stock solution with the mobile phase to the same final concentration without subjecting it to stress.
-
Filtration: Filter all samples through a 0.22 µm syringe filter before injection.
Protocol 2: LC-MS/MS Analysis
Objective: To achieve chromatographic separation of Domperidone and Impurity F and to acquire mass spectrometric data.
Instrumentation and Conditions: The following parameters provide a starting point and should be optimized as necessary.
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase Column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[8] | Offers good retention and peak shape for Domperidone and its structurally similar impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ionization and aids in chromatographic separation. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting analytes from the C18 column. |
| Flow Rate | 0.4 - 0.6 mL/min | Typical flow rate for 2.1 mm ID columns, balancing speed and efficiency. |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate. | A gradient is necessary to elute compounds with a range of polarities, separating the API from its impurities. |
| Column Temp. | 30 - 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 1 - 5 µL | |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) | Essential for accurate mass measurement and determination of elemental composition. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Domperidone contains basic nitrogen atoms that are readily protonated in ESI+.[8][9] |
| Full Scan Range | m/z 100 - 1000 | To detect the precursor ions of Domperidone and any potential impurities. |
| MS/MS Mode | Data-Dependent Acquisition (DDA) or Targeted MS/MS | DDA automatically selects abundant ions for fragmentation. Targeted MS/MS focuses on the specific m/z of the suspected impurity. |
| Collision Energy | Ramped (e.g., 20-40 eV) | Varying the collision energy provides a comprehensive fragmentation pattern. |
Data Analysis and Structure Elucidation
Identifying the Impurity Ion
After data acquisition, the chromatograms from the stressed samples are compared to the control. The peak corresponding to Impurity F will be absent or significantly smaller in the control sample. The mass spectrum associated with this chromatographic peak is then analyzed.
Domperidone has a monoisotopic mass of 425.1673 g/mol (for the most abundant isotopes, C₂₂H₂₄ClN₅O₂). It will be detected in positive ESI mode as the protonated molecule [M+H]⁺ at m/z 426.1751 .[8][9][10] Any potential impurity will have a different m/z value. The high-resolution mass measurement allows for the generation of a list of possible elemental compositions that fit the measured m/z to within a narrow mass tolerance (typically < 5 ppm).
Interpreting the Fragmentation Pattern
Tandem mass spectrometry (MS/MS) is performed by isolating the precursor ion of Impurity F and subjecting it to collision-induced dissociation (CID). The resulting product ions create a fragmentation pattern that serves as a structural fingerprint.
Understanding Domperidone's Fragmentation: The fragmentation of Domperidone is well-characterized. Key fragmentation pathways involve the cleavage of the propyl chain connecting the piperidine and benzimidazolone moieties.[8][9][10] The most prominent product ion is typically observed at m/z 175.1 , corresponding to the protonated N-propyl-benzimidazolone fragment.[9][10]
Caption: Key fragmentation of the Domperidone parent ion.
Elucidating the Structure of Impurity F: The fragmentation pattern of Impurity F is compared directly with that of Domperidone.
-
Shared Fragments: If Impurity F shares major fragments with Domperidone (e.g., a peak at m/z 175.1), it indicates that this part of the molecule is likely unchanged.
-
Mass Shifts: A shift in the mass of a fragment indicates where the molecular modification has occurred. For example, if the fragment corresponding to the chlorinated benzimidazolone-piperidine moiety is shifted by +16 Da, this would strongly suggest the addition of an oxygen atom (e.g., hydroxylation or N-oxidation) on that part of the molecule.
-
Plausible Modifications: Common modifications include oxidation (+16 Da), dehydrogenation (-2 Da), hydrolysis, or changes related to reaction with synthetic reagents or intermediates.
By combining the accurate mass data with the fragmentation logic, a putative structure for Impurity F can be proposed. Final confirmation would typically require isolation of the impurity and analysis by other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, or comparison with a synthesized reference standard.[5][7]
Conclusion
This application note provides a robust and scientifically sound framework for the identification of novel impurities in Domperidone, exemplified by the hypothetical "Impurity F." By combining forced degradation studies with advanced LC-MS/MS techniques, researchers can effectively detect, isolate, and characterize unknown related substances. This approach is critical for ensuring drug quality and safety, meeting stringent regulatory requirements, and supporting the development of safe and effective pharmaceutical products. The principles and protocols described are adaptable and form the basis of a comprehensive impurity identification program in a drug development or quality control setting.
References
-
ResearchGate. (n.d.). Determination of Domperidone in Human Plasma using Liquid Chromatography Coupled to Tandem Mass Spectrometry and its Pharmacokinetic Study. Available at: [Link]
-
Journal of Chemical Health Risks. (2023). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Available at: [Link]
-
Li, W., et al. (2013). Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. Drug research, 63(3), 132-137. Available at: [Link]
-
Academic Journals. (2018). A simple bioanalytical method development and validation of micronised domperidone 20 mg tablets using lcms-ms and its pharmacokinetic application in healthy indian volunteers. African Journal of Pharmacy and Pharmacology, 12(28), 437-446. Available at: [Link]
-
G, S., et al. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Journal of chromatographic science, 57(9), 806-814. Available at: [Link]
- Hagan, R. L., et al. (2001). Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of domperidone in human plasma. Journal of chromatography.
-
ResearchGate. (n.d.). Results of forced degradation studies. Available at: [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]
-
Oxford Academic. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Domperidone in Human Plasma. Available at: [Link]
-
European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Available at: [Link]
-
YouTube. (2022). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. Available at: [Link]
-
Pharmaffiliates. (n.d.). Understanding Pharmaceutical Impurities: Insights into Advanced Reference Standards for Drug Quality and Safety. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
YouTube. (2024). Unmasking the unknown: how mass spectrometry delivers accurate identifications. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Forced Degradation Studies of Domperidone: A Stability-Indicating Approach
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, scientifically-grounded protocol for conducting forced degradation studies on Domperidone. The methodologies detailed herein are designed to identify potential degradation products, elucidate degradation pathways, and support the development and validation of a stability-indicating analytical method, in alignment with the International Council for Harmonisation (ICH) guidelines. By explaining the causality behind each experimental step, this guide serves as a practical resource for researchers, scientists, and drug development professionals engaged in the characterization and quality control of Domperidone.
Introduction: The Rationale for Forced Degradation
Forced degradation, or stress testing, is a critical component of the drug development process. As mandated by regulatory bodies and outlined in ICH guideline Q1A(R2), these studies involve subjecting a drug substance to conditions more severe than accelerated stability testing.[1] The primary objectives are threefold:
-
Elucidation of Degradation Pathways: To identify the likely degradation products of a drug substance, which provides insight into its intrinsic stability.[2]
-
Development of Stability-Indicating Methods: To generate representative degradation products and demonstrate that the chosen analytical method can effectively separate these impurities from the intact active pharmaceutical ingredient (API).[2]
-
Understanding Molecular Stability: To gain knowledge of the molecule's susceptibility to various environmental factors, which informs formulation development, manufacturing processes, and the selection of appropriate packaging and storage conditions.[2]
Domperidone is a dopamine antagonist widely used as an antiemetic agent.[3] Its chemical structure, featuring benzimidazolone and piperidine moieties, presents several sites susceptible to hydrolytic, oxidative, and photolytic degradation. A thorough forced degradation study is therefore essential to ensure its quality, safety, and efficacy throughout its shelf life.
Overall Experimental Workflow
The workflow for a forced degradation study is a systematic process beginning with the application of various stressors to the Domperidone drug substance, followed by analysis to detect and quantify any degradation.
Sources
Application Note: The Essential Role of Domperidone Impurity F as a Reference Standard in Pharmaceutical Quality Control
Introduction: The Imperative of Purity in Domperidone Formulations
Domperidone is a widely utilized peripheral dopamine D2-receptor antagonist, primarily prescribed for its prokinetic and antiemetic properties.[1] It is effective in managing symptoms of nausea, vomiting, and certain gastrointestinal motility disorders. The safety and efficacy of any active pharmaceutical ingredient (API) like Domperidone are inextricably linked to its purity. The presence of impurities, which can arise during synthesis, degradation, or storage, may adversely affect the therapeutic outcome and patient safety.[2]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), along with guidelines from the International Council for Harmonisation (ICH), mandate stringent control over impurities in pharmaceutical products.[3][4] This necessitates the development of robust, stability-indicating analytical methods capable of separating and quantifying the API from any potential impurities. A critical component in this process is the use of highly characterized reference standards.[5]
This application note provides a comprehensive guide for researchers and quality control analysts on the application of Domperidone Impurity F as a reference standard for the identification and quantification in Domperidone drug substances and products using High-Performance Liquid Chromatography (HPLC).
Profile of this compound Reference Standard
This compound is a specified impurity listed in the European Pharmacopoeia (EP).[6][7] Its structure suggests it is a process-related impurity, potentially formed from the condensation of multiple Domperidone-related molecules. The availability of a certified reference standard for Impurity F is paramount for accurate analytical testing.
A suitable reference standard must be accompanied by a comprehensive Certificate of Analysis (CoA), which validates its identity and purity and provides essential information for its use.[8][9]
Table 1: Chemical and Physical Properties of this compound
| Property | Information | Source(s) |
| Chemical Name | 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one | [6][10] |
| CAS Number | 1391053-55-6 | [1][11] |
| Molecular Formula | C₃₇H₄₂Cl₂N₈O₃ | [1][6] |
| Molecular Weight | 717.69 g/mol | [1][6] |
| Storage | 2-8°C Refrigerator | [6] |
Core Applications in Chromatographic Analysis
The primary applications of the this compound reference standard are qualitative identification and quantitative measurement in bulk drug and finished product samples. High-Performance Liquid Chromatography (HPLC) with UV detection is the predominant technique for this purpose due to its specificity, precision, and robustness.[12]
Application I: Qualitative Identification of Impurity F
Principle: The fundamental basis for peak identification in chromatography is the comparison of the retention time (RT) of a peak in a sample chromatogram with that of a known, certified reference standard analyzed under identical conditions.
Causality Behind Experimental Choices:
-
Reverse-Phase HPLC: Domperidone and its related impurities are moderately polar compounds, making them ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Buffered Mobile Phase: A buffer is used to maintain a constant pH, which is critical for achieving reproducible retention times for ionizable compounds like Domperidone and its impurities.
-
UV Detection: The benzimidazole chromophore present in Domperidone and Impurity F allows for sensitive detection using a UV detector, typically in the range of 270-290 nm.[3]
Caption: Workflow for Qualitative Identification of this compound.
Application II: Quantitative Analysis of Impurity F
Principle: Quantification determines the exact amount of Impurity F present in a sample. The most common method is external standardization, where the peak area response of the impurity in the sample is compared against the peak area response of the reference standard of a known concentration.
Protocol: Quantification by External Standard
This protocol is designed to be a self-validating system by incorporating system suitability checks.
Step 1: Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phase as specified in Table 2. Filter through a 0.45 µm filter and degas thoroughly. The use of a consistent, well-prepared mobile phase is the first step to ensuring reproducible results.
-
Reference Standard (RS) Stock Solution: Accurately weigh about 5.0 mg of this compound RS into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5-10 minutes to dissolve.[2] Dilute to volume with the diluent. This yields a stock concentration of ~100 µg/mL.
-
Working Standard Solution (e.g., 1.0 µg/mL): Dilute 1.0 mL of the RS Stock Solution to 100.0 mL with the diluent. This concentration is often chosen to be close to the reporting limit for the impurity (e.g., 0.1% of a 1 mg/mL sample solution).
-
Sample Solution: Accurately weigh about 100.0 mg of Domperidone API into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to volume. This yields a nominal concentration of 1000 µg/mL.
-
Blank Solution: Use the diluent as the blank.
Step 2: Chromatographic System Setup & System Suitability
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the Working Standard Solution (1.0 µg/mL).
-
Verify that the System Suitability Test (SST) criteria are met as per Table 3. This step is critical; proceeding without passing SST invalidates the subsequent results.
Table 2: Suggested HPLC-UV Method Parameters
| Parameter | Suggested Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reverse-phase separation of pharmaceutical compounds.[2] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) (50:50 v/v) | Provides good resolution between Domperidone and its key impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Detection | UV at 280 nm | Offers high sensitivity for the benzimidazole moiety. |
| Column Temp. | 30 °C | Ensures stable retention times and peak shapes. |
| Injection Vol. | 20 µL | A standard volume that provides good signal without overloading the column. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and good peak shape. |
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Limit | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| % RSD of Peak Area | ≤ 5.0% (for 5 injections) | Demonstrates the precision and repeatability of the injector and system. |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column and its ability to produce sharp peaks. |
Step 3: Analysis Sequence
-
Inject the Blank solution to ensure no interfering peaks are present.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Inject the Working Standard Solution again after a series of sample injections (e.g., every 6-10 samples) to verify system stability over the run (bracketing standard).
Step 4: Calculation The concentration of this compound in the sample is calculated using the following external standard formula:
Impurity F (%) = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100
Where:
-
Area_Sample: Peak area of Impurity F in the sample chromatogram.
-
Area_Std: Average peak area of Impurity F from the standard injections.
-
Conc_Std: Concentration of the Working Standard Solution (e.g., in µg/mL).
-
Conc_Sample: Concentration of the Domperidone sample solution (e.g., in µg/mL).
-
Purity_Std: Purity of the this compound reference standard (from the CoA, e.g., 99.5%).
Caption: Logical Flow of Quantitative Analysis using an External Reference Standard.
Conclusion
The use of a high-quality, well-characterized this compound reference standard is not merely a recommendation but a scientific and regulatory necessity. It serves as the bedrock for developing and validating analytical methods that are reliable, reproducible, and defensible. By anchoring both qualitative and quantitative analyses to an authoritative standard, laboratories can ensure the accuracy of their impurity profiling, thereby safeguarding the quality and safety of Domperidone pharmaceutical products. The protocols outlined herein provide a robust framework for the effective application of this critical analytical tool.
References
-
Journal of Chemical Health Risks. (2024). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Available from: [Link]
-
Pharmaffiliates. Domperidone-impurities. Available from: [Link]
-
Oxford Academic. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Available from: [Link]
-
International Journal of Applied Pharmaceutics. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. Available from: [Link]
-
Prime Scholars. In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). Development and Validation of a Rp-Hplc Method for Simultaneous Estimation of Domperidone and Naproxen Sodium in a Bulk and in T. Available from: [Link]
-
GLP Pharma Standards. Domperidone EP Impurity F. Available from: [Link]
-
SynZeal. Domperidone EP Impurity A. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. Available from: [Link]
-
National Institutes of Health (NIH). The application of certified reference materials for clinical mass spectrometry. Available from: [Link]
-
SynZeal. Domperidone Impurities. Available from: [Link]
-
ResearchGate. (2025). Development and validation of UPLC-MS/MS method for determination of domperidone in human plasma and its pharmacokinetic application. Available from: [Link]
-
National Institutes of Health (NIH). (2022). HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies. Available from: [Link]
-
Scholars Research Library. RP-HPLC method for simultaneous estimation of domperidone and pantoprazole in capsule dosage form. Available from: [Link]
-
Labinsights. (2024). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Available from: [Link]
-
National Institutes of Health (NIH). Stability of Extemporaneously Compounded Domperidone 5 mg/mL Suspension in Oral Mix in Plastic and Glass Bottles and Plastic Syringes. Available from: [Link]
-
The Pharma Review. The selection use of reference materials in pharmaceutical and clinical laboratories. Available from: [Link]
-
National Institutes of Health (NIH). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Available from: [Link]
-
European Pharmacopoeia. (2012). Domperidone Monograph. Available from: [Link]
-
Veeprho. (2024). The Crucial Role of Reference Standards in the Pharmaceutical Industry!. Available from: [Link]
-
ResearchGate. (2025). Reference Materials as a Crucial Tools for Validation and Verification of the Analytical Process. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Q12 Technical and Regulatory Considerations for Pharmaceutical Product Lifecycle Management Annexes Guidance for Industry. Available from: [Link]
-
Knors Pharma. (2024). Reference Standards for Impurities in Pharmaceuticals. Available from: [Link]
-
CWS ABROAD. (2023). What are Certified reference materials?. Available from: [Link]
-
IntuitionLabs. FDA vs. EMA: Key Differences in US & EU Drug Regulation. Available from: [Link]
-
EDQM. DOMPERIDONE IMPURITY MIXTURE CRS. Available from: [Link]
-
MRIGlobal. Reference Standards in the Pharmaceutical Industry. Available from: [Link]
-
Pharmaffiliates. (2025). The Role of Impurity Standards in Pharmaceutical Quality Control. Available from: [Link]
-
CHIMIA. The Role of Reference Materials in Chemical Metrology. Available from: [Link]
-
E-Submissions. (2025). USFDA Guidelines for Pharmaceuticals. Available from: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. jchr.org [jchr.org]
- 3. primescholars.com [primescholars.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. knorspharma.com [knorspharma.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. uspbpep.com [uspbpep.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Domperidone EP Impurity F | 1391053-55-6 [chemicea.com]
- 11. DoMperidone EP IMpurity F | 1391053-55-6 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Application Note: A Validated UPLC Method for the Rapid Isolation and Quantification of Domperidone Impurity F
Abstract
Domperidone is a widely used antiemetic and prokinetic agent. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the final drug product. Domperidone Impurity F, a process-related impurity, requires precise monitoring and control. This application note presents a robust, validated Ultra-Performance Liquid Chromatography (UPLC) method designed for the rapid and efficient separation of Domperidone from Impurity F and other related substances. The method leverages a sub-2 µm particle column to achieve superior resolution and significantly reduced analysis time compared to traditional HPLC methods, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction and Scientific Rationale
Impurity profiling is a mandatory requirement in pharmaceutical development and manufacturing, as stipulated by regulatory bodies worldwide. The presence of impurities, even in minute quantities, can impact the drug's safety and efficacy.[2] Domperidone, chemically known as 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one, can be associated with several process-related impurities and degradation products.[1][3]
This compound, identified as 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one, is a dimeric impurity that is significantly larger and more non-polar than the parent Domperidone molecule.[3][4] This difference in physicochemical properties forms the basis for its chromatographic separation.
This guide details a reversed-phase UPLC method that provides excellent selectivity for Impurity F. The use of a C18 stationary phase exploits the hydrophobic differences between Domperidone and the more complex Impurity F. A gradient elution with a buffered mobile phase ensures sharp, symmetrical peaks and resolves Impurity F from Domperidone and other closely eluting impurities.[1][5] The method's speed and efficiency make it ideal for high-throughput environments, including quality control laboratories and research settings.[6]
Chemical Structures
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Domperidone | ![]() | C₂₂H₂₄ClN₅O₂ | 425.91[3] |
| This compound | ![]() | C₃₇H₄₂Cl₂N₈O₃ | 717.69[3][7] |
Experimental Protocol
This protocol is based on a validated UPLC method that has been demonstrated to be accurate, precise, and specific for the determination of Domperidone and its process-related impurities.[1][5][6]
Materials and Reagents
-
Domperidone Reference Standard (RS)
-
This compound Reference Standard
-
Ammonium Acetate (ACS grade or higher)
-
Methanol (HPLC or UPLC grade)
-
Water (UPLC grade, e.g., Milli-Q or equivalent)
-
Dimethylformamide (DMF, HPLC grade) - if required for solubility
-
0.20 µm Nylon membrane filters
Instrumentation and Chromatographic Conditions
The method is optimized for a UPLC system equipped with a diode-array detector (DAD) or a tunable UV detector.
| Parameter | Specification |
| System | Ultra-Performance Liquid Chromatography (UPLC) System |
| Column | Hypersil Zorbax eXtra Densely Bonded C18, 30 x 4.6 mm, 1.8 µm[1][5][6] |
| Mobile Phase A | 0.06 M Ammonium Acetate in Water[5][6] |
| Mobile Phase B | Methanol[5][6] |
| Flow Rate | 1.0 mL/min[1] |
| Gradient Program | Time (min) |
| Column Temperature | 40°C[1] |
| Detector | Diode-Array Detector (DAD) |
| Detection Wavelength | 280 nm[1] |
| Injection Volume | 3 µL[1] |
| Run Time | 7.5 minutes[1][6] |
Rationale for Parameter Selection:
-
Sub-2 µm Column: Provides high separation efficiency and allows for faster analysis times compared to traditional HPLC columns.[5]
-
Gradient Elution: Necessary to resolve compounds with a range of polarities, from the earlier eluting impurities to the highly retained Impurity F, within a short timeframe.
-
Ammonium Acetate Buffer: Controls the pH of the mobile phase to ensure consistent ionization states of the analytes, leading to reproducible retention times and improved peak shapes.
-
40°C Column Temperature: Reduces mobile phase viscosity, which lowers system backpressure. It can also enhance separation efficiency and sharpen peaks.[1]
-
280 nm Wavelength: This is an optimal wavelength for detecting the benzimidazolone chromophore present in both Domperidone and its related impurities.[1]
Preparation of Solutions
Mobile Phase A (0.06 M Ammonium Acetate):
-
Weigh approximately 4.63 g of Ammonium Acetate.
-
Dissolve in 1000 mL of UPLC-grade water.
-
Filter the solution through a 0.20 µm nylon filter before use.
Standard Stock Solution (Domperidone & Impurity F):
-
Accurately weigh about 2.5 mg each of Domperidone RS and this compound RS into a single 25 mL amber volumetric flask.[1]
-
Add approximately 15 mL of methanol and sonicate for 5-10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to volume with methanol and mix well. This yields a stock solution of approximately 100 µg/mL for each component.
Working Standard Solution (for System Suitability & Quantification):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with methanol and mix well. This yields a working solution of approximately 10 µg/mL.
Sample Preparation (Drug Substance):
-
Accurately weigh about 25 mg of the Domperidone API sample into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to volume with methanol and mix well. This yields a sample solution of approximately 1000 µg/mL.
-
Filter a portion of the solution through a 0.20 µm syringe filter into a UPLC vial.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. Inject the Working Standard Solution (approx. 10 µg/mL) in replicate (n=5 or 6).
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 2.0 for Domperidone and Impurity F peaks | Ensures peak symmetry, which is critical for accurate integration and quantification. |
| Theoretical Plates (N) | ≥ 2000 for Domperidone and Impurity F peaks | Measures column efficiency and the sharpness of the peaks. |
| Resolution (Rs) | ≥ 2.0 between Domperidone and the nearest eluting peak, and between Impurity F and its nearest eluting peak[1] | Confirms that adjacent peaks are sufficiently separated for reliable quantification. |
| % RSD for Peak Area | ≤ 2.0% for replicate injections | Demonstrates the precision and reproducibility of the injector and the system. |
Workflow for Isolation and Analysis
Caption: Workflow for the UPLC analysis of this compound.
Results and Discussion
Under the specified chromatographic conditions, a clear separation between the main Domperidone peak and the Impurity F peak will be achieved. Based on published data, Domperidone is expected to elute at approximately 3.93 minutes, while the larger, more non-polar Impurity F will have a longer retention time, eluting at approximately 4.85 minutes.[1]
A representative chromatogram will show a large peak for Domperidone and a significantly smaller peak for Impurity F, assuming the impurity is present at levels compliant with pharmacopeial limits. The high efficiency of the UPLC column should result in narrow and symmetrical peaks, facilitating accurate integration. The resolution between Impurity F and any other adjacent impurities (such as Impurity C, which elutes around 5.01 min) is critical and should be monitored closely.[1]
The amount of Impurity F in the sample can be calculated using the peak area from the chromatogram and comparing it against the peak area of the Impurity F standard of a known concentration.
Conclusion
The UPLC method detailed in this application note is a rapid, sensitive, and reliable technique for the isolation and quantification of this compound. With a total run time of only 7.5 minutes, this method offers a significant improvement in sample throughput and a reduction in solvent consumption compared to conventional HPLC methods.[1][6] The protocol, including rigorous system suitability criteria, ensures the generation of trustworthy and reproducible data essential for regulatory compliance and quality assurance in the pharmaceutical industry.
References
-
Journal of Chromatographic Science, "Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities", Oxford Academic. Available: [Link]
-
PubMed, "The ultra-performance liquid chromatography determination of domperidone and its process-related impurities", National Library of Medicine. Available: [Link]
-
Oxford Academic, "The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities". Available: [Link]
-
Prime Scholars, "In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer". Available: [Link]
-
ResearchGate, "Results of forced degradation studies | Download Scientific Diagram". Available: [Link]
-
Prime Scholars, "In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer". Available: [Link]
-
The Pharmaceutical and Chemical Journal, "Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF". Available: [Link]
-
ResearchGate, "Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation | Request PDF". Available: [Link]
-
Elementary Education Online, "Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc". Available: [Link]
-
Journal of Chemical Health Risks, "Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC". Available: [Link]
-
World Journal of Pharmaceutical and Medical Research, "STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM". Available: [Link]
-
Pharmaffiliates, "Domperidone-impurities". Available: [Link]
-
Pharmace Research Laboratory, "Domperidone EP Impurity F". Available: [Link]
-
ResearchGate, "Linearity plot of Domperidone Imp-F | Download Scientific Diagram". Available: [Link]
-
Oxford Academic, "Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation". Available: [Link]
-
SynZeal, "Domperidone EP Impurity A | 53786-28-0". Available: [Link]
-
PubMed, "Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation", National Library of Medicine. Available: [Link]
-
The Pharma Innovation Journal, "RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form". Available: [Link]
-
SynZeal, "Domperidone EP Impurity D | 1614255-34-3". Available: [Link]
-
Scribd, "USP Medicines Compendium - Domperidone Tablets - 2014-06-30 | PDF". Available: [Link]
-
uspbpep.com, "Domperidone maleate". Available: [Link]
-
Print Preview, "16 - Print Preview". Available: [Link]
-
Protheragen, "Domperidone EP Impurity F". Available: [Link]
-
ResearchGate, "Linearity plot of Domperidone Imp-C | Download Scientific Diagram". Available: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. primescholars.com [primescholars.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaceresearch.com [pharmaceresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DoMperidone EP IMpurity F price,buy DoMperidone EP IMpurity F - chemicalbook [chemicalbook.com]
Application Note: Advanced Sample Preparation Strategies for the Analysis of Domperidone Impurity F
Abstract
The rigorous control of impurities in pharmaceutical products is a mandate for ensuring drug safety and efficacy. Domperidone Impurity F, a specified impurity in the European Pharmacopoeia, requires precise and accurate quantification.[1] The success of this analysis is fundamentally dependent on the sample preparation technique, which must be tailored to the complexity of the sample matrix. This application note provides an in-depth guide to three distinct sample preparation methodologies for this compound: Direct Dilution, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will explore the theoretical basis for each technique, provide detailed, step-by-step protocols, and offer a rationale for method selection based on the sample matrix, ranging from the active pharmaceutical ingredient (API) to complex finished product formulations.
Introduction: The Critical Role of Impurity Profiling
Domperidone is a widely used prokinetic and antiemetic agent.[2] As with any pharmaceutical compound, its synthesis and storage can lead to the formation of related substances or impurities. Regulatory bodies like the ICH, FDA, and EMA have established stringent guidelines for the identification, qualification, and quantification of such impurities to protect patient safety.[3]
This compound, chemically identified as 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one, is a process-related impurity that must be monitored.[4][5][6][7] Its large, complex structure and physicochemical properties necessitate robust analytical methods, for which sample preparation is the foundational step.[3][8] An optimized sample preparation protocol not only isolates and concentrates the analyte but also removes interfering matrix components, thereby enhancing the accuracy, precision, and longevity of analytical instrumentation like HPLC and UPLC systems.[9][10]
This guide is designed for researchers, analytical scientists, and drug development professionals, providing both the practical "how" and the scientific "why" behind each preparation technique.
Physicochemical Properties of Domperidone and Impurity F
Understanding the chemical nature of the analyte is paramount to designing an effective extraction strategy. The properties of Domperidone provide a strong basis for predicting the behavior of Impurity F.
| Property | Domperidone | This compound | Reference(s) |
| Chemical Name | 5-Chloro-1-[1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one | 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one | [11] |
| CAS Number | 57808-66-9 | 1391053-55-6 | [4][5][6][7][12][13][14] |
| Molecular Formula | C₂₂H₂₄ClN₅O₂ | C₃₇H₄₂Cl₂N₈O₃ | [5][6][12][14] |
| Molecular Weight | 425.91 g/mol | ~717.7 g/mol | [6][12] |
| Solubility Profile | Practically insoluble in water; soluble in dimethylformamide (DMF); slightly soluble in methanol and ethanol. | Predicted to have very low aqueous solubility; likely soluble in strong organic solvents like DMF. | [11] |
Both molecules contain multiple basic nitrogen atoms, making their solubility highly dependent on pH. In acidic conditions, these sites become protonated, increasing aqueous solubility. In neutral or basic conditions, they exist as the free base, favoring solubility in organic solvents. This pH-dependent behavior is the key principle exploited in the LLE and SPE protocols described below.
Method Selection & Workflow
The choice of sample preparation technique is dictated by the complexity of the sample matrix and the required level of sensitivity.
// Node styles start_node [label="Sample Matrix", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; api_node [label="API / Drug Substance", fillcolor="#E8F0FE", fontcolor="#1967D2"]; formulation_node [label="Simple Formulation\n(e.g., Immediate Release Tablet)", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; complex_node [label="Complex Formulation\n(e.g., Oral Suspension, Coated Tablet)\nor Low Concentration Sample", fillcolor="#FCE8E6", fontcolor="#C5221F"];
method_dilute [label="Protocol 1:\nDirect Dilution", shape=parallelogram, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; method_lle [label="Protocol 2:\nLiquid-Liquid Extraction (LLE)", shape=parallelogram, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; method_spe [label="Protocol 3:\nSolid-Phase Extraction (SPE)", shape=parallelogram, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start_node -> api_node [label=" Minimal\nInterference "]; start_node -> formulation_node [label=" Moderate\nInterference "]; start_node -> complex_node [label=" High Interference\n Need for Cleanup\n& Concentration "];
api_node -> method_dilute; formulation_node -> method_lle; complex_node -> method_spe; }
Workflow for selecting the appropriate sample preparation method.
Experimental Protocols
Protocol 1: Direct Dilution Method
This approach is the most straightforward and is best suited for analyzing the Active Pharmaceutical Ingredient (API) or very simple, highly soluble formulations where matrix interference is negligible. This method mirrors the principles used in pharmacopeial assays.[11]
Causality: The core principle is to completely dissolve the sample in a strong organic solvent that is compatible with the reverse-phase HPLC mobile phase. Dimethylformamide (DMF) is an excellent choice due to its high solvating power for both Domperidone and its related impurities.[11] This method prioritizes speed and simplicity over sample cleanup.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh approximately 50 mg of the Domperidone drug substance into a 50 mL volumetric flask.
-
Dissolution: Add approximately 30 mL of Dimethylformamide (DMF). Sonicate for 10-15 minutes, or until the sample is completely dissolved.
-
Dilution: Allow the solution to return to room temperature. Dilute to the 50 mL mark with DMF and mix thoroughly. This yields a stock solution of approximately 1.0 mg/mL.
-
Final Preparation: Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. The sample is now ready for injection.
Quantitative Data Summary:
| Parameter | Typical Value | Comments |
| Analyte Concentration | ~1.0 mg/mL | Suitable for detecting impurities at the 0.1% level. |
| Solvent Consumption | ~50 mL per sample | Relatively high due to the use of pure organic solvent. |
| Preparation Time | < 20 minutes | Fastest available method. |
| Matrix Removal | None | Not suitable for complex matrices with excipients. |
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic technique used to separate analytes from interfering components based on their differential solubility in two immiscible liquid phases.[15][16][17] This method is ideal for formulations like oral suspensions or for cleaning up samples from dissolution testing.
Causality: This protocol leverages the basic nature of this compound. By adjusting the pH of the aqueous sample to basic conditions (pH > 10), the amine groups are deprotonated, rendering the molecule neutral and highly soluble in a water-immiscible organic solvent (e.g., ethyl acetate).[18] Polar excipients and formulation buffers remain in the aqueous phase, achieving a clean separation.
Step-by-Step Protocol:
-
Sample Preparation: Transfer a known quantity of the sample (e.g., 1 mL of oral suspension or a crushed tablet dissolved in 5 mL of 0.1 M HCl) into a 15 mL centrifuge tube.
-
pH Adjustment: Add 1 M Sodium Hydroxide (NaOH) dropwise while vortexing until the pH of the aqueous phase is >10. This ensures the analyte is in its free base form.
-
Extraction: Add 5 mL of ethyl acetate to the tube. Cap tightly and vortex vigorously for 2 minutes to facilitate the partitioning of the analyte into the organic layer.
-
Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube using a pipette.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of a solvent compatible with the analytical method (e.g., 50:50 Methanol:Water) and transfer to an HPLC vial.
Quantitative Data Summary:
| Parameter | Typical Value | Comments |
| Recovery | > 85% | Dependent on pH control and extraction efficiency. |
| Solvent Consumption | ~10 mL per sample | Moderate solvent usage. |
| Preparation Time | 30-45 minutes | Involves multiple manual steps. |
| Matrix Removal | Good | Effectively removes polar excipients, salts, and sugars. |
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a powerful and highly selective technique for sample cleanup and concentration, offering significant advantages over LLE, including higher reproducibility and lower solvent consumption.[9][19] This method is the preferred choice for complex matrices, trace-level analysis, or when maximum cleanliness is required.
Causality: This protocol uses a mixed-mode SPE cartridge that contains both a strong cation-exchange sorbent and a non-polar (C8) sorbent.[20] The sample is loaded under acidic conditions (pH < 4), which protonates the basic nitrogens on Impurity F, giving it a positive charge. This charge causes it to bind strongly to the negatively charged cation-exchange sorbent. A series of washes removes neutral and acidic interferences. Finally, a basic elution solvent neutralizes the analyte's charge, releasing it from the sorbent for collection.
Step-by-Step Protocol:
-
Sample Pre-treatment: Dilute the sample (e.g., 1 mL of oral suspension) with 4 mL of 2% phosphoric acid in water. This ensures the analyte is fully protonated and ready for binding.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge (e.g., Bond Elut Certify, 130 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample from step 1 onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash 1: Pass 3 mL of 0.1 M acetate buffer (pH 4.5) to remove acidic interferences.
-
Wash 2: Pass 3 mL of methanol to remove non-polar, weakly-bound interferences. Dry the cartridge under vacuum for 2 minutes.
-
-
Elution: Elute the analyte by passing 2 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate. The basic solution neutralizes the analyte, releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of a mobile phase-compatible solvent and transfer to an HPLC vial.
// Node styles node_cond [label="1. Condition\n(Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_equil [label="2. Equilibrate\n(Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_load [label="3. Load Sample\n(Acidic pH, Analyte is +)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; node_wash1 [label="4a. Wash 1\n(Aqueous Buffer)", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; node_wash2 [label="4b. Wash 2\n(Methanol)", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; node_elute [label="5. Elute\n(Basic Organic Solvent, Analyte is neutral)", fillcolor="#FCE8E6", fontcolor="#C5221F"]; node_final [label="Evaporate &\nReconstitute", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges node_cond -> node_equil [label="Solvates Sorbent"]; node_equil -> node_load [label="Prepares for Sample"]; node_load -> node_wash1 [label="Analyte Binds"]; node_wash1 -> node_wash2 [label="Removes Polar\nInterferences"]; node_wash2 -> node_elute [label="Removes Non-Polar\nInterferences"]; node_elute -> node_final [label="Collect Pure Analyte"]; }
The five key stages of the Solid-Phase Extraction (SPE) protocol.
Quantitative Data Summary:
| Parameter | Typical Value | Comments |
| Recovery | > 95% | Highly efficient and reproducible.[9] |
| Solvent Consumption | < 15 mL per sample | Most environmentally friendly option.[21] |
| Preparation Time | 45-60 minutes | Can be fully automated for high throughput. |
| Matrix Removal | Excellent | Provides the cleanest extracts, ideal for sensitive LC-MS analysis. |
Conclusion
The successful analysis of this compound hinges on the selection and execution of an appropriate sample preparation strategy.
-
For high-throughput analysis of API , the Direct Dilution method offers unparalleled speed.
-
For standard formulations like oral suspensions , Liquid-Liquid Extraction provides a robust and effective cleanup.
-
For complex matrices, trace analysis, or when the highest data quality is required , Solid-Phase Extraction is the superior technique, delivering exceptional purity and recovery.
By understanding the underlying chemical principles of each method, analytical scientists can confidently select and optimize a protocol that ensures data integrity and meets stringent regulatory standards.
References
-
Unacademy. (n.d.). Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. Retrieved from [Link]
- D. A. Lambropoulou, T. A. Albanis. (2007). Sample preparation in analysis of pharmaceuticals.
-
Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction. Retrieved from [Link]
-
Slideshare. (2014). Liquid liquid extraction sy 2014. Retrieved from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
- European Pharmacopoeia. (n.d.). DOMPERIDONE MALEATE Domperidoni maleas. Retrieved from a specific Ph. Eur. publication.
-
ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]
-
Oxford Academic. (2014). The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science, 52(8), 834-842. Retrieved from [Link]
-
Pharmace Research Laboratory. (n.d.). Domperidone EP Impurity F. Retrieved from [Link]
-
Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research. Retrieved from [Link]
-
USP Medicines Compendium. (2014). Domperidone Tablets. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Domperidone-impurities. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Domperidone EP Impurity F | CAS No- 1391053-55-6. Retrieved from [Link]
-
Alfa Omega Pharma. (n.d.). Domperidone Impurities. Retrieved from [Link]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Linearity plot of Domperidone Imp-F. Retrieved from [Link]
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
- European Pharmacopoeia 6.0. (2012). Domperidone Monograph. Retrieved from a specific Ph. Eur. publication.
-
Wikipedia. (n.d.). Solid-phase extraction. Retrieved from [Link]
-
PubMed. (2009). Stability Indicating Simultaneous Determination of Domperidone (DP), Methylparaben (MP) and Propylparaben by High Performance Liquid Chromatography (HPLC). J Chromatogr Sci, 47(7), 591-6. Retrieved from [Link]
-
Alwsci. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]
-
Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing. YouTube. Retrieved from [Link]
-
NIH National Library of Medicine. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(18), 6688. Retrieved from [Link]
-
Pharmaffiliates Analytics & Synthetics (P) Ltd. (n.d.). Domperidone - Impurity F. Retrieved from [Link]
-
Scribd. (2014). USP Medicines Compendium - Domperidone Tablets - 2014-06-30. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2019). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). A Novel RP-HPLC Method Development, Optimization and Validation for Estimation of Domperidone as Drug Substances. Retrieved from [Link]
-
The Pharma Innovation Journal. (2016). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. Retrieved from [Link]
Sources
- 1. drugfuture.com [drugfuture.com]
- 2. academic.oup.com [academic.oup.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Domperidone EP Impurity F | 1391053-55-6 [chemicea.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. epichem.com [epichem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. bib.irb.hr:8443 [bib.irb.hr:8443]
- 10. One moment, please... [chemass.si]
- 11. uspbpep.com [uspbpep.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. DoMperidone EP IMpurity F | 1391053-55-6 [chemicalbook.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. unacademy.com [unacademy.com]
- 16. aurorabiomed.com [aurorabiomed.com]
- 17. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 18. organomation.com [organomation.com]
- 19. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: The Integral Role of Domperidone Impurity F in Stability-Indicating Assays
Abstract
This technical guide provides a comprehensive framework for the utilization of Domperidone Impurity F in the development and validation of stability-indicating assay methods (SIAMs) for domperidone. We delve into the scientific rationale behind SIAMs, detail the specific characteristics of Impurity F, and present robust, field-proven protocols for forced degradation studies and subsequent analysis by High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering both the theoretical basis and practical steps required to establish a reliable method for assessing the stability of domperidone in bulk drug and finished dosage forms.
Introduction: The Imperative for Stability-Indicating Methods
Domperidone, chemically known as 5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one, is a widely used prokinetic and antiemetic agent.[1] Its therapeutic efficacy is intrinsically linked to its chemical integrity. Over time, and under the influence of environmental factors such as heat, light, humidity, and pH, the active pharmaceutical ingredient (API) can degrade, leading to a loss of potency and the formation of potentially harmful impurities.
Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate the use of validated stability-indicating assay methods (SIAMs) to monitor this degradation.[2] A SIAM is defined by its ability to unequivocally quantify the API in the presence of its degradation products, process-related impurities, and formulation excipients.[3] This specificity is the cornerstone of a reliable shelf-life determination and ensures patient safety. The development of such a method hinges on understanding and tracking key impurities, such as this compound.
Characterization of the Critical Marker: this compound
This compound is a known process-related impurity that can also potentially form during degradation.[4][] Its unique dimeric structure makes it an essential marker for assessing the specificity of any analytical method for domperidone. An effective SIAM must be able to resolve the Domperidone API peak from the peak corresponding to Impurity F.
| Parameter | Description |
| Chemical Name | 1,3-bis[3-[4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one[6][7] |
| CAS Number | 1391053-55-6[6][7][8] |
| Molecular Formula | C₃₇H₄₂Cl₂N₈O₃[6][8] |
| Molecular Weight | ~717.7 g/mol [6][8] |
| Solubility | Low solubility in water; soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and chloroform.[] |
The Logic of SIAM Development
The development of a robust SIAM is a systematic process. It begins with subjecting the API to stress conditions more severe than those it would encounter during storage. This forced degradation is designed to generate the likely degradation products, which are then used to challenge the analytical method's specificity. The successful separation of the API from these newly formed peaks, as well as from known impurities like Impurity F, validates the method as "stability-indicating."
Sources
- 1. Domperidone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. primescholars.com [primescholars.com]
- 3. gsia.tums.ac.ir [gsia.tums.ac.ir]
- 4. academic.oup.com [academic.oup.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Domperidone EP Impurity F - Opulent Pharma [opulentpharma.com]
Troubleshooting & Optimization
Domperidone Impurity Profiling: A Technical Support Guide to Overcoming Co-elution
Welcome to the technical support center for Domperidone impurity profiling. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of identifying and quantifying impurities in Domperidone. Co-elution of impurities with the main active pharmaceutical ingredient (API) or with other impurities is a significant challenge in chromatographic analysis. This resource provides in-depth, field-proven insights and troubleshooting strategies to ensure accurate and robust analytical results, aligning with stringent regulatory expectations.
The Challenge of Domperidone and Its Impurities
Domperidone is a dopamine antagonist widely used for its antiemetic and gastroprokinetic properties.[1][2] Its synthesis and degradation can result in several related substances, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[3][4] The European Pharmacopoeia (EP) and other pharmacopoeias list several specified impurities for Domperidone, such as Impurity A, B, C, D, E, and F.[5][6][7] The structural similarity between Domperidone and its impurities often leads to similar chromatographic behavior, making their separation a non-trivial task.
Co-elution, where two or more compounds elute from the chromatographic column at the same time, can lead to inaccurate quantification and misidentification of impurities.[8] This guide will walk you through a systematic approach to diagnosing and resolving these co-elution issues.
Troubleshooting Guides: A Q&A Approach
Q1: My Domperidone peak appears asymmetrical or shows a shoulder, but I'm not sure if it's co-elution. How can I confirm?
Answer:
Peak asymmetry, such as fronting, tailing, or the presence of a shoulder, is a classic indicator of a potential co-elution issue.[8] Before making any changes to your High-Performance Liquid Chromatography (HPLC) method, it's crucial to confirm that you are indeed dealing with more than one compound under a single peak.
Diagnostic Workflow:
-
Peak Purity Analysis with a Photodiode Array (PDA) Detector: A PDA detector is an invaluable tool for assessing peak purity.[8] By collecting UV-Vis spectra across the entire peak, the detector's software can compare the spectra at the upslope, apex, and downslope. If the spectra are not homogenous, it strongly suggests the presence of a co-eluting impurity.[9]
-
Leverage Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer (LC-MS), you can obtain even more definitive evidence.[8][10][11]
-
Extract Ion Chromatograms (EICs): Generate EICs for the theoretical masses of Domperidone and its known impurities. If multiple EICs show a signal at the same retention time, you have confirmed co-elution.
-
Examine Mass Spectra Across the Peak: Similar to PDA analysis, you can examine the mass spectra at different points across the chromatographic peak. A change in the observed ions or their relative intensities is a clear sign of co-elution.[8]
-
-
Forced Degradation Studies: Performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) can help to intentionally generate impurities.[4][12] Analyzing these stressed samples can exaggerate the presence of certain impurities, making them easier to detect and identify, and can help confirm if a degradation product is co-eluting with the main peak in your routine analysis.[3][13]
Q2: I've confirmed a co-elution issue between Domperidone and a known impurity. What are the first parameters I should adjust in my reversed-phase HPLC method?
Answer:
Resolving co-eluting peaks involves systematically adjusting chromatographic parameters to alter the selectivity of the separation. The "resolution equation" in chromatography is governed by three key factors: efficiency, selectivity, and retention factor. For co-elution, improving selectivity is often the most effective strategy.
Here is a logical, step-by-step approach to method modification:
Step 1: Modify the Mobile Phase Composition
-
Change the Organic Modifier: If you are using methanol, switch to acetonitrile, or vice versa.[9] These solvents have different polarities and elution strengths, which can significantly alter the selectivity between Domperidone and its impurities.
-
Adjust the Aqueous-to-Organic Ratio: A simple yet powerful adjustment is to change the percentage of the organic solvent in the mobile phase.[14] For isocratic methods, a small decrease in the organic solvent percentage will increase retention times and may provide the necessary separation.
-
Modify the Mobile Phase pH: Domperidone and many of its impurities have ionizable functional groups. Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the analytes, leading to significant changes in retention and selectivity. Ensure you are using a buffer and operating within the stable pH range of your column. A change of even 0.2-0.5 pH units can have a dramatic effect.
Step 2: Adjust the Gradient Slope (for Gradient Elution Methods)
If you are using a gradient method, making the gradient shallower can often improve the resolution of closely eluting peaks. A slower increase in the organic solvent concentration over time gives the analytes more opportunity to interact with the stationary phase, enhancing separation.
Step 3: Evaluate Column Temperature
Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which in turn affects retention times and selectivity. Try adjusting the column oven temperature by 5-10°C in either direction. Lower temperatures often increase retention and can sometimes improve resolution, while higher temperatures can improve peak shape and efficiency.
Q3: I've tried adjusting the mobile phase and temperature with limited success. What are my next steps? Should I consider a different column?
Answer:
If initial mobile phase and temperature optimizations do not resolve the co-elution, changing the stationary phase chemistry is the next logical and often most impactful step. The interaction between the analyte and the stationary phase is a primary driver of separation.
Column Chemistry and Technology Considerations:
-
Change the Stationary Phase Chemistry: If you are using a standard C18 column, consider a column with a different selectivity.
-
Phenyl-Hexyl Phase: The pi-pi interactions offered by the phenyl groups can provide unique selectivity for aromatic compounds like Domperidone and its impurities.
-
Embedded Polar Group (EPG) Phase: These columns (e.g., polar-embedded C18) offer different selectivity due to interactions like hydrogen bonding and can be particularly useful for separating compounds with polar functional groups.
-
Cyano (CN) Phase: A cyano phase provides different dipole-dipole interactions and can be a good alternative for separating polar compounds.
-
-
Consider Ultra-Performance Liquid Chromatography (UPLC): If your laboratory has UPLC technology, this is a powerful tool for resolving co-elution. UPLC systems use columns with sub-2 µm particles, which provide significantly higher efficiency and resolution compared to traditional HPLC systems.[15][16][17][18] This often results in sharper peaks and better separation of closely eluting compounds in a much shorter analysis time.[15][16]
Data Comparison: HPLC vs. UPLC for Impurity Profiling
| Parameter | Traditional HPLC (Typical) | UPLC (Typical) | Advantage for Co-elution |
| Column Particle Size | 3 - 5 µm | < 2 µm | UPLC: Higher efficiency leads to sharper peaks and better resolution.[15][16] |
| Typical Run Time | 20 - 60 minutes | 2 - 10 minutes | UPLC: Faster analysis allows for quicker method development.[15][16] |
| Peak Resolution | Good | Excellent | UPLC: Superior separation of closely eluting peaks.[15][19] |
| System Pressure | Up to 400 bar | > 1000 bar | UPLC: Necessary to work with smaller particles.[16][17] |
| Solvent Consumption | High | Low | UPLC: More cost-effective and environmentally friendly.[15][18] |
Visualizing the Troubleshooting Workflow
A systematic approach is key to efficiently resolving co-elution. The following diagram outlines the logical decision-making process.
Caption: A systematic workflow for troubleshooting co-elution issues.
Frequently Asked Questions (FAQs)
Q: What are the regulatory expectations for impurity profiling?
A: Regulatory bodies like the International Council for Harmonisation (ICH) have specific guidelines for impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[20][21] These guidelines set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[22][23] It is essential that the analytical method used is stability-indicating and capable of separating the API from all known impurities and degradation products.
Q: Can I use a non-MS compatible buffer from a pharmacopoeial method and then switch to an MS-compatible one for peak identification?
A: Yes, this is a common and practical approach. Pharmacopoeial methods often use non-volatile buffers (e.g., phosphate) for robustness in UV-based detection.[24] To identify a co-eluting peak using LC-MS, you will need to develop a parallel method with a volatile buffer (e.g., ammonium formate, ammonium acetate, or formic acid). It is crucial to ensure that the elution order of the peaks remains the same between the two methods to correctly correlate the impurity peak from the UV chromatogram to the mass spectrum.[24]
Q: My impurity is present at a very low level, making it hard to detect and resolve. What can I do?
A: For trace-level impurities, enhancing detection sensitivity is key.
-
Increase Injection Volume/Concentration: Carefully increase the sample concentration or injection volume to get a better signal for the impurity. Be mindful not to overload the column with the main API peak.
-
Optimize Detector Wavelength: Ensure you are using the optimal UV wavelength for the impurity, which may be different from the API's lambda max.
-
Use High-Sensitivity Detectors: As mentioned, UPLC systems and modern mass spectrometers offer significantly higher sensitivity than older HPLC-UV systems, allowing for the detection of impurities at much lower levels.[17][24][25]
Q: What is a specified impurity versus an unspecified impurity?
A: A "specified impurity" is an impurity that is individually listed and limited in the drug substance or product specification.[23] These can be identified (structure known) or unidentified. An "unspecified impurity" is any impurity that is not individually listed in the specification but is controlled by a general limit (e.g., "not more than 0.10%").[23] Your analytical method must be capable of separating and quantifying all specified impurities and any unspecified impurities that are above the reporting threshold.
References
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. [Link]
-
HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]
-
HPLC vs UPLC - What's the Difference? Chromatography Today. [Link]
-
Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). A-Z of Medical, Health and Pharma Information. [Link]
-
DOMPERIDONE MALEATE Domperidoni maleas. European Pharmacopoeia 7.0. [Link]
-
USP Medicines Compendium - Domperidone Tablets. (2014, June 30). Scribd. [Link]
-
Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. (2019, September 3). Oxford Academic. [Link]
-
Domperidone EP Impurity A. SynZeal. [Link]
-
In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Prime Scholars. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Journal of Chemical Health Risks. [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube. [Link]
- Print Preview - C:\DOCUME1\xpress\LOCALS1\Temp.aptcache\26-A-E026/tfa03332. (2012, September 2).
-
The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8). [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. (2019, October 17). PubMed. [Link]
-
HPLC Troubleshooting. Waters Corporation. [Link]
-
Process Validation of Analytical Method Development And Validation of Pantoprazole And Domperidone Prolonged-Release Capsules. Jetir.Org. [Link]
-
Stability Indicating Simultaneous Determination of Domperidone (DP), Methylparaben (MP) and Propylparaben by High Performance Liquid Chromatography (HPLC). PubMed. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]
-
Validated Method Development for the Estimation of Domperidone by UV- Spectroscopy. Research and Reviews. [Link]
-
STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. (2017, August 7). World Journal of Pharmaceutical and Medical Research. [Link]
-
A Novel RP-HPLC Method Development, Optimization and Validation for Estimation of Domperidone as Drug Substances. (2018, October 30). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Identifying and elucidating impurity species. RSSL. [Link]
-
Domperidone Tablets BP, 10 mg - PRODUCT MONOGRAPH. (2017, September 19). [Link]
-
Domperidone maleate. uspbpep.com. [Link]
-
Development and validation of HPLC for determination of domperidone maleate. ResearchGate. [Link]
-
Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Domperidone and Naproxen in Tablet Dosage Form. (2011, August 26). Journal of Applied Pharmaceutical Science. [Link]
-
Domperidone. PubChem - NIH. [Link]
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. primescholars.com [primescholars.com]
- 5. drugfuture.com [drugfuture.com]
- 6. uspbpep.com [uspbpep.com]
- 7. uspbpep.com [uspbpep.com]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. youtube.com [youtube.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Identifying and elucidating impurity species [rssl.com]
- 12. jchr.org [jchr.org]
- 13. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. biomedres.us [biomedres.us]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
- 22. jpionline.org [jpionline.org]
- 23. lejan-team.com [lejan-team.com]
- 24. hpst.cz [hpst.cz]
- 25. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Domperidone and Impurity F Analysis
Welcome to the Technical Support Center for the HPLC analysis of Domperidone and its related substances. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the chromatographic separation of Domperidone and its critical impurity, Domperidone Impurity F. Here, we move beyond generic advice to provide in-depth, scientifically-grounded solutions to common challenges in peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: Why is my Domperidone peak exhibiting significant tailing?
A1: Peak tailing for Domperidone, a basic compound with a pKa of approximately 7.9, is most commonly due to secondary interactions with the stationary phase.[1] The primary cause is the interaction between the protonated (positively charged) Domperidone molecule and ionized residual silanol groups (negatively charged) on the surface of silica-based C18 columns.[2][3][4][5] This is particularly problematic when the mobile phase pH is in the mid-range (e.g., pH 4-7), where both the analyte is protonated and the silanols are deprotonated. These secondary ionic interactions create a mixed-mode retention mechanism, leading to the observed peak tailing.[2][6]
Q2: I'm observing poor resolution between Domperidone and Impurity F. What are the likely causes?
A2: Insufficient resolution between Domperidone and Impurity F can stem from several factors. Given that Impurity F is a larger, dimeric structure of Domperidone, their chromatographic behavior can be similar under suboptimal conditions.[7] Key causes include:
-
Inadequate Selectivity (α): The mobile phase and stationary phase are not providing sufficient differential interaction between the two molecules. This is the most powerful factor to adjust for improving resolution.[8][9]
-
Poor Column Efficiency (N): Broad peaks due to issues like a deteriorating column, extra-column volume, or a non-optimal flow rate will naturally lead to poorer resolution.[8][10]
-
Insufficient Retention (k): If the peaks are eluting too close to the void volume, there is not enough interaction with the stationary phase for a proper separation to occur.[9]
Q3: Can the choice of organic modifier (Acetonitrile vs. Methanol) impact my separation?
A3: Absolutely. Acetonitrile and methanol have different properties that can significantly alter the selectivity of your separation. While both are common reversed-phase solvents, methanol is a protic solvent and a better hydrogen bond donor, which can sometimes help to mask silanol activity and reduce peak tailing. Acetonitrile, being aprotic, may offer different selectivity for aromatic or unsaturated compounds due to π-π interactions. It is often beneficial to screen both solvents during method development to see which provides the better resolution for your specific analytes.[4][10]
Troubleshooting Guide: A Systematic Approach
This section provides a step-by-step workflow to diagnose and resolve issues with peak shape and resolution for Domperidone and Impurity F.
Initial Assessment: A Common Problematic Method
Let's consider a typical starting point where problems often arise:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Phosphate Buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 50:50 (A:B) Isocratic |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | 280 nm |
With this method, you are likely to observe a tailing Domperidone peak and co-elution with Impurity F.
Troubleshooting Workflow
Caption: A systematic troubleshooting workflow for peak tailing and resolution issues.
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape
This protocol aims to mitigate the secondary silanol interactions causing peak tailing for Domperidone.
Objective: To achieve a USP tailing factor of ≤ 1.5 for the Domperidone peak.
Materials:
-
HPLC grade water, acetonitrile, and/or methanol.
-
Trifluoroacetic acid (TFA) or Formic Acid.
-
Ammonium hydroxide or a suitable basic modifier for high pH.
-
pH meter.
-
Your standard C18 column and a pH-stable column (if exploring high pH).
Procedure:
-
Low pH Approach (Recommended First Step):
-
Prepare Mobile Phase A by adding 0.1% (v/v) of formic acid or TFA to HPLC grade water.
-
Verify the pH is in the range of 2.5-3.5. At this low pH, residual silanols on the silica surface are protonated and thus neutral, minimizing ionic interactions with the positively charged Domperidone molecule.[3][5]
-
Equilibrate the column with your initial mobile phase composition (e.g., 50:50 A:B) for at least 15-20 column volumes.
-
Inject your sample and evaluate the Domperidone peak shape. You should observe a significant reduction in tailing.
-
-
High pH Approach (For pH-stable columns):
-
Caution: Only use columns specifically designed for high pH stability to avoid irreversible damage to the stationary phase.[11]
-
The predicted pKa of this compound is ~10.81, and Domperidone's is ~7.9.[1][2] Working at a pH above 10.8 will deprotonate both compounds, making them neutral.
-
Prepare Mobile Phase A by adjusting the pH of water to ~11 with a suitable buffer like ammonium bicarbonate or by adding a basic modifier.
-
Equilibrate the high-pH stable column thoroughly.
-
Inject your sample and assess the peak shape. This approach can yield excellent symmetry by eliminating the potential for ionic interactions.[11]
-
Protocol 2: Improving Resolution with Gradient Elution
Once peak shape is acceptable, this protocol focuses on separating Domperidone and Impurity F.
Objective: Achieve a resolution (Rs) of ≥ 1.5 between Domperidone and Impurity F.
Procedure:
-
Scouting Gradient:
-
Using the optimized mobile phase from Protocol 1 (e.g., low pH), set up a broad scouting gradient. For example, start with 10% Acetonitrile and ramp up to 90% over 15-20 minutes.
-
This will help determine the approximate elution conditions for both compounds.
-
-
Gradient Optimization:
-
Based on the scouting run, design a more focused gradient. For instance, if Domperidone and Impurity F elute between 40% and 60% Acetonitrile, you can create a shallower gradient in that range.
-
A shallower gradient increases the residence time of the analytes on the column, allowing for more effective separation and improved resolution.[10][12]
-
Example Optimized Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B (Acetonitrile) |
| 0.0 | 60 | 40 |
| 15.0 | 40 | 60 |
| 15.1 | 60 | 40 |
| 20.0 | 60 | 40 |
-
Further Fine-Tuning:
-
Column Temperature: Increasing the temperature can sometimes improve efficiency and alter selectivity, but be mindful of analyte stability. Lowering the temperature may increase retention and improve resolution.[12]
-
Flow Rate: Reducing the flow rate can enhance resolution, although it will increase the run time.
-
Column Chemistry: If resolution is still not optimal, consider a column with a different stationary phase. A phenyl-hexyl column, for example, can offer alternative selectivity through π-π interactions with the aromatic rings in Domperidone and its impurity.[8][10]
-
Advanced Troubleshooting: Beyond the Basics
Issue: Persistent Peak Tailing Even at Low pH
-
Cause: This could indicate secondary interactions with trace metals in the silica matrix or highly acidic silanol groups that are not fully suppressed at pH 2.5-3.5.[2] It could also be due to column degradation.
-
Solution:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) with robust end-capping are less prone to these issues.[4][5]
-
Mobile Phase Additive: Consider adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active sites on the stationary phase, masking them from the analyte.[2]
-
Column Wash: Perform a thorough column wash according to the manufacturer's instructions to remove any strongly retained contaminants that might be causing active sites.
-
Logical Relationship Diagram for Troubleshooting
Caption: Logical flow for method optimization.
By systematically addressing peak shape first and then focusing on resolution, you can develop a robust and reliable HPLC method for the analysis of Domperidone and its Impurity F.
References
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
-
LCGC. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]
-
Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. [Link]
-
LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Hawach Scientific. (n.d.). How to Improve the Resolution Between Two Peaks in Liquid Chromatography. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]
-
Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]
-
National Center for Biotechnology Information. (n.d.). Domperidone. PubChem Compound Database. [Link]
-
PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Pharmace Research Laboratory. (n.d.). Domperidone EP Impurity F. [Link]
-
ResearchGate. (n.d.). The Secrets of Good Peak Shape in HPLC. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. [Link]
-
Journal of Chemical Health Risks. (n.d.). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. [Link]
-
Pharmaffiliates. (n.d.). Domperidone-impurities. [Link]
-
PubMed. (n.d.). The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. [Link]
-
Agilent. (2023). Why it matters and how to get good peak shape. [Link]
-
The Pharma Innovation Journal. (2012). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
ResearchGate. (n.d.). Linearity plot of Domperidone Imp-F. [Link]
-
Oxford Academic. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. [Link]
-
Oxford Academic. (2014). The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. [Link]
-
LCGC Blog. (2015). Troubleshooting Retention Time Issues in Reversed Phase HPLC. [Link]
-
JOCPR. (n.d.). A novel RP-HPLC method development and validation for the simultaneous estimation of domperidone and pantoprazole in bulk and ph. [Link]
Sources
- 1. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.chemicalbook.com [m.chemicalbook.com]
- 3. DoMperidone EP IMpurity F price,buy DoMperidone EP IMpurity F - chemicalbook [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
- 7. academic.oup.com [academic.oup.com]
- 8. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Domperidone | 57808-66-9 [chemicalbook.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Separation of Domperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. glppharmastandards.com [glppharmastandards.com]
Technical Support Center: Navigating Matrix Effects in Domperidone Impurity F Bioanalysis
Welcome to the technical support center for the bioanalysis of Domperidone Impurity F. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects in their analytical assays. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to develop robust and reliable methods. Every recommendation herein is grounded in established bioanalytical principles and regulatory expectations to ensure the integrity of your data.
Section 1: Troubleshooting Guide - Unmasking and Mitigating Matrix Effects
This section addresses common issues encountered during the analysis of this compound in biological matrices, with a focus on liquid chromatography-mass spectrometry (LC-MS/MS) based methods.
Question 1: I'm observing significant signal suppression for this compound in my plasma samples compared to my standards in neat solution. What is the likely cause and how can I confirm it?
Answer:
This is a classic presentation of a matrix effect , specifically ion suppression . In electrospray ionization (ESI) mass spectrometry, co-eluting endogenous components from your plasma sample can interfere with the ionization of your target analyte, this compound, leading to a decreased signal.[1][2] The most common culprits in plasma are phospholipids, salts, and proteins that were not sufficiently removed during sample preparation.[3]
Confirmation Protocol: Post-Extraction Spike Analysis
To confirm and quantify the extent of ion suppression, a post-extraction spike experiment is essential.
Experimental Workflow:
-
Sample Preparation: Extract a blank plasma sample (from at least six different sources to assess variability) using your current method.
-
Analyte Spiking: After extraction, spike the resulting blank matrix extract with a known concentration of this compound (e.g., at a low and high QC level).
-
Neat Solution Standard: Prepare a standard solution of this compound in your final reconstitution solvent at the same concentration as the spiked extract.
-
Analysis: Analyze both the post-extraction spiked sample and the neat solution standard via LC-MS/MS.
-
Calculation: The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100
A value significantly less than 100% indicates ion suppression. Regulatory guidelines, such as those from the FDA and EMA, require a thorough evaluation of matrix effects during method validation.[4]
Question 2: My results for this compound are inconsistent and show poor reproducibility across different plasma lots. How can I address this variability?
Answer:
Variability across different lots of a biological matrix points to a relative matrix effect . This means that the degree of ion suppression or enhancement is not consistent from one sample source to another, which can severely compromise the accuracy and precision of your assay.[5] This issue underscores the importance of a robust sample cleanup procedure that effectively removes interfering endogenous components, regardless of their concentration in individual lots.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing relative matrix effects.
Recommended Actions:
-
Enhance Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering components like phospholipids. Consider switching from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][5][6]
-
SPE: Offers a more thorough cleanup by utilizing specific sorbent chemistries to retain the analyte while washing away interferences.[7] For a basic compound like this compound, a mixed-mode cation exchange SPE could be highly effective.[8]
-
LLE: Can effectively separate the analyte from highly polar matrix components. A method using an organic solvent like ethyl acetate at an appropriate pH can provide a cleaner extract.[9]
-
-
Chromatographic Separation: Optimize your LC method to achieve better separation between this compound and the region where matrix components elute (often early in the run for phospholipids). Increasing the organic content of the mobile phase gradient at the beginning of the run can help elute these interferences before your analyte.
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for matrix effects that cannot be completely eliminated.[10][11][12] A SIL internal standard for this compound will have nearly identical chemical and physical properties and will be affected by ion suppression in the same way as the analyte. This allows for accurate correction of signal variability.
Section 2: Detailed Experimental Protocols
Here, we provide detailed, step-by-step protocols for recommended sample preparation techniques to minimize matrix effects.
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is designed for a mixed-mode cation exchange SPE cartridge, which is effective for extracting basic compounds like this compound.
Materials:
-
Mixed-mode strong cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Human plasma (with anticoagulant)
-
Internal Standard (ideally, a stable isotope-labeled this compound)
-
Methanol
-
Deionized Water
-
Formic Acid
-
Ammonium Hydroxide
-
Acetonitrile
-
SPE Vacuum Manifold
-
Sample Evaporation System (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add the internal standard.
-
Vortex briefly.
-
Add 500 µL of 4% formic acid in deionized water.
-
Vortex for 30 seconds. This step ensures the analyte is in a protonated state for optimal binding to the cation exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove less polar, non-basic interferences.
-
-
Elution:
-
Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol utilizes an organic solvent to extract the analyte from the aqueous plasma matrix.
Materials:
-
Human plasma (with anticoagulant)
-
Internal Standard (ideally, a stable isotope-labeled this compound)
-
Ethyl Acetate
-
Ammonium Hydroxide solution (e.g., 0.1 M)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Sample Evaporation System
Procedure:
-
Sample Preparation:
-
To 500 µL of human plasma in a microcentrifuge tube, add the internal standard.
-
Add 50 µL of 0.1 M ammonium hydroxide to basify the sample. This ensures this compound is in its free base form, which is more soluble in organic solvents.
-
Vortex briefly.
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
-
Phase Separation:
-
Centrifuge the tube at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of your LC-MS/MS mobile phase.
-
Vortex thoroughly.
-
Transfer to an autosampler vial for analysis.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in bioanalysis?
A: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). These effects are a major concern in quantitative bioanalysis because they can lead to inaccurate and imprecise results, potentially compromising the integrity of pharmacokinetic and toxicokinetic studies.[3]
Q2: What is the difference between absolute and relative matrix effects?
A:
-
Absolute Matrix Effect: Refers to the overall impact of the matrix on the analyte's signal compared to a clean, neat standard. It's a measure of the average ion suppression or enhancement.
-
Relative Matrix Effect: Describes the variability of the matrix effect between different sources or lots of the same biological matrix (e.g., plasma from different individuals). High relative matrix effects can lead to poor inter-subject accuracy and precision. Regulatory guidelines require the assessment of matrix effects using multiple lots of the matrix to evaluate this variability.[4]
Q3: Can I just dilute my sample to reduce matrix effects?
A: Dilution can be a simple and sometimes effective strategy to reduce the concentration of interfering matrix components.[13] However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of your assay, especially for low-level quantification. It is often a trade-off between reducing matrix effects and maintaining an adequate limit of quantification (LOQ).
Q4: My lab doesn't have a stable isotope-labeled internal standard for this compound. What are my options?
A: While a SIL internal standard is the gold standard, a structural analog can be used as an alternative.[14] However, it's crucial to ensure that the structural analog has very similar chromatographic behavior and extraction recovery to this compound. It may not perfectly co-elute and therefore may not compensate for matrix effects as effectively as a SIL-IS.[10] In the absence of a suitable internal standard, meticulous method development focusing on highly efficient sample cleanup and robust chromatographic separation becomes even more critical.
Q5: How do phospholipids in plasma cause ion suppression?
A: Phospholipids are a major component of cell membranes and are abundant in plasma. They are amphipathic molecules with a charged phosphate head group and long hydrophobic tails. In ESI, they can easily ionize and compete with the analyte for the limited surface charge of the ESI droplets, leading to a reduction in the analyte's signal.[15][16] They can also alter the physical properties of the droplets, such as surface tension and viscosity, further hindering the efficient ionization of the analyte.
Section 4: Data and Visualizations
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Matrix Effect Reduction | Low | Moderate | High |
| Analyte Recovery | High | Variable | High & Reproducible |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Recommendation | Suitable for initial screening; high risk of matrix effects. | Good for removing polar interferences; requires optimization. | Recommended for validated, regulatory-compliant assays. |
Diagram 1: General Workflow for Assessing and Mitigating Matrix Effects
Caption: A systematic approach to identifying, quantifying, and mitigating matrix effects in bioanalysis.
References
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research. Retrieved from [Link]
-
Ding, L., et al. (2013). Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. Arzneimittelforschung, 63(7), 353-8. Retrieved from [Link]
-
Ding, L., et al. (2013). Determination of Domperidone in Human Plasma using Liquid Chromatography Coupled to Tandem Mass Spectrometry and its Pharmacokinetic Study. ResearchGate. Retrieved from [Link]
-
AMS Biopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
Ali, I., et al. (2014). Spe-HPLC techniques for separation and identification of domperidone in human plasma. ResearchGate. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Harrison, K. A., & Murphy, R. C. (2005). Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation. Journal of the American Society for Mass Spectrometry, 16(2), 234–245. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. Retrieved from [Link]
-
Söderlund, T. (2021). Concentration dependent response of phospholipids in electrospray ionization mass spectrometry. Diva-portal.org. Retrieved from [Link]
-
Ali, I., et al. (2014). SPE-HPLC TECHNIQUES FOR SEPARATION AND IDENTIFICATION OF DOMPERIDONE IN HUMAN PLASMA. Sci-Hub. Retrieved from [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. Retrieved from [Link]
-
Harrison, K. A., & Murphy, R. C. (2005). (PDF) Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation. ResearchGate. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? ResearchGate. Retrieved from [Link]
-
Kumar, K. A., & V, R. K. (2017). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 14-25. Retrieved from [Link]
-
Furey, A., et al. (2013). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Agilent. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Retrieved from [Link]
-
Pawestri, S. A., et al. (2022). Validation and Quantification of Domperidone in Spiked Plasma Matrix Using Reversed Phase HPLC-UV Method. ResearchGate. Retrieved from [Link]
-
Dolan, J. W. (2002). Ion Suppression in LC–MS–MS — A Case Study. LC Troubleshooting Bible. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Ryska, M. (2018). The Use of Isotopically Labeled Internal Standards in Quantitative LC/MS - The Way of The Full Compensation of Negative Impact of Matrix Effect. Longdom Publishing. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
-
Han, X., & Gross, R. W. (1994). Electrospray ionization mass spectroscopic analysis of human erythrocyte plasma membrane phospholipids. PNAS, 91(22), 10635–10639. Retrieved from [Link]
-
Mahesh, A. (n.d.). Extraction of Drug From The Biological Matrix. Scribd. Retrieved from [Link]
-
Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Retrieved from [Link]
-
Spickett, C. M., et al. (2011). Identification of oxidized phospholipids by electrospray ionization mass spectrometry and LC–MS using a QQLIT instrument. Free Radical Biology and Medicine, 51(9), 1635-1650. Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. longdom.org [longdom.org]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. researchgate.net [researchgate.net]
Domperidone Impurity F Quantification: A Technical Troubleshooting Guide
Welcome to our dedicated technical support center for the quantification of Domperidone Impurity F. This guide is designed for researchers, analytical scientists, and quality control professionals who are working on the challenging yet critical task of accurately quantifying this specific impurity in Domperidone active pharmaceutical ingredients (APIs) and formulated products.
The presence of impurities, even at trace levels, can have a significant impact on the safety and efficacy of pharmaceutical products.[1][2] this compound, chemically known as 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one[3][4], is a process-related impurity that requires precise monitoring. This guide provides in-depth, experience-driven advice to help you navigate common challenges in its quantification using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I am seeing poor resolution between Domperidone and Impurity F, or between Impurity F and other impurities. What should I do?
Poor resolution is a common hurdle in impurity analysis, often stemming from suboptimal chromatographic conditions.[5] Here’s a systematic approach to improving the separation:
-
Mobile Phase Modification:
-
Organic Modifier: If you are using methanol, consider switching to or creating a mixture with acetonitrile. The different solvent selectivity can significantly alter the elution profile.
-
pH Adjustment: The pH of the aqueous portion of your mobile phase is critical. Small adjustments to the buffer pH can change the ionization state of Domperidone and its impurities, thereby affecting their retention and improving resolution. Ensure your chosen pH is within the stable range for your column.
-
Buffer Concentration: A study on a UPLC method for Domperidone and its impurities utilized 0.06 M ammonium acetate as the aqueous phase, which can be a good starting point.[6][7]
-
-
Column Chemistry:
-
Gradient Optimization:
-
If you are running an isocratic method, switching to a gradient elution is highly recommended for complex impurity profiles.[8] If you are already using a gradient, try making it shallower at the point where the critical pair elutes. This will give the peaks more time to separate.
-
Q2: My Impurity F peak is tailing. What are the likely causes and solutions?
Peak tailing can compromise the accuracy of integration and, therefore, quantification. The common culprits include:
-
Secondary Interactions: Residual silanol groups on the silica backbone of the column can interact with basic compounds like Domperidone and its impurities, leading to tailing.
-
Solution: Use a base-deactivated or end-capped column. You can also add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to saturate the active sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Mismatched Injection Solvent: If the solvent your sample is dissolved in is stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9]
-
Q3: I am observing a noisy or drifting baseline. How can I fix this?
A stable baseline is crucial for accurate quantification, especially at low impurity levels.[10] Here are some common causes and their remedies:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.[10]
-
Contamination: Impurities in your solvents or buffer salts can lead to a noisy or drifting baseline, particularly in gradient elution.[10][11] Use high-purity, HPLC-grade solvents and reagents.[11]
-
-
Detector Problems:
-
Lamp Failure: A failing detector lamp can cause a noisy baseline. Check the lamp's energy output.
-
Contaminated Flow Cell: Contaminants from previous analyses can build up in the flow cell. Flush the system with a strong, appropriate solvent.
-
-
System Leaks: Leaks in the pump or fittings can cause pressure fluctuations, resulting in a noisy baseline.[10] Visually inspect the system for any signs of leakage.
Q4: The retention time for Impurity F is shifting between injections. What could be the reason?
Retention time variability can make peak identification difficult and affect the reliability of your method.
-
Column Equilibration: Insufficient column equilibration between gradient runs is a frequent cause of shifting retention times. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before the next injection.[9]
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time drift.[12] Prepare your mobile phase carefully and consistently. If you are using an online mixing system, ensure the proportioning valves are working correctly.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[9] A study on Domperidone and its impurities maintained the column temperature at 40°C.[6][7]
Experimental Workflow & Protocols
This section provides a detailed, step-by-step methodology for the quantification of this compound, based on established methods.[6][7]
Recommended HPLC/UPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Hypersil Zorbax eXtra Densely Bonded C18 (30 x 4.6 mm, 1.8 µm) or equivalent | A sub 2 µm particle size provides high resolution and fast analysis times. |
| Mobile Phase A | 0.06 M Ammonium Acetate | Provides good buffering capacity and is volatile, making it suitable for LC-MS if needed. |
| Mobile Phase B | Methanol | A common organic modifier for reversed-phase chromatography. |
| Gradient | To be optimized based on your specific system and impurity profile. A good starting point is a shallow gradient. | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 40°C | Helps to improve peak shape and reduce viscosity. |
| Detection Wavelength | 280 nm | A wavelength where Domperidone and its chromophoric impurities have good absorbance. |
| Injection Volume | 3 µL | A small injection volume is suitable for UPLC systems and helps to prevent column overload. |
Step-by-Step Protocol for Sample and Standard Preparation
-
Standard Stock Solution Preparation:
-
Accurately weigh about 2.5 mg of Domperidone and each of its impurities, including Impurity F, into a 25 mL amber volumetric flask.
-
Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
This will give a stock solution of approximately 100 µg/mL.
-
-
Working Standard Solution Preparation:
-
Prepare a series of dilutions from the stock solution to create a calibration curve. For example, you can prepare concentrations ranging from 0.1 µg/mL to 5 µg/mL for the impurities.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the Domperidone API or powdered tablets/formulation equivalent to 100 mg of Domperidone.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
Visualizing the Troubleshooting Process
To aid in your troubleshooting efforts, the following diagram illustrates a logical workflow for addressing common issues in the quantification of this compound.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from SynThink Research Chemicals website.
- Oxford Academic. (2014, June 5). The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Oxford Academic. (n.d.). Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities | Journal of Chromatographic Science.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from Aurigene Pharmaceutical Services website.
- SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions.
- Pharmace Research Laboratory. (n.d.). Domperidone EP Impurity F.
- Pharmaffiliates. (n.d.). Domperidone-impurities.
- ChemicalBook. (2025, July 4). DoMperidone EP IMpurity F | 1391053-55-6.
- LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- (n.d.). HPLC Troubleshooting Guide.
- Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
- (2018, February 28).
- (n.d.).
- (n.d.). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Journal of Chemical Health Risks.
- Daicel Pharma Standards. (n.d.). Domperidone Impurities Manufacturers & Suppliers.
- (n.d.). A novel RP-HPLC method development and validation for the simultaneous estimation of domperidone and pantoprazole in bulk and ph. JOCPR.
- (n.d.). Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities.
- Chemicea. (n.d.). Domperidone EP Impurity F | 1391053-55-6.
- ResearchGate. (n.d.). Linearity plot of Domperidone Imp-F.
- The Pharma Innovation Journal. (n.d.). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form.
- ResearchGate. (n.d.). development and validation of rp-hplc method for determination of domperidone in tablet dosage form.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Domperidone EP Impurity F | 1391053-55-6 [chemicea.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! | PharmaCores [pharmacores.com]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimization of Mobile Phase for Domperidone Impurity Separation
Welcome to the Technical Support Center dedicated to the chromatographic separation of Domperidone and its impurities. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the analytical method development and validation for Domperidone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your mobile phase selection effectively.
This resource is structured into two main sections: a comprehensive Troubleshooting Guide to address common issues encountered during experimentation, and a detailed Frequently Asked Questions (FAQ) section for quick reference.
Troubleshooting Guide
This section is formatted to help you diagnose and resolve specific chromatographic challenges you may encounter during the separation of Domperidone and its impurities.
Issue 1: Poor Resolution Between Domperidone and a Known Impurity
Symptoms:
-
Overlapping peaks or co-elution of Domperidone and an adjacent impurity peak.
-
Resolution (Rs) value is less than 1.5.
Root Cause Analysis & Solution Workflow:
Poor resolution is fundamentally a problem of insufficient differential migration of analytes. This can be due to a mobile phase that is either too strong or too weak, or a lack of specific chemical interactions to enhance selectivity.
Step-by-Step Protocol for Resolution Enhancement:
-
Evaluate and Adjust Organic Modifier Percentage (Isocratic Elution):
-
Rationale: The organic modifier (typically acetonitrile or methanol) in a reversed-phase method is the primary driver of retention. A subtle change in its concentration can significantly impact resolution.
-
Protocol:
-
If the peaks are eluting very early (low retention), decrease the organic modifier percentage in 2-5% increments. This will increase retention and provide more time for the column to resolve the analytes.
-
If the peaks are broad and elute late, consider a slight increase in the organic modifier percentage to sharpen the peaks and reduce analysis time, but monitor resolution closely.
-
-
-
Modify Mobile Phase pH:
-
Rationale: Domperidone and many of its impurities contain ionizable functional groups. Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of these molecules, thereby changing their hydrophobicity and interaction with the stationary phase. A pH change of as little as 0.1 units can significantly alter retention times[1].
-
Protocol:
-
Prepare a series of mobile phases with the aqueous buffer pH adjusted in 0.2-0.5 unit increments around the original pH.
-
Inject the sample with each mobile phase and observe the change in selectivity and resolution. For basic compounds like Domperidone, working at a mid-range pH (e.g., 6.5-7.0) can be a good starting point[2][3].
-
-
-
Switch Organic Modifier:
-
Rationale: Acetonitrile and methanol have different solvent properties (polarity, viscosity, and dipole moment). Switching from one to the other can alter the selectivity of the separation.
-
Protocol:
-
If you are using acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar retention time for the main peak.
-
Compare the chromatograms. You may observe a change in the elution order of impurities or improved resolution.
-
-
-
Implement a Gradient Elution:
-
Rationale: If isocratic elution fails to resolve all impurities, a gradient program can provide higher resolution for complex mixtures. A shallow gradient can effectively separate closely eluting peaks.
-
Protocol:
-
Start with a low percentage of the organic modifier and gradually increase it over the course of the run.
-
A typical starting point could be a gradient from 20% to 80% acetonitrile over 15-20 minutes. The slope of the gradient can then be optimized to improve the separation of critical pairs.
-
-
Issue 2: Peak Tailing for the Domperidone Peak
Symptoms:
-
The peak shape is asymmetrical, with the latter half of the peak being broader than the front half.
-
Tailing factor is greater than 1.5.
Root Cause Analysis & Solution Workflow:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica backbone of the column. It can also be caused by column overload or a mismatch between the sample solvent and the mobile phase.
Step-by-Step Protocol to Mitigate Peak Tailing:
-
Adjust Mobile Phase pH:
-
Rationale: For basic compounds like Domperidone, a low pH mobile phase can lead to interactions with acidic silanol groups. Increasing the pH can suppress this interaction. Conversely, a very high pH can degrade the silica-based column.
-
Protocol:
-
Increase the pH of the mobile phase buffer in 0.5 unit increments, ensuring you do not exceed the column's recommended pH range. A pH of around 7.0 has been shown to produce symmetrical peaks for Domperidone[2].
-
Observe the impact on peak shape.
-
-
-
Add a Competitive Base:
-
Rationale: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites on the stationary phase, reducing secondary interactions with the basic Domperidone molecule.
-
Protocol:
-
Add TEA to the mobile phase at a low concentration, typically 0.05-0.1% (v/v)[3].
-
Ensure the mobile phase is well-mixed and equilibrated with the column before injecting the sample.
-
-
-
Reduce Sample Concentration:
-
Rationale: Injecting too much sample can overload the column, leading to peak distortion, including tailing.
-
Protocol:
-
Dilute the sample by a factor of 2 and re-inject.
-
If the peak shape improves, this indicates that column overload was a contributing factor.
-
-
Issue 3: Inconsistent Retention Times
Symptoms:
-
The retention time of Domperidone and/or its impurities shifts between injections or between different analytical runs.
Root Cause Analysis & Solution Workflow:
Variable retention times are a common issue in HPLC and can be attributed to a number of factors, including inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.
Step-by-Step Protocol for Stabilizing Retention Times:
-
Ensure Proper Column Equilibration:
-
Rationale: The stationary phase needs to be fully equilibrated with the mobile phase to ensure consistent interactions with the analyte.
-
Protocol:
-
Before the first injection, and after changing the mobile phase composition, flush the column with at least 10-20 column volumes of the new mobile phase.
-
For gradient methods, ensure an adequate re-equilibration step at the initial mobile phase composition is included at the end of each run.
-
-
-
Verify Mobile Phase Preparation:
-
Rationale: Small errors in the preparation of the mobile phase, such as incorrect buffer pH or organic modifier ratio, can lead to significant shifts in retention time.
-
Protocol:
-
Always use a calibrated pH meter for buffer preparation.
-
Use precise graduated cylinders or volumetric flasks to measure the aqueous and organic components.
-
Prepare fresh mobile phase daily and degas it thoroughly before use.
-
-
-
Use a Column Thermostat:
-
Rationale: Retention times in reversed-phase chromatography are sensitive to temperature changes. A change of just a few degrees can cause noticeable drift[4].
-
Protocol:
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase selection in Domperidone impurity analysis?
A good starting point for developing a reversed-phase HPLC method for Domperidone and its impurities would be a C18 column with a mobile phase consisting of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol. Many published methods use a phosphate buffer with a pH in the range of 3.0 to 7.0 and acetonitrile as the organic modifier[2][7]. A common starting point is a 60:40 or 50:50 ratio of aqueous buffer to organic modifier[2].
Q2: Why is the pH of the mobile phase so critical for Domperidone analysis?
Domperidone is a basic compound. The pH of the mobile phase dictates its degree of ionization. At a pH below its pKa, it will be protonated and more polar, leading to earlier elution in reversed-phase HPLC. At a pH above its pKa, it will be in its neutral form and more hydrophobic, resulting in longer retention. By carefully controlling the pH, you can fine-tune the retention and selectivity of the separation, which is crucial for resolving closely related impurities.
Q3: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol can be effective organic modifiers for Domperidone analysis. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and it is often a stronger eluting solvent than methanol in reversed-phase HPLC. However, methanol can offer different selectivity and may be better at resolving certain critical impurity pairs. It is often beneficial to screen both solvents during method development to determine which provides the optimal separation[8].
Q4: How can I confirm the identity of the impurity peaks?
The definitive identification of impurity peaks requires advanced analytical techniques. While retention time matching with known impurity standards is a common practice, co-elution with other components is always a possibility. For unambiguous identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable. LC-MS provides the molecular weight of the eluting compounds, which can be used to confirm the identity of known impurities or to propose structures for unknown degradation products. Forced degradation studies, where the drug is subjected to stress conditions like acid, base, oxidation, and heat, can also help in identifying potential degradation products[9][10][11].
Q5: What are some of the common impurities of Domperidone I should be aware of?
Several process-related impurities and degradation products of Domperidone have been identified. These can include precursors from the synthetic route or products of hydrolysis, oxidation, or photolysis. Some known impurities are listed in pharmacopoeias and include compounds like Domperidone N-oxide and other related substances[12][13][14]. It is essential to consult the relevant pharmacopoeial monographs and literature for a comprehensive list of potential impurities.
Data Presentation
Table 1: Example Mobile Phase Compositions for Domperidone Analysis
| Method Type | Stationary Phase | Mobile Phase A | Mobile Phase B | Elution Mode | Reference |
| UPLC | Hypersil Zorbax C18 (1.8 µm) | 0.06 M Ammonium Acetate | Methanol | Gradient | [6][15] |
| HPLC | Kromasil C18 (5 µm) | Phosphate Buffer (pH 7.0) | Acetonitrile | Isocratic (40:60) | [2] |
| HPLC | HiQ Sil C18V (5 µm) | 0.05M KH2PO4 (pH 6.5) + 0.05% TEA | Acetonitrile | Isocratic (50:50) | [3] |
| HPLC | ODS C18 (3.5 µm) | Phosphate Buffer (pH 4.0) | Methanol | Isocratic (35:65) |
Visualizations
Diagram 1: Systematic Approach to Mobile Phase Optimization
Caption: A workflow for systematic mobile phase optimization.
Diagram 2: Troubleshooting Peak Tailing
Caption: A logical flow for troubleshooting peak tailing issues.
References
-
O'Connor, L., & Regan, F. (2014). Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science, 53(3), 453–460. [Link]
-
Subba Rao, J., et al. (2015). A novel RP-HPLC method development and validation for the simultaneous estimation of domperidone and pantoprazole in bulk and ph. Journal of Chemical and Pharmaceutical Research, 7(12), 640-646. [Link]
-
ResearchGate. (n.d.). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Request PDF. [Link]
-
Jakaria, M., Hasanat, A., & Tarek, M. I. (2018). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Prime Scholars. [Link]
-
O'Connor, L., & Regan, F. (2014). The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. PubMed. [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. Download Scientific Diagram. [Link]
-
Prime Scholars. (n.d.). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. [Link]
-
The Pharmaceutical and Chemical Journal. (n.d.). Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. [Link]
-
Oxford Academic. (2014). The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. [Link]
-
Elementary Education Online. (n.d.). Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. [Link]
-
Scholars Research Library. (n.d.). RP-HPLC method for simultaneous estimation of domperidone and pantoprazole in capsule dosage form. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). rp-hplc method for the determination of domperidone and esomeprazole in combined dosage form. [Link]
-
PubMed. (n.d.). Stability Indicating Simultaneous Determination of Domperidone (DP), Methylparaben (MP) and Propylparaben by High Performance Liquid Chromatography (HPLC). [Link]
-
PubMed Central. (2022). HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies. [Link]
-
Journal of Chemical Health Risks. (n.d.). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. [Link]
-
The Pharma Innovation Journal. (n.d.). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. [Link]
-
Daicel Pharma Standards. (n.d.). Domperidone Impurities Manufacturers & Suppliers. [Link]
-
Oxford Academic. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. [Link]
-
Pharmaffiliates. (n.d.). Domperidone-impurities. [Link]
-
GLP Pharma Standards. (n.d.). Domperidone Impurity | CAS No- 62780-89-6. [Link]
-
SynZeal. (n.d.). Domperidone EP Impurity A | 53786-28-0. [Link]
-
IJPRS. (2018). Preformulation Study of Domperidone: An Insight for Formulation and Development of Nasal Formulation. [Link]
-
Taylor & Francis. (n.d.). SPE-HPLC TECHNIQUES FOR SEPARATION AND IDENTIFICATION OF DOMPERIDONE IN HUMAN PLASMA. [Link]
-
(2023). Development and Characterization of Domperidone Containing Medicated Chewing Gum Formulations. [Link]
-
ResearchGate. (n.d.). (PDF) Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Domperidone and Naproxen in Tablet Dosage Form. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). A Novel RP-HPLC Method Development, Optimization and Validation for Estimation of Domperidone as Drug Substances. [Link]
-
ResearchGate. (n.d.). Spe-HPLC techniques for separation and identification of domperidone in human plasma. [Link]
-
(n.d.). HPLC Troubleshooting Guide. [Link]
-
ResearchGate. (n.d.). Linearity plot of Domperidone Imp-C. [Link]
-
(2023). Development and Validation of a Rp-Hplc Method for Simultaneous Estimation of Domperidone and Naproxen Sodium in a Bulk and in T. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Scribd. (n.d.). HPLC Troubleshooting Guide | PDF | High Performance Liquid Chromatography. [Link]
-
PubMed. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. [Link]
-
Semantic Scholar. (n.d.). The influence of the organic modifier in hydro-organic mobile phase on separation selectivity of steroid hormones separation using cholesterol-bonded stationary phases. [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. jocpr.com [jocpr.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. primescholars.com [primescholars.com]
- 10. researchgate.net [researchgate.net]
- 11. tpcj.org [tpcj.org]
- 12. DOMPERIDONE IMPURITIES Archives - Opulent Pharma [opulentpharma.com]
- 13. Domperidone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. academic.oup.com [academic.oup.com]
Domperidone Synthesis Technical Support Center: Minimizing the Formation of Impurity F
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Domperidone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in the synthesis process: the formation of Domperidone Impurity F. Our goal is to equip you with the scientific understanding and practical methodologies to minimize this impurity, ensuring the quality and purity of your final product.
Understanding the Challenge: The Formation of this compound
Domperidone is synthesized through the coupling of two key benzimidazolone intermediates.[1] A common synthetic route involves the N-alkylation of a benzimidazolone core. It is during this crucial step that the formation of Impurity F, a di-substituted by-product, can occur.
This compound is chemically identified as 1,3-bis[3-[4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one. Its formation represents a significant challenge in achieving high purity Domperidone, as it arises from the undesired second alkylation on the benzimidazolone nitrogen.
This guide will walk you through the mechanism of its formation, strategies for its prevention, and analytical methods for its detection and quantification.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound formation?
A1: this compound is a classic example of a di-alkylation byproduct. The benzimidazolone ring has two reactive nitrogen atoms. During the N-alkylation step, where a propyl halide side chain is attached, the reaction can proceed at one nitrogen to form the desired mono-alkylated intermediate, or at both nitrogens, leading to the formation of the di-substituted Impurity F.
Q2: At which stage of the synthesis is Impurity F most likely to form?
A2: Impurity F is predominantly formed during the synthesis of Intermediate 1, which is N-(3-halopropyl)-benzimidazolone.[1] This intermediate is then coupled with the second key intermediate to form Domperidone. If di-alkylation occurs during the synthesis of Intermediate 1, Impurity F will be carried through the subsequent steps.
Q3: How do reaction conditions influence the formation of Impurity F?
A3: The choice of base, solvent, and reaction temperature can significantly impact the ratio of mono- to di-alkylation. Strong bases and polar aprotic solvents can increase the nucleophilicity of both nitrogen atoms, potentially leading to higher levels of di-substitution. The principle of kinetic versus thermodynamic control is also at play; conditions that favor the more stable thermodynamic product may lead to higher levels of the di-substituted impurity.[2][3][4]
Q4: Can Impurity F be removed during purification?
A4: While chromatographic purification can be employed, the structural similarity between Domperidone and Impurity F can make separation challenging and may lead to significant yield loss. Therefore, the most effective strategy is to prevent its formation during the synthesis.
Troubleshooting Guide: Minimizing Impurity F Formation
This section provides actionable strategies to control the N-alkylation reaction and minimize the formation of this compound.
Issue 1: High Levels of Impurity F Detected in the Reaction Mixture
Root Cause: Lack of selectivity in the N-alkylation of the benzimidazolone intermediate, leading to di-substitution.
Solution 1: Employ a Protecting Group Strategy
The most robust method to ensure mono-alkylation is to temporarily block one of the nitrogen atoms of the benzimidazolone ring with a protecting group. The tert-butoxycarbonyl (Boc) group is a widely used and effective choice for this purpose.[5][6]
-
Rationale: By protecting one nitrogen, you physically prevent the second alkylation from occurring, thus exclusively directing the reaction to the desired mono-alkylation pathway.
Experimental Protocol: Boc Protection of Benzimidazolone
-
Dissolve Benzimidazolone: Dissolve the benzimidazolone starting material in a suitable solvent such as aqueous dioxane or aqueous acetone.
-
Add Base: Add a non-nucleophilic base, such as triethylamine (a 50% excess is recommended).[7]
-
Introduce Boc-Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O, a 10% excess is recommended) to the reaction mixture at room temperature.[7]
-
Monitor Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up and Isolation: Once the reaction is complete, perform an appropriate work-up, typically involving an aqueous wash to remove the base and any water-soluble by-products, followed by extraction with an organic solvent. The Boc-protected benzimidazolone can then be isolated by crystallization or chromatography.
Solution 2: Optimization of Reaction Conditions
If a protecting group strategy is not feasible, careful optimization of the reaction conditions can help favor mono-alkylation.
-
Choice of Base: Use a weaker base or a sterically hindered base. Strong bases like sodium hydride can fully deprotonate both nitrogens, increasing the likelihood of di-alkylation. Consider using potassium carbonate (K₂CO₃) instead.
-
Solvent Selection: The solvent can influence the reactivity of the nucleophile. Less polar solvents may reduce the rate of the second alkylation. Experiment with solvents like toluene or a biphasic system.
-
Stoichiometry: Use a stoichiometric excess of the benzimidazolone starting material relative to the alkylating agent. This will increase the probability that the alkylating agent reacts with an unprotected benzimidazolone molecule rather than the already mono-alkylated product.
-
Temperature Control: Lowering the reaction temperature can favor the kinetically controlled product, which is often the mono-alkylated species, over the more thermodynamically stable di-alkylated product.[2][3][4]
Solution 3: Phase Transfer Catalysis (PTC)
Phase transfer catalysis can be an effective technique to control the selectivity of N-alkylation.[1][8][9]
-
Rationale: A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the benzimidazolone anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This can help to control the concentration of the reactive anion in the organic phase, thereby favoring mono-alkylation.
Experimental Protocol: N-Alkylation using PTC
-
Combine Reactants: In a suitable reactor, combine the benzimidazolone, the alkylating agent (e.g., 1-bromo-3-chloropropane), a solid base (e.g., potassium carbonate), and a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB).
-
Add Solvent: Add a suitable organic solvent, such as N,N-dimethylformamide (DMF).
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 70°C) and monitor the progress by HPLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is typically filtered to remove the inorganic salts, and the product is isolated from the filtrate by extraction and crystallization.
Analytical Monitoring: A Validated UPLC Method for Domperidone and its Impurities
Accurate and reliable analytical monitoring is crucial for assessing the effectiveness of your troubleshooting efforts. A rapid ultra-performance liquid chromatography (UPLC) method is highly suitable for the determination of Domperidone in the presence of its process-related impurities, including Impurity F.[5]
UPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | Hypersil Zorbax eXtra Densely Bonded C18 (30 x 4.6 mm, 1.8 µm) |
| Mobile Phase A | 0.06 M Ammonium Acetate |
| Mobile Phase B | Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40°C |
| Detection | Diode-Array Detector (DAD) at 280 nm |
| Injection Volume | 3 µL |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 4.0 | 20 | 80 |
| 6.0 | 20 | 80 |
| 6.5 | 95 | 5 |
| 7.5 | 95 | 5 |
Expected Retention Times
Sample and Standard Preparation
-
Standard Preparation: Prepare a standard solution of Domperidone and, if available, a reference standard of Impurity F in a suitable diluent (e.g., mobile phase).
-
Sample Preparation: Dilute a sample of the reaction mixture in the same diluent to a suitable concentration for UPLC analysis.
This method has been shown to be accurate, precise, specific, and robust for the analysis of Domperidone and its impurities.[5]
Concluding Remarks
The formation of this compound is a controllable synthetic challenge. By understanding the underlying mechanism of di-alkylation and implementing strategic modifications to the synthetic protocol, such as the use of protecting groups or the optimization of reaction conditions, researchers can significantly minimize its formation. Coupled with robust in-process analytical monitoring, these strategies will enable the consistent production of high-purity Domperidone.
This guide is intended to be a living document and will be updated as new methodologies and insights become available. We encourage you to reach out to our technical support team with any further questions or to share your own experiences in mitigating the formation of this compound.
References
-
Curtin, L., et al. (2014). The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science, 53(5), 714-721. Available from: [Link]
-
Yu, L., et al. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances, 12(36), 22869-22880. Available from: [Link]
- Zhang, J. (2006). Synthesis of domperidone maleate. CN1810805A. Google Patents.
-
Pharmaffiliates. (n.d.). Domperidone-impurities. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Domperidone EP Impurity F. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Khalil, A. K. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 815-823. Available from: [Link]
-
Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. Retrieved from [Link]
-
Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 66(17), 5587-5591. Available from: [Link]
-
American Chemical Society. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Retrieved from [Link]
-
Bera, S., et al. (2022). “All-Aqueous” Tandem Boc-Deprotection and Alkylation of N-Boc-benzimidazole Derivatives under Visible Light. The Journal of Organic Chemistry, 87(21), 14595-14605. Available from: [Link]
-
ResearchGate. (2022, October 3). study of the alkylation reactions of 5- nitrobenzimidazol-2-one by various alkylating agents in liquid-solid phase transfer catalysis conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and.... Retrieved from [Link]
-
Houk, K. N., & Spellmeyer, D. C. (1996). Theoretical Elucidation of Kinetic and Thermodynamic Control of Radical Addition Regioselectivity. Journal of the American Chemical Society, 118(43), 10531-10532. Available from: [Link]
-
Curtin, L., et al. (2014). The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATA. Retrieved from [Link]
- Google Patents. (n.d.). CN105439960A - Synthesis method of domperidone drug intermediate 1-(3-chloropropyl)-benzimidazolyl-2-one.
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
Sources
- 1. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. thecatalyst.org [thecatalyst.org]
- 4. jackwestin.com [jackwestin.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Navigating Analytical Challenges: A Technical Support Guide for Domperidone Impurity F Analysis
For Immediate Release
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals encountering inconsistencies in the analytical results for Domperidone Impurity F. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but a deeper understanding of the underlying scientific principles to empower you in resolving analytical challenges with confidence and precision.
Introduction to this compound
This compound, chemically known as 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one, is a known process-related impurity of Domperidone.[1][2][3] Its accurate quantification is critical for ensuring the quality, safety, and efficacy of Domperidone drug products. This guide will address common issues encountered during its analysis by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Troubleshooting Guide: Resolving Inconsistencies in Analytical Results
This section is designed to help you diagnose and resolve specific issues you may encounter during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of C18 columns can interact with the basic nitrogen atoms in the this compound structure, leading to peak tailing.
-
Solution: Employ a base-deactivated silica C18 column or a column with end-capping technology.[4] Consider using a mobile phase with a competitive amine, such as triethylamine, at a low concentration (e.g., 0.1%) to mask the silanol groups.
-
-
Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample. Ensure the concentration of this compound is within the linear range of the method.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and, consequently, its interaction with the stationary phase.
-
Solution: The mobile phase pH should be optimized to ensure consistent ionization of this compound. A buffer is recommended to maintain a stable pH. For example, a 0.06 M ammonium acetate buffer has been used successfully in a UPLC method.[4]
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shapes.
-
Solution: Implement a robust column washing procedure after each analytical run. If the problem persists, consider replacing the column.
-
Issue 2: Inconsistent Retention Times for this compound
Potential Causes & Solutions:
-
Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can lead to shifts in retention time.
-
Solution: Ensure precise and accurate preparation of the mobile phase. Use a mobile phase degasser to prevent bubble formation. Keep solvent bottles capped to minimize evaporation.
-
-
Temperature Variations: Changes in column temperature can significantly impact retention times.
-
Solution: Utilize a column oven to maintain a constant and consistent temperature throughout the analysis. A column temperature of 40°C has been reported in a validated UPLC method.[4]
-
-
Inconsistent Flow Rate: A malfunctioning pump can deliver an inconsistent flow rate, leading to retention time variability.
-
Solution: Regularly perform pump maintenance and calibration. Monitor the system pressure for any unusual fluctuations.
-
-
Column Equilibration: Insufficient column equilibration with the mobile phase before injection can cause retention time drift.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved.
-
Issue 3: Inaccurate or Non-Reproducible Quantification of this compound
Potential Causes & Solutions:
-
Poor Linearity: The concentration of the impurity may fall outside the validated linear range of the method.
-
Solution: Prepare a calibration curve with a sufficient number of points spanning the expected concentration range of the impurity. Ensure the correlation coefficient (r²) is greater than 0.999.
-
-
Sample Preparation Errors: Incomplete extraction of the impurity from the sample matrix or degradation during sample preparation can lead to inaccurate results.
-
Solution: Optimize and validate the sample preparation procedure. Use a diluent in which this compound is stable. Sonication can aid in complete dissolution.[5]
-
-
Co-elution with Other Impurities or Matrix Components: A peak eluting at or very close to the retention time of this compound can interfere with its quantification.[6]
-
Solution: Optimize the chromatographic conditions (e.g., mobile phase composition, gradient profile, column chemistry) to achieve better resolution. A diode-array detector (DAD) can be used to check for peak purity.[7]
-
-
Instability of Standard and Sample Solutions: Domperidone and its impurities can be susceptible to degradation under certain conditions.[8]
-
Solution: Prepare standard and sample solutions fresh daily and protect them from light. Conduct stability studies of the solutions to determine their viability over time.
-
Issue 4: Appearance of Unexpected Peaks
Potential Causes & Solutions:
-
Sample Degradation: Domperidone can degrade under stress conditions such as acid hydrolysis and oxidation, leading to the formation of new impurities.[8]
-
Solution: Investigate the sample handling and storage conditions. Perform forced degradation studies to identify potential degradation products and ensure the analytical method is stability-indicating.
-
-
Contamination: Contamination can be introduced from the sample matrix, solvents, or the HPLC system itself.
-
Solution: Analyze a blank (diluent) injection to identify any system-related peaks. Ensure high-purity solvents and well-cleaned glassware are used.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable HPLC/UPLC method for the analysis of this compound?
A: A stability-indicating reversed-phase HPLC or UPLC method is recommended. A common approach involves using a C18 column with a gradient elution using a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier like methanol or acetonitrile.[4][5][9] Detection is typically performed using a UV detector at around 280-285 nm.[4][7][9]
Q2: How can I ensure my analytical method is specific for this compound?
A: Method specificity can be demonstrated by showing that there is no interference from other components, such as the active pharmaceutical ingredient (API), other impurities, and excipients, at the retention time of this compound. This can be achieved by injecting individual solutions of these components and by performing peak purity analysis using a DAD.
Q3: What are the typical system suitability criteria for this analysis?
A: System suitability tests are crucial to ensure the chromatographic system is performing adequately. Typical parameters include:
-
Tailing factor: Should be ≤ 2.0 for the this compound peak.
-
Theoretical plates (N): A high number of theoretical plates indicates good column efficiency.
-
Relative Standard Deviation (RSD) of replicate injections: Should be ≤ 2.0% for peak area and retention time.
Q4: Where can I obtain a reference standard for this compound?
A: this compound reference standards can be purchased from various pharmaceutical reference standard suppliers.[1][2][3][10][11] It is crucial to use a well-characterized reference standard for accurate quantification.
Experimental Protocols
Example HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | Hypersil Base-Deactivated Silica C18 (100 x 4.6 mm, 3 µm) or equivalent[4] |
| Mobile Phase A | 0.06 M Ammonium Acetate[4] |
| Mobile Phase B | Methanol[4] |
| Gradient | Optimized for separation of all impurities |
| Flow Rate | 1.0 mL/min[4][9] |
| Column Temperature | 40°C[4] |
| Detection Wavelength | 280 nm[4][9] |
| Injection Volume | 3 µL[4] |
Note: This is an example method and may require optimization for your specific application.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound analysis.
Caption: Troubleshooting workflow for this compound analysis.
References
-
Stability Indicating Simultaneous Determination of Domperidone (DP), Methylparaben (MP) and Propylparaben by High Performance Liquid Chromatography (HPLC) - PubMed. Available from: [Link]
-
A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - ResearchGate. Available from: [Link]
-
Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities - Journal of Chromatographic Science, Oxford Academic. Available from: [Link]
-
STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM - World Journal of Pharmaceutical and Medical Research. Available from: [Link]
-
Development and validation of HPLC for determination of domperidone maleate - ResearchGate. Available from: [Link]
-
Domperidone EP Impurity F - Pharmace Research Laboratory. Available from: [Link]
-
Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC - Journal of Chemical Health Risks. Available from: [Link]
-
Domperidone-impurities - Pharmaffiliates. Available from: [Link]
-
Domperidone EP Impurity F | CAS No- 1391053-55-6 - GLP Pharma Standards. Available from: [Link]
-
The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities - Oxford Academic. Available from: [Link]
-
Domperidone Impurities - SynZeal. Available from: [Link]
-
USP Medicines Compendium - Domperidone Tablets - Scribd. Available from: [Link]
-
Spectrophotometric Determination of Domperidone in its Pharmaceutical Formulation Through Charge Transfer Complexation Reactions - Asian Journal of Chemistry. Available from: [Link]
-
HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies - PMC - PubMed Central. Available from: [Link]
-
Impurity Analysis - Emery Pharma. Available from: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. epichem.com [epichem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. jchr.org [jchr.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaceresearch.com [pharmaceresearch.com]
- 11. Domperidone EP Impurity F | 1391053-55-6 [chemicea.com]
Column selection for optimal separation of Domperidone impurities
Technical Support Center: Domperidone Impurity Analysis
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals who are working on the separation of Domperidone and its related impurities. As a Senior Application Scientist, my goal is to provide you with not just methods, but the underlying scientific principles and field-proven insights to empower you to overcome your analytical challenges. This is a living document, structured in a question-and-answer format to address the specific issues you are likely to encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting method development for Domperidone impurities. What is the best starting point for column selection and why?
A1: The logical starting point for separating Domperidone and its impurities is a base-deactivated C18 (L1) reversed-phase HPLC column . Here’s the expert reasoning behind this recommendation:
-
Analyte Physicochemistry : Domperidone is a relatively non-polar, basic compound containing tertiary amine groups.[1] In reversed-phase chromatography, separation is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[2] A C18 (octadecylsilyl) phase provides the necessary hydrophobicity to retain Domperidone and its structurally similar impurities.
-
The Challenge of Basic Compounds : The primary challenge with basic analytes like Domperidone is their interaction with acidic silanol groups (Si-OH) on the surface of the silica support material.[3] At mid-range pH values, these silanols are deprotonated (SiO-) and can interact electrostatically with the protonated basic analyte (analyte-NH+), causing significant peak tailing and poor efficiency.[4]
-
Why Base-Deactivated Columns are Critical : Modern "base-deactivated" columns are specifically engineered to minimize these secondary interactions. Manufacturers use high-purity silica with low metal content and advanced end-capping techniques to shield the majority of the residual silanol groups. This results in sharper, more symmetrical peaks for basic compounds. The European Pharmacopoeia (Ph. Eur.) monograph for Domperidone explicitly specifies a "base-deactivated octadecylsilyl silica gel for chromatography R".[5]
Starting with a standard, non-end-capped C18 column will almost certainly lead to unacceptable peak shapes and wasted development time.
Q2: My Domperidone peak is tailing badly, even on a C18 column. What are the causes and how do I fix it?
A2: This is a classic problem rooted in the chemistry of the analyte and the stationary phase. Peak tailing for Domperidone is almost always caused by secondary interactions with residual silanols.
Below is a diagram illustrating this problematic interaction and the primary strategies to mitigate it.
Caption: Mitigation strategies for peak tailing of basic analytes.
Here is a step-by-step troubleshooting guide:
-
Lower the Mobile Phase pH : The most effective solution is to lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate). At this low pH, the vast majority of surface silanols will be protonated and neutral, eliminating the primary cause of the ionic interaction.[4]
-
Add a Competing Base : If lowering the pH is not sufficient or desirable for selectivity reasons, you can add a "competing base" or "silanol suppressor" like Triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.05-0.1%).[6] The TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively masking them from the larger Domperidone molecule.[4]
-
Increase Buffer Concentration : A higher buffer concentration (e.g., 25-50 mM) can also help to ionic shield the silanol sites and improve peak shape.
-
Evaluate a Different Column : If tailing persists, consider a column with a different base-deactivation technology or even a different stationary phase altogether (see Q3). Some modern columns utilize charged surface modifications or novel bonding to deliver superior peak shape for basic compounds.
Q3: I have co-eluting impurities. How can I improve the resolution? Should I just buy a longer column?
A3: While increasing column length (and thus theoretical plates) is one way to improve resolution, it's often not the most efficient. It leads to longer run times and higher backpressure. A more scientific approach is to manipulate chromatographic selectivity (α), which is the ability of the system to distinguish between two analytes.
Here is a workflow for systematically improving resolution:
Caption: Workflow for improving chromatographic resolution.
Strategies to Alter Selectivity:
-
Change the Organic Modifier : The choice between Acetonitrile (ACN) and Methanol (MeOH) is a powerful tool. They have different solvent strengths and engage in different intermolecular interactions (MeOH is a proton donor, while ACN is a strong dipole). Switching from ACN to MeOH or using a ternary mixture can significantly alter the elution order of closely related impurities.[6]
-
Adjust Mobile Phase pH : Small changes in pH can alter the ionization state of Domperidone and its impurities, which in turn affects their hydrophobicity and retention. This can be a very effective way to "move" peaks relative to one another.
-
Try an Alternative Stationary Phase : If a C18 column doesn't provide the required selectivity, don't just try another C18. Instead, opt for a stationary phase with a different separation mechanism.[7]
-
Phenyl-Hexyl Phase : This phase provides π-π interactions with aromatic rings in your analytes. Since Domperidone and its impurities are rich in aromatic structures, this can offer a completely different selectivity profile compared to the purely hydrophobic interactions of a C18.
-
Cyano (CN) Phase : A CN column can operate in both reversed-phase and normal-phase modes and offers strong dipole-dipole interactions. It is less hydrophobic than C18 and can be useful for resolving more polar impurities.
-
Embedded Polar Group (EPG) Phases : These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This makes them more robust at low pH and offers unique selectivity for basic compounds.
-
Experimental Protocols & Data
Protocol 1: Starting Method for Domperidone Related Substances (Based on Ph. Eur.)
This protocol provides a robust starting point for the analysis of Domperidone and its related substances, adapted from the European Pharmacopoeia monograph.[5]
1. Column and Chromatographic Conditions:
| Parameter | Recommendation | Rationale |
| Column | Base-deactivated C18, 100 mm x 4.6 mm, 3 µm | Pharmacopoeia specified; smaller particle size for higher efficiency.[5] |
| Mobile Phase A | 5 g/L Ammonium Acetate in Water | Provides buffering capacity and is MS-compatible. |
| Mobile Phase B | Methanol | Common organic modifier for reversed-phase. |
| Gradient | 0-10 min: 30% to 100% B; 10-12 min: 100% B | A gradient is necessary to elute all potential impurities in a reasonable time.[5][8] |
| Flow Rate | 1.5 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Improves peak shape and reduces viscosity/backpressure. |
| Detection | UV at 280 nm | A wavelength where Domperidone and its chromophoric impurities absorb.[5] |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
2. Preparation of Solutions:
-
Diluent: A mixture of Mobile Phase A and B (70:30 v/v) is a good starting point.
-
Standard Solution: Prepare a solution of Domperidone CRS in dimethylformamide (DMF) and dilute with diluent to a final concentration of approximately 0.01 mg/mL. Note: DMF is specified in the Ph. Eur. due to solubility, but dilution into the mobile phase is critical.[5]
-
Test Solution (Sample): Prepare a solution of the Domperidone drug substance in DMF at 10 mg/mL.[5]
-
System Suitability Solution (SSS): A solution containing both Domperidone and a known, closely eluting impurity (the Ph. Eur. uses Droperidol) is required to verify the system's resolving power.[5]
3. System Suitability Test (SST):
Before running samples, the system must be validated.
| Parameter | Acceptance Criterion | Why It's Important |
| Resolution | R > 2.0 between Domperidone and the critical impurity pair. | Ensures the system can distinguish between the main component and its closest impurity.[5] |
| Tailing Factor (Tf) | Tf ≤ 1.5 for the Domperidone peak. | Confirms that secondary silanol interactions are minimized, ensuring accurate integration. |
| Reproducibility | %RSD ≤ 2.0% for 5 replicate injections of the standard. | Demonstrates the precision and stability of the HPLC system. |
Protocol 2: Forced Degradation Study Workflow
To ensure your method is stability-indicating, you must demonstrate that degradation products do not co-elute with the main peak.[9]
-
Prepare Stock Solution : Prepare a 1 mg/mL solution of Domperidone in a suitable solvent (e.g., Methanol).
-
Apply Stress Conditions : Expose aliquots of the stock solution to the following conditions.[9]
-
Acid Hydrolysis : Add 1M HCl and heat at 80°C for 2-4 hours.
-
Base Hydrolysis : Add 1M NaOH and heat at 80°C for 2-4 hours.
-
Oxidation : Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation : Heat the solid powder at 105°C for 24 hours, then dissolve.
-
Photolytic Degradation : Expose the solution to UV light (e.g., 254 nm) for 24 hours. Domperidone is known to be particularly sensitive to photodegradation.
-
-
Neutralize and Dilute : After the specified time, cool the solutions to room temperature. Neutralize the acid and base samples. Dilute all stressed samples with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
-
Analyze : Inject the unstressed control and all stressed samples into the HPLC system.
-
Evaluate : The chromatograms should show a clear separation between the main Domperidone peak and all degradation product peaks. Use a photodiode array (PDA) detector to perform peak purity analysis on the Domperidone peak in each stressed sample to confirm it is spectrally homogeneous.
References
-
The Pharma Innovation Journal. (2012). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. [Link]
-
SIELC Technologies. Separation of Domperidone on Newcrom R1 HPLC column. [Link]
-
El-Kimary, E. I., Khamis, E. F., & Belal, F. F. (2022). HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies. PMC - PubMed Central. [Link]
-
Nagewara Rao, A. B. N., et al. (2012). RP-HPLC method for simultaneous estimation of domperidone and pantoprazole in capsule dosage form. Scholars Research Library. [Link]
-
In-Pharma Technologist. (2020). Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. [Link]
-
Naveed, S., et al. (2015). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Prime Scholars. [Link]
-
ResearchGate. Results of forced degradation studies. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2023). Development and Validation of a Rp-Hplc Method for Simultaneous Estimation of Domperidone and Naproxen Sodium in a Bulk and in T. [Link]
-
Journal of Chemical Health Risks. (2023). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. [Link]
-
European Pharmacopoeia. (2012). Domperidone Monograph. [Link]
-
Merugu, M., et al. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmaceutical and Medical Research. [Link]
-
Pharmaffiliates. Domperidone-impurities. [Link]
-
ResearchGate. (2014). Analysis of domperidone in pharmaceutical formulations and wastewater by differential pulse voltammetry at a glassy-carbon electrode. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3151, Domperidone. [Link]
-
ResearchGate. (2012). development and validation of rp-hplc method for determination of domperidone in tablet dosage form. [Link]
-
European Pharmacopoeia. DOMPERIDONE MALEATE Domperidoni maleas. [Link]
-
Waters. What is "silanol activity" when a column is described as having low or high silanol activity?. [Link]
-
LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
Sources
- 1. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. support.waters.com [support.waters.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. uspbpep.com [uspbpep.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. veeprho.com [veeprho.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. jchr.org [jchr.org]
Enhancing the sensitivity of Domperidone Impurity F detection
Welcome to the dedicated support center for enhancing the analytical sensitivity of Domperidone Impurity F. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide researchers, analytical scientists, and drug development professionals with actionable insights and scientifically grounded protocols. Our focus is not just on what to do, but why specific experimental choices lead to superior results, ensuring your methods are robust, reproducible, and validated.
Section 1: Foundational Understanding & Initial Troubleshooting
This section addresses the most common initial challenges encountered when developing methods for trace-level impurity detection.
FAQ 1: What is this compound, and why is its sensitive detection critical?
This compound is identified as 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one.[1][2] As a process-related impurity or potential degradant of Domperidone, its presence in the final active pharmaceutical ingredient (API) or drug product must be strictly controlled.
Causality: Regulatory bodies like the ICH and FDA mandate the identification and quantification of impurities to ensure the safety and efficacy of pharmaceutical products.[3] Impurities, even at trace levels, can have unintended pharmacological or toxicological effects. Therefore, a highly sensitive and validated analytical method is not just a quality control metric but a regulatory necessity to establish a comprehensive impurity profile.
FAQ 2: My Impurity F peak is undetectable or has a very low signal-to-noise (S/N) ratio in my initial HPLC-UV runs. Where do I start?
This is a common starting point. Before making extensive changes to your method, it's crucial to ensure your system and fundamental parameters are sound. The goal is to maximize the signal from your analyte while minimizing background noise.[4]
Logical Troubleshooting Workflow
Caption: General workflow for troubleshooting low sensitivity of Impurity F.
Initial Actions:
-
Verify Wavelength: Domperidone and its related impurities are typically detected around 280-285 nm.[5] Scan the UV spectrum of an Impurity F standard, if available, to confirm the absolute wavelength of maximum absorbance (λ-max). A mismatch here is a common cause of poor signal.
-
Check Standard Concentration: Ensure your Impurity F standard is at a concentration above the theoretical Limit of Detection (LOD) of your instrument. Prepare a fresh dilution from a reliable stock.
-
Assess Baseline Noise: A noisy baseline will obscure small peaks. The cause can range from impure solvents and old lamps to a contaminated flow path.[4] Use high-purity HPLC-grade solvents and ensure your mobile phase is properly degassed and filtered.
Section 2: HPLC/UPLC Method Optimization for Sensitivity
Once foundational checks are complete, focus shifts to fine-tuning the chromatographic method itself.
FAQ 3: How can I optimize my mobile phase and column selection to improve the peak shape and sensitivity of Impurity F?
Poor peak shape (e.g., broad peaks) directly reduces sensitivity by lowering the peak height. The goal is to achieve a sharp, symmetrical (Gaussian) peak.
Column Selection:
-
Particle Size: Transitioning from a standard HPLC column (e.g., 5 µm particles) to a UPLC column with sub-2 µm particles (e.g., 1.8 µm) dramatically increases efficiency.[6][7] This leads to narrower, taller peaks, which significantly boosts the S/N ratio and, therefore, sensitivity.[8]
-
Stationary Phase: A C18 column is the standard choice for separating Domperidone and its impurities.[5][9] Ensure the column is robust and provides good peak shape for basic compounds.
Mobile Phase Optimization:
-
pH Control: The pH of the aqueous portion of your mobile phase is critical. Domperidone and its impurities contain basic nitrogen atoms. A slightly acidic mobile phase (e.g., using ammonium acetate or a phosphate buffer) ensures these sites are consistently protonated, preventing peak tailing and improving resolution.
-
Organic Modifier: Methanol is a common organic modifier used in published methods.[5][7] Acetonitrile can also be used and may offer different selectivity. The choice can impact peak shape and retention time.
-
Gradient Elution: A gradient program is essential for separating impurities with different polarities from the main Domperidone peak. A shallow gradient around the elution time of Impurity F can improve its resolution from neighboring peaks.
Comparative Table of Starting Chromatographic Conditions:
| Parameter | HPLC Method[9] | UPLC Method[6][7] | Rationale for Sensitivity Enhancement |
|---|---|---|---|
| Column | C18, 250x4.6mm, 5µm | C18, 30x4.6mm, 1.8µm | Smaller particles increase efficiency, leading to sharper, taller peaks. |
| Mobile Phase A | KH2PO4 Buffer | 0.06 M Ammonium Acetate | Buffered mobile phase controls ionization and improves peak shape. |
| Mobile Phase B | Methanol | Methanol | Common organic modifier for this class of compounds. |
| Flow Rate | ~1.0 mL/min | ~1.0 mL/min | Optimized for the column dimensions and particle size. |
| Detection (UV) | 253 nm | 280 nm | 280 nm is generally a better wavelength for higher absorbance. |
| Column Temp. | Ambient | 40°C | Elevated temperature can improve efficiency and reduce peak broadening. |
FAQ 4: I have optimized my chromatography, but the sensitivity is still insufficient. What are the next steps before considering a new detector?
-
Increase Injection Volume: This is the most direct way to increase the signal. However, be cautious. Overloading the column with the main Domperidone peak can lead to peak distortion and may obscure closely eluting impurities. This is only viable if Impurity F is well-resolved from the API.
-
Sample Pre-concentration: If the sample matrix allows, a solid-phase extraction (SPE) or other sample clean-up and concentration step can be implemented. This removes interfering components and increases the concentration of Impurity F before injection, directly boosting the signal.
Section 3: Advanced Detection Techniques
When UV detection reaches its limits, more selective and sensitive detectors are required.
FAQ 5: When is it appropriate to switch from HPLC-UV to a mass spectrometry (MS) detector for Impurity F analysis?
Switch to an MS detector under the following circumstances:
-
Co-elution: If Impurity F co-elutes with another impurity or a matrix component, a UV detector cannot distinguish between them. An MS detector can selectively monitor the specific mass-to-charge ratio (m/z) of Impurity F.
-
Confirmation of Identity: MS provides mass information, which is a powerful tool for confirming the identity of the impurity peak, especially when compared to a reference standard.
-
Ultimate Sensitivity: For reaching the lowest possible detection and quantification limits, tandem mass spectrometry (UPLC-MS/MS) is the gold standard. A UPLC-MS/MS method for Domperidone in human plasma has demonstrated linearity down to 0.25 ng/mL, showcasing the extreme sensitivity achievable.[10]
Factors Affecting S/N Ratio
Caption: Key factors influencing the Signal-to-Noise ratio in chromatography.
Section 4: Protocols and Practical Guides
Protocol 1: High-Sensitivity UPLC-UV Method for this compound
This protocol is a synthesized example based on published high-performance methods and is designed as a robust starting point for method development.[5][6][7]
Objective: To achieve sensitive detection and quantification of this compound.
1. Materials & Reagents:
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent sub-2 µm column)
-
Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade water, adjusted to pH 5.0 with acetic acid.
-
Mobile Phase B: Methanol (HPLC Grade or higher).
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Domperidone and Impurity F reference standards.
2. Chromatographic Conditions:
-
System: UPLC with a Diode Array Detector (DAD) or Tunable UV (TUV) detector.
-
Flow Rate: 0.45 mL/min.[10]
-
Column Temperature: 40°C.[6]
-
Injection Volume: 3 µL (can be increased to 5-10 µL if needed, monitor API peak shape).[5]
-
Detection Wavelength: 280 nm.[6]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B Curve 0.0 90 10 Initial 1.0 90 10 6 5.0 20 80 6 6.0 20 80 6 6.1 90 10 6 | 7.5 | 90 | 10 | 6 |
3. Sample Preparation:
-
Accurately weigh and dissolve the reference standards and test samples in the diluent to achieve a target concentration. For impurity analysis, the API concentration will be high (e.g., 1 mg/mL), while the impurity standard should be prepared at a level relevant to the specification limit (e.g., 0.1% of the API concentration, or 1 µg/mL).
-
Sonicate briefly to ensure complete dissolution.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
4. System Suitability:
-
Inject a solution containing both Domperidone and Impurity F.
-
Resolution: Ensure baseline resolution between the Impurity F peak and any adjacent peaks.
-
Tailing Factor: The tailing factor for the Impurity F peak should be ≤ 1.5.
-
Precision: Repeated injections of a standard should yield a relative standard deviation (RSD) of < 2.0% for the peak area.
Self-Validation: This protocol is self-validating through the system suitability criteria. Passing these checks before each run ensures the system is performing optimally for sensitive detection.
References
-
Journal of Chemical Health Risks. (n.d.). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Retrieved from [Link]
-
PubMed. (2014). The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Linearity plot of Domperidone Imp-F. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensitive and selective extraction free ion-pair complexometric determination of domperidone in pharmaceuticals and in spiked human urine. Retrieved from [Link]
-
PubMed Central (PMC). (2022). HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies. Retrieved from [Link]
-
ScienceDirect. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. Retrieved from [Link]
-
Prime Scholars. (n.d.). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Retrieved from [Link]
-
Oxford Academic. (2014). Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Retrieved from [Link]
-
Prime Scholars. (n.d.). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2023). Development and Validation of a Rp-Hplc Method for Simultaneous Estimation of Domperidone and Naproxen Sodium in a Bulk and in T. Retrieved from [Link]
-
PubMed. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Retrieved from [Link]
-
PubMed. (2014). Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Domperidone-impurities. Retrieved from [Link]
-
Oxford Academic. (2014). The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Retrieved from [Link]
-
Scribd. (2014). USP Medicines Compendium - Domperidone Tablets - 2014-06-30. Retrieved from [Link]
-
MicroSolv. (n.d.). Factors that affect sensitivity in HPLC - Tech Information. Retrieved from [Link]
-
JETIR. (n.d.). Process Validation of Analytical Method Development And Validation of Pantoprazole And Domperidone Prolonged-Release Capsules. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Shimadzu. (n.d.). High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. Retrieved from [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
-
Contract Pharma. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Domperidone EP Impurity F. Retrieved from [Link]
Sources
- 1. DoMperidone EP IMpurity F | 1391053-55-6 [chemicalbook.com]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. Factors that affect sensitivity in HPLC - Tech Information [mtc-usa.com]
- 5. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. veeprho.com [veeprho.com]
- 9. jchr.org [jchr.org]
- 10. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for reducing analytical method variability for Domperidone Impurity F
Welcome to the technical support center dedicated to providing robust strategies for reducing analytical method variability for Domperidone Impurity F. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical role of accurately quantifying this impurity.
The control of impurities is a cornerstone of pharmaceutical quality and safety. This compound, 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one, is a process-related impurity that requires precise and consistent measurement.[1][2] Method variability can obscure the true impurity level, leading to out-of-specification (OOS) results, batch rejection, and regulatory delays.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and ultimately control the variability in your analytical method.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding variability in this compound analysis.
Q1: What are the most common causes of retention time drift for Impurity F?
Retention time (RT) drift is a frequent issue in HPLC analysis. For Impurity F, the most common culprits are:
-
Mobile Phase Instability: The composition and pH of the mobile phase are critical.[3] Even minor shifts in pH can alter the ionization state of Domperidone and its impurities, affecting their retention. Similarly, the evaporation of a volatile organic component can change the solvent strength over time.[4]
-
Column Equilibration: Insufficient column equilibration is a primary cause of drifting retention times, especially at the beginning of a sequence.[5] Columns require equilibration with 10-20 column volumes of mobile phase, and even more if ion-pairing reagents are used.[3]
-
Temperature Fluctuations: Laboratory ambient temperature changes can significantly impact retention times.[6] A thermostatted column compartment is essential for maintaining consistent and reproducible results.[5][6]
-
Column Contamination: Gradual accumulation of contaminants from the sample matrix onto the column can alter the stationary phase chemistry, leading to RT shifts.[3][6][7]
Q2: Why am I seeing poor peak shape (tailing or fronting) for the Impurity F peak?
Poor peak shape compromises integration accuracy and resolution. The primary causes include:
-
Secondary Silanol Interactions: Domperidone and its impurities are basic compounds that can interact with acidic residual silanol groups on the surface of silica-based C18 columns.[8][9] This is a major cause of peak tailing.
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion and broadening.[10]
-
Column Overload: Injecting too much sample mass onto the column can lead to broadened, asymmetrical peaks.[11]
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening.[10]
Q3: My resolution between Domperidone and Impurity F is inconsistent. What should I investigate first?
Inconsistent resolution is a critical issue that directly impacts the accuracy of quantification. The first parameters to check are:
-
Mobile Phase pH: The separation of Domperidone and its basic impurities is often highly dependent on pH. Small variations in pH can significantly alter selectivity and resolution. Ensure the buffer is correctly prepared and has sufficient capacity.[12]
-
Mobile Phase Composition: An incorrect ratio of organic solvent to aqueous buffer is a common reason for resolution changes.[4] Preparing the mobile phase gravimetrically instead of volumetrically can improve consistency.[4]
-
Column Temperature: Temperature affects both viscosity and reaction kinetics, which can change the selectivity between two closely eluting peaks. Consistent temperature control is vital.[6]
Part 2: In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving specific analytical challenges.
Guide 1: Diagnosing and Correcting Retention Time (RT) Variability
Unstable retention times make peak identification unreliable and can foil automated data processing. Follow this workflow to systematically diagnose the root cause.
Systematic Troubleshooting Workflow for RT Variability
Caption: A logical workflow for troubleshooting retention time variability.
Step-by-Step Protocol: Mobile Phase Investigation
-
Prepare Fresh Mobile Phase: Do not use mobile phase that is more than 24-48 hours old. Evaporation and potential microbial growth can alter its properties.[5]
-
Verify pH: Use a calibrated pH meter to check the pH of the aqueous portion of your mobile phase. A change of just 0.1 pH units can shift retention times by up to 10% for ionizable compounds.[4]
-
Gravimetric Preparation: Instead of using graduated cylinders, prepare the mobile phase by weight to improve the precision of the organic-to-aqueous ratio. A 1% error in composition can alter retention by 5-15%.[4]
-
Degas Thoroughly: Ensure the mobile phase is adequately degassed using an online degasser, helium sparging, or sonication to prevent air bubbles from interfering with pump performance.[5]
Guide 2: Improving Peak Shape and Symmetry
Peak tailing is a common problem when analyzing basic compounds like this compound.
Key Factors Influencing Peak Shape in HPLC
Caption: Relationship between key factors and the resulting chromatographic peak shape.
Strategies for Mitigating Peak Tailing
-
Optimize Mobile Phase pH: Adjust the mobile phase to a low pH (e.g., pH ≤ 3). At this pH, residual silanol groups on the column packing are protonated and less likely to interact with the basic analyte, significantly reducing peak tailing.[9]
-
Use a Modern, High-Purity Column: Employ a modern, "Type B" silica column. These columns are manufactured with high-purity silica and have much lower trace metal content and fewer acidic silanol sites, minimizing secondary interactions.[9]
-
Add a Competing Base: If pH adjustment is not sufficient, consider adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Match Sample Solvent to Mobile Phase: Dissolve and inject your sample in a solvent that is weaker than or equal in strength to the initial mobile phase. This ensures the analyte band is tightly focused at the head of the column.[10][11]
Part 3: Proactive Strategies for Method Robustness
A robust analytical method is insensitive to small, deliberate variations in method parameters, ensuring long-term consistency. This aligns with the principles of method validation outlined in ICH Q2(R1).[13][14][15]
Building a Self-Validating System
Your analytical sequence should always include checks to prove the system is performing correctly before, during, and after the analysis of your samples.
Logical Flow for a Robust Analytical Sequence
Caption: Workflow for a self-validating analytical sequence.
Key System Suitability Parameters
To ensure your method is performing adequately on any given day, monitor these key parameters using replicate injections of a standard solution containing both Domperidone and Impurity F.
| Parameter | Typical Acceptance Criteria | Rationale for Monitoring |
| Resolution (Rs) | Rs > 2.0 between Domperidone and Impurity F | Ensures baseline separation for accurate integration. |
| Tailing Factor (Tf) | 0.8 < Tf < 1.5 for Impurity F | Measures peak symmetry; values outside this range indicate active site interaction or column degradation.[16] |
| %RSD of Peak Area | ≤ 2.0% for n≥5 injections | Demonstrates the precision of the injector and detector.[16] |
| %RSD of Retention Time | ≤ 1.0% for n≥5 injections | Indicates the stability of the pump flow rate and mobile phase composition.[16] |
Performing a Robustness Study
During method development or validation, intentionally vary key parameters to understand their impact on the results. This helps identify the method's "weak points" that need to be tightly controlled.
Example Robustness Study Parameters:
| Parameter | Variation |
| Mobile Phase pH | ± 0.2 units |
| Column Temperature | ± 5 °C |
| Flow Rate | ± 10% |
| Organic Content in Mobile Phase | ± 2% absolute |
By documenting the effect of these changes on resolution and peak shape, you can establish operational limits for your method and ensure its reliability across different instruments and laboratories.
References
-
Troubleshooting HPLC Column Retention Time Drift. Hawach. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
How to fix peak shape in hplc? ResearchGate. [Link]
-
Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC International. [Link]
-
HPLC Troubleshooting Guide. Separation Methods Technologies. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Crawford Scientific. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. IJRASET. [Link]
-
How to fix a shifting retention time of peaks in hplc? ResearchGate. [Link]
-
HPLC Retention Time Drift, Change, Area Variability or Poor Reproducibility. Chiralizer. [Link]
-
How to Obtain Good Peak Shapes. Shimadzu. [Link]
-
Domperidone-impurities. Pharmaffiliates. [Link]
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Domperidone EP Impurity F | 1391053-55-6 [chemicea.com]
- 3. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC Retention Time Drift, Change, Area Variability or Poor Reproducibility. Common Reasons for it. [hplctips.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. How to Obtain Good Peak Shapes | Technical Support | GL Sciences [glsciences.com]
- 11. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 12. ijnrd.org [ijnrd.org]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. ijraset.com [ijraset.com]
Validation & Comparative
Guide to Inter-Laboratory Comparison of Analytical Methods for Domperidone Impurity F
An authoritative guide for researchers, scientists, and drug development professionals.
The integrity of any pharmaceutical product is intrinsically linked to the purity of its active pharmaceutical ingredient (API). For Domperidone, a widely utilized antiemetic and prokinetic agent, the control of process-related impurities is a critical quality attribute mandated by regulatory bodies worldwide. Among these, Domperidone Impurity F requires rigorous analytical oversight to ensure the safety and efficacy of the final drug product.
This guide provides a comprehensive inter-laboratory comparison of analytical methodologies for the quantification of this compound. Eschewing a simple recitation of protocols, this document delves into the scientific rationale behind experimental choices, offering a robust, field-proven perspective. Our narrative is built upon the pillars of expertise, trustworthiness, and authoritative grounding to provide a self-validating framework for analytical scientists.
The Analyte: Understanding this compound
This compound is chemically identified as 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one.[1][2][3][4] Its presence is typically associated with the synthesis pathway of Domperidone, making its quantification a key indicator of process control. Both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) specify limits for this and other related substances.[5][6]
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for impurity profiling of Domperidone.[7][8][9][10] However, variations in methodology—from official pharmacopoeial methods to advanced, validated literature methods—can yield significant differences in performance. This comparison focuses on key analytical performance parameters to provide a clear evaluation of available techniques.
Key Performance Indicators: A Method-to-Method Breakdown
The efficacy of an analytical method is determined by its validation parameters. The following table synthesizes data from pharmacopoeial standards and peer-reviewed studies to offer a comparative overview.
| Parameter | Method A: European Pharmacopoeia (EP) HPLC | Method B: Validated RP-HPLC Method | Method C: Validated UPLC Method[11] |
| Principle | Gradient RP-HPLC | Isocratic RP-HPLC | Gradient UPLC |
| Linearity (R²) | Not specified, but implied by method | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | Not specified, but implied by method | 99.6% | 98-102% (range for all impurities) |
| Precision (% RSD) | Not specified, but implied by method | 0.04% | < 2.0% (range for all impurities) |
| Limit of Detection (LOD) | Disregard limit is 0.05% | 4.1 ng/mL | Not specified, but high sensitivity claimed |
| Limit of Quantitation (LOQ) | Reporting threshold is 0.05% | 12.6 ng/mL | Not specified, but high sensitivity claimed |
| Analysis Run Time | ~12 minutes[12] | ~7 minutes | ~7.5 minutes[11] |
| Specificity | Resolution criteria defined[5][12] | Demonstrated via forced degradation | Demonstrated against 6 impurities |
Analysis: The pharmacopoeial methods, such as the one described in the European Pharmacopoeia, are designed for compliance and are robust by nature, establishing the benchmark for resolution between Domperidone and its specified impurities.[5][12] However, validated methods published in scientific journals often provide more detailed performance data and can offer significant advantages. For instance, the validated RP-HPLC method demonstrates excellent precision and quantifiable limits of detection and quantitation. The UPLC method, while providing similar performance, drastically reduces analysis time and solvent consumption, offering a "greener" and more efficient alternative for high-throughput environments.[11]
Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method
To ensure this guide is not merely theoretical, we provide a detailed, step-by-step methodology for a validated, stability-indicating HPLC method, adapted from published literature. A stability-indicating method is one that can accurately quantify the drug in the presence of its degradation products, a critical feature for shelf-life studies.[13][14]
1. Chromatographic System & Conditions:
-
System: HPLC with UV-Vis Detector.
-
Column: Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm). The C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention and separation for moderately polar compounds like Domperidone and its impurities.
-
Mobile Phase: A 50:50 (v/v) mixture of Methanol and Water. This isocratic mobile phase simplifies the method, enhancing its robustness.
-
Flow Rate: 1.0 mL/min. This flow rate provides an optimal balance between separation efficiency and analysis time.
-
Detection Wavelength: 270 nm. This wavelength is selected to achieve a suitable response for Domperidone and its related substances.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of Domperidone reference standard into a 100 mL volumetric flask. Dissolve in the mobile phase, sonicate to ensure complete dissolution, and dilute to volume.
-
Sample Solution (100 µg/mL): Weigh and powder a sufficient number of tablets. Transfer a portion of the powder equivalent to 10 mg of Domperidone into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, dilute to volume, and filter through a 0.45 µm filter to remove excipients.
3. System Suitability Test (SST):
-
Before analysis, perform replicate injections (n=6) of the standard solution.
-
The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is less than 2.0%, the theoretical plates are >2000, and the tailing factor is <2.0.
4. Analysis Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peaks of Domperidone and Impurity F based on their retention times, confirmed by injecting a qualified Impurity F reference standard.
-
Calculate the amount of Impurity F in the sample by comparing the peak area response of the impurity in the sample chromatogram to the peak area of the Domperidone standard (assuming a response factor of 1.0 if not otherwise determined).
Visualizing the Analytical Workflow
A clear understanding of the experimental sequence is crucial for reproducibility. The following diagram, generated using DOT language, outlines the logical flow of the validated HPLC method.
Caption: Logical workflow for the RP-HPLC determination of this compound.
Expert Insights: The "Why" Behind the Method
A senior application scientist does not just follow steps; they understand the underlying principles. Here is the causality behind the key experimental choices:
-
Choice of Reversed-Phase Chromatography: Domperidone and its impurities are moderately non-polar organic molecules. RP-HPLC, with its non-polar stationary phase (C18) and polar mobile phase, is the ideal separation mode, allowing for elution in order of decreasing polarity.
-
Importance of Forced Degradation: The validation of this method as "stability-indicating" is paramount. By subjecting the drug to stress conditions (acid, base, oxidation, heat, light), we ensure that any potential degradation products do not co-elute with Impurity F, thus guaranteeing the specificity of the method.[13]
-
System Suitability as a Self-Validating System: The SST is not a mere formality; it is a daily verification of the entire system's performance. Consistent retention times, peak shapes, and detector responses confirm that the system is operating as intended before any sample results are accepted, making the protocol a self-validating system.
-
Inter-Laboratory Transferability: The robustness of a method is a key consideration for inter-laboratory comparisons. Methods with simpler mobile phases (isocratic vs. complex gradients) and less stringent temperature controls are often more easily transferable and yield more consistent results across different labs and equipment.[15]
Conclusion
While the pharmacopoeial methods for this compound provide the necessary regulatory framework, advanced UPLC and validated stability-indicating HPLC methods offer enhanced performance characteristics, including higher sensitivity, greater precision, and significantly reduced run times. For routine quality control, a robust and validated RP-HPLC method offers a reliable balance of performance and practicality. For high-throughput screening or laboratories focused on minimizing environmental impact, the transition to a UPLC-based method is a compelling proposition. The ultimate choice of method should be based on a thorough evaluation of the laboratory's specific needs, balancing regulatory compliance with efficiency and performance.
References
-
Curtin, C., & Whelan, D. (2014). The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science, 52(5), 429–435. Available at: [Link]
-
ResearchGate. (n.d.). Linearity plot of Domperidone Imp-F. Available at: [Link]
-
Pharmaffiliates. (n.d.). Domperidone-impurities. Available at: [Link]
-
Alfa Omega Pharma. (n.d.). Domperidone Impurities. Available at: [Link]
-
Scribd. (2014). USP Medicines Compendium - Domperidone Tablets. Available at: [Link]
-
Pharmace Research Laboratory. (n.d.). Domperidone EP Impurity F. Available at: [Link]
-
Merugu, M., et al. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmaceutical and Medical Research, 3(8), 195-199. Available at: [Link]
-
European Pharmacopoeia. (n.d.). DOMPERIDONE MALEATE. Available at: [Link]
-
Prime Scholars. (n.d.). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Available at: [Link]
-
PubMed. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Available at: [Link]
-
Journal of Chemical Health Risks. (n.d.). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Available at: [Link]
-
European Pharmacopoeia 6.0. (n.d.). Domperidone. Available at: [Link]
-
PubMed Central. (2022). HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies. Available at: [Link]
-
The Pharma Innovation Journal. (2012). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. Available at: [Link]
-
GLP Pharma Standards. (n.d.). Domperidone EP Impurity F. Available at: [Link]
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Available at: [Link]
-
IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. Available at: [Link]
-
Tlcpharma Labs. (n.d.). Domperidone Impurities. Available at: [Link]
-
PubMed Central. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Available at: [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]
-
uspbpep.com. (n.d.). Domperidone maleate. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaceresearch.com [pharmaceresearch.com]
- 3. Domperidone EP Impurity F | 1391053-55-6 [chemicea.com]
- 4. tlcpharma.com [tlcpharma.com]
- 5. drugfuture.com [drugfuture.com]
- 6. uspbpep.com [uspbpep.com]
- 7. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. academic.oup.com [academic.oup.com]
- 12. uspbpep.com [uspbpep.com]
- 13. primescholars.com [primescholars.com]
- 14. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Analysis of Domperidone Impurities
This guide provides a comprehensive comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantification of impurities in Domperidone. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed protocols, and presents supporting data to guide method modernization and implementation.
Introduction: The Imperative for Accurate Impurity Profiling
Domperidone is a widely used prokinetic and antiemetic agent.[1] Like any active pharmaceutical ingredient (API), its purity is a critical quality attribute directly linked to safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities, which can originate from raw materials, synthetic byproducts, or degradation.[2] Therefore, robust and reliable analytical methods are paramount for their detection and quantification.
For decades, HPLC has been the gold standard for this task. However, the advent of UPLC, which utilizes sub-2 µm particle columns, promises significant improvements in speed, resolution, and sensitivity.[3] This guide presents a systematic cross-validation of a traditional HPLC method and a modernized UPLC method for Domperidone impurity analysis, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5] The objective is to provide a clear, data-driven framework for laboratories considering the transition from HPLC to UPLC for enhanced productivity and analytical performance.
Foundational Principles: Why UPLC Differs from HPLC
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase.
-
HPLC (High-Performance Liquid Chromatography) typically employs columns with particle sizes of 3 µm to 5 µm.[6] This necessitates moderate operating pressures and flow rates, leading to longer analysis times.
-
UPLC (Ultra-Performance Liquid Chromatography) uses columns with sub-2 µm particles. This smaller particle size dramatically increases chromatographic efficiency, leading to sharper, taller peaks and superior resolution. However, it requires specialized systems capable of handling the significantly higher backpressures generated.
The transition from HPLC to UPLC is not merely an equipment upgrade; it is a strategic decision to leverage superior separation power, reduce solvent consumption, and increase sample throughput, thereby lowering operational costs.[7]
Experimental Design and Methodology
This study was designed to directly compare the performance of a conventional HPLC method with a newly developed UPLC method for the analysis of Domperidone and its known related substances.
Materials and Reagents
-
Standards: Domperidone Reference Standard (CRS) and known impurity standards (e.g., Impurity D, Impurity F) were procured from certified vendors.[8][9][10]
-
Solvents: HPLC-grade or UPLC-grade methanol, acetonitrile, and ammonium acetate were used.
-
Water: Milli-Q or equivalent purified water was used for all preparations.
-
Sample: A bulk Domperidone API sample was used for impurity spiking.
Instrumentation
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
UPLC System: A UPLC system capable of handling pressures up to 15,000 psi, with a binary solvent manager, sample manager, and a photodiode array (PDA) or tunable UV (TUV) detector.
Standard and Sample Preparation (Step-by-Step)
-
Diluent Preparation: A mixture of water and methanol (50:50 v/v) was prepared and used as the diluent.
-
Standard Stock Solution (Domperidone): Accurately weigh about 25 mg of Domperidone CRS into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 10 minutes to dissolve, and dilute to volume with the diluent.
-
Impurity Stock Solution: Accurately weigh 2.5 mg of each impurity standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Spiked Sample Solution (for Accuracy & Specificity): Accurately weigh about 25 mg of the Domperidone API sample into a 50 mL volumetric flask. Add a known volume of the Impurity Stock Solution to achieve an impurity concentration of approximately 0.5% relative to the Domperidone concentration. Add 30 mL of diluent, sonicate to dissolve, and dilute to volume.
-
Working Standard & Sample Solutions (for Assay): Further dilute the stock solutions with the diluent to achieve a final Domperidone concentration suitable for analysis (e.g., 100 µg/mL).
Chromatographic Conditions
The following table outlines the chromatographic conditions for both the established HPLC method and the modernized UPLC method. The UPLC method was developed by geometrically scaling down the HPLC method parameters to maintain selectivity while leveraging the benefits of the smaller particle size column.
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.06 M Ammonium Acetate Buffer | 0.06 M Ammonium Acetate Buffer |
| Mobile Phase B | Methanol | Methanol |
| Gradient | Time(min) %B: 0(40), 15(70), 20(70), 22(40), 25(40) | Time(min) %B: 0(40), 5(70), 6(70), 6.5(40), 7.5(40) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 40°C | 40°C |
| Detection | UV at 284 nm[11][12] | UV at 284 nm |
| Injection Vol. | 10 µL | 2 µL |
| Run Time | 25 minutes | 7.5 minutes[7] |
Rationale for Method Choices: The C18 column is a common choice for its versatility in reversed-phase chromatography. The mobile phase, consisting of an ammonium acetate buffer and methanol, is effective for separating Domperidone and its related impurities.[7][13] The detection wavelength of 284 nm corresponds to a UV absorbance maximum for Domperidone, ensuring good sensitivity.[11][12]
Cross-Validation Results and Discussion
The cross-validation was performed according to the ICH Q2(R1) guideline, focusing on parameters critical for an impurity method.[4][14]
Visualizing the Process and Logic
The following diagram illustrates the systematic workflow employed in this comparative study.
Caption: Workflow for HPLC and UPLC cross-validation.
This diagram shows the fundamental relationship between column technology and analytical outcomes.
Caption: Relationship between particle size and performance.
Comparative Data Summary
The performance of both methods was evaluated across key validation parameters. The results are summarized below.
| Validation Parameter | HPLC Method | UPLC Method | Performance Insight |
| Specificity | Baseline resolution > 1.5 | Baseline resolution > 2.5 | UPLC provides superior separation of closely eluting peaks. |
| LOD | 0.01 µg/mL | 0.003 µg/mL | Sharper peaks in UPLC lead to a better signal-to-noise ratio. |
| LOQ | 0.03 µg/mL | 0.01 µg/mL | UPLC offers lower quantification limits, crucial for trace impurities. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Both methods are highly accurate. |
| Precision (%RSD) | < 1.5% | < 0.8% | UPLC shows better precision due to more consistent peak integration. |
| Robustness | Passed | Passed | Both methods were robust to minor changes in conditions. |
| Run Time | 25 min | 7.5 min | 70% reduction in analysis time with UPLC. |
| Solvent Consumption | ~25 mL/run | ~3 mL/run | ~88% reduction in solvent usage with UPLC. |
In-Depth Discussion
-
Specificity and Resolution: The UPLC method demonstrated markedly superior resolution between the main Domperidone peak and its adjacent impurities. This is a direct consequence of the higher peak efficiency afforded by the sub-2 µm particles, minimizing band broadening and allowing for more accurate integration of impurity peaks, even at very low levels.
-
Sensitivity (LOD/LOQ): The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were approximately three times lower for the UPLC method. The increased peak height-to-area ratio (a hallmark of high-efficiency separations) results in a significantly better signal-to-noise ratio, enabling the confident detection and quantification of trace-level impurities that might be missed by the HPLC method.
-
Productivity and Cost-Effectiveness: The most striking advantage of the UPLC method is the dramatic reduction in run time from 25 minutes to just 7.5 minutes.[7] This represents a more than three-fold increase in sample throughput. Coupled with an ~88% reduction in solvent consumption per analysis, the UPLC method offers substantial long-term cost savings and aligns with green chemistry initiatives by reducing chemical waste.
-
Method Transfer Considerations: While the benefits are clear, transferring a method from HPLC to UPLC requires careful consideration. The system must be capable of handling high backpressures, and parameters such as gradient and injection volume must be geometrically scaled to preserve the separation's integrity. This study demonstrates that with proper scaling, the chromatographic profile can be successfully translated, and performance can be significantly enhanced.
Conclusion and Recommendations
The cross-validation study conclusively demonstrates that the UPLC method is superior to the traditional HPLC method for the analysis of Domperidone impurities. The UPLC method provides faster analysis, higher resolution, and greater sensitivity, all while significantly reducing solvent consumption and operational costs.
Recommendations for Implementation:
-
For High-Throughput Labs: QC laboratories analyzing a large number of Domperidone batches will realize immediate benefits from the 70% reduction in run time, drastically increasing capacity.
-
For Trace Impurity Analysis: In research and development or stability studies where the detection of unknown or trace-level degradation products is critical, the enhanced sensitivity (lower LOD/LOQ) of the UPLC method is a significant advantage.
-
For Method Modernization: Laboratories seeking to modernize their analytical instrumentation and adopt more sustainable practices should consider the UPLC method a prime candidate for implementation due to its "greener" profile and superior performance.
While the initial capital investment for a UPLC system is higher than for an HPLC system, the return on investment through increased productivity, reduced solvent costs, and superior data quality makes it a compelling choice for modern pharmaceutical analysis.
References
-
Journal of Chemical Health Risks. (n.d.). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Retrieved from [Link]
-
Merugu, M., & Rao, T. S. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Domperidone and Naproxen in Tablet Dosage Form. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal ® Consta. Retrieved from [Link]
-
PubMed. (n.d.). Stability Indicating Simultaneous Determination of Domperidone (DP), Methylparaben (MP) and Propylparaben by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
The Pharma Innovation Journal. (n.d.). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. Retrieved from [Link]
-
Oxford Academic. (2014). The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Domperidone-impurities. Retrieved from [Link]
-
European Pharmacopoeia. (n.d.). Domperidone Monograph. Retrieved from [Link]
-
RJPBCS. (n.d.). Validated UV spectrophotometric method for estimation of domperidone for dissolution study. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(3)/[15].pdf]([Link]15].pdf)
-
Research and Reviews. (n.d.). Validated Method Development for the Estimation of Domperidone by UV-Spectroscopy. Retrieved from [Link]
-
European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
AJPAMC. (n.d.). DEVELOPMENT AND VALIDATION OF UV- SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF DOMPERIDONE IN API AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Validated Spectrophotometric Method for Estimation of Domperidone in Bulk and Pharmaceutical Formulation. Retrieved from [Link]
-
SynZeal. (n.d.). Domperidone EP Impurity D. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Spectrophotometric Determination of Domperidone in its Pharmaceutical Formulation Through Charge Transfer Complexation Reactions. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
Sources
- 1. Domperidone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. jchr.org [jchr.org]
- 3. longdom.org [longdom.org]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Domperidone EP Impurity D | 1614255-34-3 | SynZeal [synzeal.com]
- 10. epichem.com [epichem.com]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ajpamc.com [ajpamc.com]
A Senior Application Scientist's Guide to the Comparative Analysis of Domperidone Impurity F in Pharmaceutical Formulations
This guide provides a comprehensive framework for the comparative analysis of Domperidone Impurity F across various drug products. As professionals in drug development and quality control, it is imperative to not only quantify impurities but also to understand their origins and variability. This document is structured to provide both the foundational knowledge and the practical steps required to conduct a robust comparative study, grounded in established scientific principles and regulatory expectations.
Introduction: The Significance of Impurity Profiling
Domperidone is a widely used prokinetic and antiemetic agent.[1] As with any active pharmaceutical ingredient (API), its synthesis and formulation can result in the formation of impurities that may impact the safety and efficacy of the final drug product.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of such impurities.[1]
This compound, chemically identified as 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one, is a specified impurity in the European Pharmacopoeia.[2][3] Its presence in domperidone drug products must be carefully monitored and controlled. A comparative analysis of Impurity F levels in different drug products is crucial for several reasons:
-
Ensuring Product Quality and Consistency: Variations in manufacturing processes between different producers can lead to differing impurity profiles.[1] A comparative study can highlight these differences and inform on the overall quality of various products available on the market.
-
Risk Assessment: By quantifying the levels of Impurity F, a comprehensive risk assessment can be performed to ensure patient safety.
-
Generic Drug Development: For generic drug manufacturers, a thorough understanding of the impurity profile of the reference listed drug (RLD) is essential for demonstrating bioequivalence and product quality.[4]
This guide will walk you through the process of designing and executing a scientifically sound comparative analysis of this compound.
Understanding the Origin of this compound
A critical aspect of impurity profiling is understanding the potential synthetic pathways that can lead to their formation. Domperidone is synthesized through the coupling of two key intermediates: N-halopropyl-2-benzimidazolone and N-(piperidin-4-yl)-6-chloro-2-benzimidazolone.[5]
This compound is a dimeric impurity, suggesting its formation likely involves a side reaction where two molecules of a reactive intermediate or domperidone itself are coupled. A plausible pathway involves the reaction of domperidone with a reactive intermediate from the synthesis process, or potentially a degradation pathway under certain storage conditions. Understanding the synthetic route of the specific domperidone API being used is the first step in predicting and controlling the formation of Impurity F.
Regulatory Framework: Setting the Analytical Context
The analysis of pharmaceutical impurities is governed by a well-defined regulatory framework established by the International Council for Harmonisation (ICH). The key guidelines relevant to this study are:
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides thresholds for the reporting, identification, and qualification of impurities in the API.[6][7]
-
ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on impurities that arise during the manufacturing of the finished drug product, including degradation products.[6][8]
According to these guidelines, the thresholds for action are based on the maximum daily dose (MDD) of the drug. For domperidone, with a typical MDD of up to 80 mg, the following thresholds are generally applicable:
| Threshold | Limit (% of API) |
| Reporting Threshold | 0.1% |
| Identification Threshold | 0.2% |
| Qualification Threshold | 0.5% |
The European Pharmacopoeia monograph for domperidone maleate specifies a limit for Impurity F of not more than 0.25%.[9] This provides a clear acceptance criterion for the impurity in the API.
Experimental Design for Comparative Analysis
A robust comparative analysis requires a well-designed experimental protocol. The following sections outline the key steps and considerations.
Sample Selection
A representative selection of domperidone drug products should be chosen for the analysis. This should include:
-
The Reference Listed Drug (RLD) to serve as a benchmark.
-
Several generic versions from different manufacturers.
-
Products with different dosage forms (e.g., tablets, suspensions), if applicable.
-
Multiple batches of each product to assess inter-batch variability.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the separation and quantification of this compound.[2] A validated, stability-indicating HPLC method is essential.
Diagram of the Experimental Workflow:
Caption: Workflow for the comparative analysis of this compound.
Step-by-Step Experimental Protocol:
1. Preparation of Standard Solutions:
-
Domperidone Stock Standard Solution (A): Accurately weigh and dissolve a suitable amount of Domperidone Reference Standard (RS) in a diluent (e.g., a mixture of methanol and water) to obtain a known concentration.
-
This compound Stock Standard Solution (B): Accurately weigh and dissolve a suitable amount of this compound Reference Standard in the diluent to obtain a known concentration.
-
Working Standard Solution (C): Prepare a working standard solution by diluting the Domperidone Stock Standard Solution (A) to a concentration corresponding to the expected concentration of domperidone in the sample preparations.
-
Impurity Standard Solution (D): Prepare a solution containing a known concentration of this compound at a level relevant to the specification limit (e.g., 0.25% of the working standard concentration).
2. Preparation of Sample Solutions:
-
Accurately weigh and powder a sufficient number of tablets (e.g., 20) to obtain a representative sample.
-
Transfer an amount of the powdered tablets equivalent to a single dose of domperidone into a volumetric flask.
-
Add the diluent and sonicate to dissolve the domperidone.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a suitable syringe filter (e.g., 0.45 µm) before injection into the HPLC system.
3. Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic mode. The exact composition should be optimized to achieve good separation between domperidone and its impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 284 nm |
| Injection Volume | 20 µL |
4. System Suitability:
Before sample analysis, the suitability of the chromatographic system must be verified. This includes:
-
Tailing Factor: The tailing factor for the domperidone peak should be not more than 2.0.
-
Theoretical Plates: The number of theoretical plates for the domperidone peak should be not less than 2000.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the working standard solution should be not more than 2.0%.
5. Data Analysis and Quantification:
-
Identify the peaks of domperidone and Impurity F in the sample chromatograms by comparing their retention times with those of the reference standards.
-
Calculate the percentage of Impurity F in the drug products using the external standard method:
% Impurity F = (Area of Impurity F in Sample / Area of Impurity F in Standard) x (Concentration of Standard / Concentration of Sample) x 100
Presentation of Comparative Data
The results of the comparative analysis should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison.
Table 1: Hypothetical Comparative Data for this compound in Different Tablet Products
| Product | Batch Number | Labeled Strength (mg) | Average % Impurity F (n=3) | RSD (%) | Complies with EP Limit (≤0.25%)? |
| Reference Listed Drug | RLD-001 | 10 | 0.12 | 1.5 | Yes |
| Generic Product A | GENA-001 | 10 | 0.18 | 2.1 | Yes |
| Generic Product A | GENA-002 | 10 | 0.20 | 1.8 | Yes |
| Generic Product B | GENB-001 | 10 | 0.28 | 2.5 | No |
| Generic Product C | GENC-001 | 10 | 0.09 | 1.2 | Yes |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Discussion and Interpretation of Results
The discussion should focus on the interpretation of the comparative data in the context of regulatory requirements and potential implications for product quality. Key points to address include:
-
Comparison with the Reference Product: How do the impurity levels in the generic products compare to the RLD?
-
Inter-Manufacturer Variability: Are there significant differences in the levels of Impurity F between products from different manufacturers?
-
Compliance with Pharmacopeial Limits: Do all tested products meet the acceptance criteria set by the European Pharmacopoeia?[9]
-
Potential Causes for Variation: If significant variations are observed, what are the potential root causes related to the API synthesis or drug product manufacturing process?
Conclusion
This guide has outlined a comprehensive approach for the comparative analysis of this compound in various drug products. By following a structured experimental design, employing a validated analytical method, and interpreting the results within the established regulatory framework, researchers and drug development professionals can generate reliable and meaningful data. Such studies are essential for ensuring the quality, safety, and consistency of pharmaceutical products, ultimately safeguarding public health.
References
-
Daicel Pharma Standards. Domperidone Impurities. [Link]
-
Journal of Chemical Health Risks. Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. [Link]
-
International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
U.S. Food and Drug Administration. ANDAs: Impurities in Drug Products. [Link]
-
International Council for Harmonisation. ICH Q3B(R2) Impurities in New Drug Products. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. DOMPERIDONE IMPURITY MIXTURE CRS. [Link]
- Google Patents.
-
Scribd. USP Medicines Compendium - Domperidone Tablets - 2014-06-30. [Link]
-
ScienceDirect. The methodology for preparing domperidone: strategies, routes and reaction processes. [Link]
-
Pharmaffiliates. Domperidone-impurities. [Link]
-
European Pharmacopoeia. DOMPERIDONE MALEATE. [Link]
-
AMSbio. Impurity guidelines in drug development under ICH Q3. [Link]
-
Scribd. FDA Guidance on Drug Product Impurities. [Link]
-
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances. [Link]
-
USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]
-
uspbpep.com. Domperidone maleate. [Link]
-
European Medicines Agency. CPMP guideline on control of impurities of pharmacopoeia General Monograph. [Link]
-
Regulations.gov. Guidance for Industry - ANDAs: Impurities in Drug. [Link]
-
Scribd. Process Description of Domperidone Reaction Schemes Stage I. [Link]
-
Scribd. Impurity Guidelines for Pharma Experts. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. uspbpep.com [uspbpep.com]
- 3. uspbpep.com [uspbpep.com]
- 4. fda.gov [fda.gov]
- 5. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. drugfuture.com [drugfuture.com]
A Comprehensive Guide to the Validation of an Analytical Method for Domperidone Impurity F in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This guide provides an in-depth, scientifically grounded walkthrough of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Domperidone Impurity F. As a Senior Application Scientist, my objective is to not only present a protocol but to elucidate the scientific rationale behind each step, ensuring a robust and reliable analytical procedure fit for its intended purpose, as mandated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Significance of Controlling this compound
Domperidone is a widely used prokinetic and antiemetic agent.[4] During its synthesis and storage, various impurities can arise, which, if not adequately controlled, can impact the safety and efficacy of the final drug product.[5] this compound, chemically known as 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one, is a potential process-related impurity.[6][7][8][9] Its stringent control is imperative to ensure the quality of Domperidone active pharmaceutical ingredient (API) and its formulations.
This guide will compare a hypothetical, yet scientifically sound, RP-HPLC method's performance against the stringent validation criteria set forth by the ICH.
The Analytical Challenge: A Stability-Indicating HPLC Method
The primary challenge in developing an analytical method for an impurity is to ensure it is "stability-indicating." This means the method must be able to accurately and selectively quantify the impurity in the presence of the API, other impurities, and any potential degradation products that may form under various stress conditions.[5]
Proposed RP-HPLC Method Parameters
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05M Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.5 with orthophosphoric acid) in a ratio of 50:50 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Diluent | Mobile Phase |
Rationale for Method Selection: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like Domperidone and its impurities. The chosen mobile phase provides good resolution and peak shape. A pH of 6.5 ensures the stability of the analytes during chromatography. Detection at 285 nm offers good sensitivity for both Domperidone and its related substances.[10]
A Deep Dive into Method Validation: The ICH Q2(R1) Framework
The validation of an analytical method is a systematic process that demonstrates its suitability for its intended purpose. The following sections detail the experimental design and acceptance criteria for each validation parameter as per ICH Q2(R1) guidelines.[1][2][11][12]
Specificity: Ensuring Selective Measurement
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[2][11] This includes the API, other impurities, and degradation products.
Experimental Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of this compound.
-
API and Impurity Resolution: Inject a solution containing Domperidone and all known impurities, including Impurity F, to demonstrate adequate resolution between all peaks.
-
Forced Degradation Studies: Subject a sample of Domperidone to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.[4][5] Analyze the stressed samples to ensure that this compound is well-resolved from any degradation products.
Acceptance Criteria:
-
No interference from the blank at the retention time of this compound.
-
The resolution between the this compound peak and the closest eluting peak should be greater than 2.0.
-
The peak purity of this compound in the presence of its parent drug and other impurities should pass, as determined by a photodiode array (PDA) detector.
Illustrative Data:
| Sample | Peak Resolution (Impurity F vs. nearest peak) | Peak Purity |
| Unstressed Sample | 2.8 | Pass |
| Acid Stressed | 2.5 | Pass |
| Base Stressed | 2.6 | Pass |
| Oxidative Stressed | 2.9 | Pass |
| Thermal Stressed | 2.7 | Pass |
| Photolytic Stressed | 2.8 | Pass |
Linearity: A Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[11]
Experimental Protocol:
-
Prepare a series of at least five solutions of this compound reference standard at different concentrations, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
The correlation coefficient (r²) should be not less than 0.999.
-
The y-intercept should be minimal.
Illustrative Data:
| Concentration (µg/mL) | Mean Peak Area |
| 0.1 (LOQ) | 1250 |
| 0.5 | 6300 |
| 1.0 | 12550 |
| 1.5 | 18800 |
| 2.0 (150%) | 25100 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 12520x + 85 |
Range: The Operating Interval
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][12] For impurity analysis, the range should typically extend from the LOQ to 120% of the specification limit.[2]
Acceptance Criteria:
-
The range is confirmed by the successful validation of linearity, accuracy, and precision within the specified limits.
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value.[11] It is typically assessed by determining the recovery of a known amount of the impurity spiked into a sample matrix.
Experimental Protocol:
-
Prepare a sample solution of the Domperidone API.
-
Spike the sample solution with this compound at three different concentration levels (e.g., LOQ, 100% of the specification limit, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percentage recovery should be within 90.0% to 110.0% for each concentration level.
Illustrative Data:
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| LOQ | 0.1 | 0.098 | 98.0 |
| 0.1 | 0.101 | 101.0 | |
| 0.1 | 0.099 | 99.0 | |
| 100% | 1.0 | 1.02 | 102.0 |
| 1.0 | 0.99 | 99.0 | |
| 1.0 | 1.01 | 101.0 | |
| 150% | 1.5 | 1.48 | 98.7 |
| 1.5 | 1.53 | 102.0 | |
| 1.5 | 1.51 | 100.7 |
Precision: Consistency of Results
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six separate sample solutions of Domperidone spiked with Impurity F at 100% of the specification limit.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Calculate the %RSD of the combined results from both days.
-
Acceptance Criteria:
-
The %RSD for repeatability should not be more than 5.0%.
-
The %RSD for intermediate precision should not be more than 10.0%.
Illustrative Data:
| Precision Level | % RSD |
| Repeatability | 1.2% |
| Intermediate Precision | 2.5% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
LOD and LOQ can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio:
-
LOD is typically determined at a signal-to-noise ratio of 3:1.
-
LOQ is typically determined at a signal-to-noise ratio of 10:1.
-
-
Calibration Curve Method:
-
LOD = 3.3 x (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 x (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
Acceptance Criteria:
-
The LOQ should be validated for accuracy and precision. The %RSD for precision at the LOQ should not be more than 10.0%.
Illustrative Data:
| Parameter | Value |
| LOD (µg/mL) | 0.03 |
| LOQ (µg/mL) | 0.1 |
| Precision at LOQ (%RSD) | 4.5% |
| Accuracy at LOQ (% Recovery) | 98.0% - 101.0% |
Robustness: Reliability Under Varied Conditions
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11][13] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2°C)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Analyze a system suitability solution and a spiked sample under each varied condition.
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantification of Impurity F.
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits.
-
The results for the spiked sample should not significantly change, demonstrating the method's reliability.
Illustrative Data:
| Parameter Varied | Resolution (Impurity F vs. nearest peak) | % Assay of Impurity F |
| Nominal | 2.8 | 100.5 |
| Flow Rate (0.9 mL/min) | 2.7 | 100.2 |
| Flow Rate (1.1 mL/min) | 2.9 | 100.8 |
| Mobile Phase (-2% ACN) | 2.6 | 99.9 |
| Mobile Phase (+2% ACN) | 3.0 | 101.1 |
Visualizing the Validation Workflow
Logical Interdependencies of Validation Parameters
Conclusion: A Foundation of Trustworthy Data
The validation of an analytical method for controlling impurities is a meticulous process that underpins the quality and safety of pharmaceutical products. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, we establish a high degree of confidence in the data generated by the method. The hypothetical data presented in this guide demonstrates a successful validation of an RP-HPLC method for this compound, meeting the stringent criteria of the ICH Q2(R1) guidelines. This validated method can now be confidently implemented for routine quality control testing, ensuring that Domperidone products consistently meet their quality standards.
The principles and protocols outlined herein serve as a practical guide for researchers and scientists in the pharmaceutical industry. Adherence to these scientifically sound validation practices is not just about regulatory compliance; it is a commitment to the integrity of our data and the well-being of patients.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
AMSbiopharma. (2022). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. (2016). Linearity plot of Domperidone Imp-F. [Link]
-
ResearchGate. (2018). Development and Validation of Cost Effective UV-Spectrophotometric Method for Estimation of Domperidone in Bulk and Pharmaceutical Formulations. [Link]
-
ResearchGate. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2023). Development and Validation of a Rp-Hplc Method for Simultaneous Estimation of Domperidone and Naproxen Sodium in a Bulk and in T. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Research and Reviews: A Journal of Pharmaceutical Science. (2015). Validated Method Development for the Estimation of Domperidone by UV- Spectroscopy. [Link]
-
PubMed. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. [Link]
-
Journal of Chemical Health Risks. (n.d.). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. [Link]
-
Prime Scholars. (n.d.). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF UV- SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF DOMPERIDONE IN API AND PHARMACEUTICAL DOSAGE FORM. [Link]
-
Pharmaffiliates. (n.d.). Domperidone-impurities. [Link]
-
GLP Pharma Standards. (n.d.). Domperidone EP Impurity F | CAS No- 1391053-55-6. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. primescholars.com [primescholars.com]
- 6. epichem.com [epichem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. glppharmastandards.com [glppharmastandards.com]
- 9. klivon.com [klivon.com]
- 10. researchgate.net [researchgate.net]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. intuitionlabs.ai [intuitionlabs.ai]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Domperidone Impurity F
This guide provides an in-depth comparison of analytical methodologies for the accurate and precise quantification of Domperidone Impurity F. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, grounding every recommendation in authoritative standards and field-proven data.
Introduction: The Critical Role of Impurity Profiling
Domperidone: Therapeutic Use and Quality Control
Domperidone is a widely used prokinetic and antiemetic agent that acts as a peripheral dopamine D2-receptor antagonist.[1][2] Its efficacy in treating nausea, vomiting, and gastroparesis is well-established. As with any Active Pharmaceutical Ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. The manufacturing process and storage conditions can lead to the formation of related substances, or impurities, which must be rigorously controlled.
The Significance of this compound
This compound, chemically known as 1,3-Bis[3-[4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-1,3-dihydro-2H-benzimidazol-2-one, is a process-related impurity that must be monitored and quantified.[3][4] Regulatory bodies like the FDA and international standards such as the European Pharmacopoeia (EP) mandate strict limits on such impurities.[5] Therefore, the development and validation of sensitive, accurate, and precise analytical methods are not merely a quality control exercise but a fundamental regulatory and safety requirement.
Foundational Analytical Techniques for Impurity Quantification
The primary challenge in impurity analysis is to resolve and quantify structurally similar compounds, often at very low concentrations, in the presence of a large excess of the API. Liquid chromatography is the technique of choice for this task.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for quality control. It separates compounds based on their hydrophobicity through differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[6] Its robustness and reliability have made it a staple in pharmacopeial methods. For Domperidone and its impurities, various stability-indicating HPLC methods have been developed that can effectively separate the main compound from its degradation products and related substances.[7][8]
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution
UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles.[1][9] According to the van Deemter equation, smaller particle sizes lead to higher separation efficiency. This results in sharper peaks, better resolution, and significantly shorter analysis times. A validated UPLC method for Domperidone and its impurities demonstrated a 40% reduction in analysis time and a 58% decrease in solvent consumption compared to the conventional European Pharmacopoeia HPLC method, making it an economically and environmentally superior alternative for high-throughput environments.[1][5]
The Role of Mass Spectrometry (LC-MS)
While UV detection is standard for quantification in HPLC and UPLC, coupling liquid chromatography with mass spectrometry (LC-MS/MS) provides unparalleled specificity and sensitivity.[10][11] This technique is particularly valuable for identifying unknown impurities through mass-to-charge ratio analysis and for quantifying impurities at trace levels, well below the detection limits of UV detectors. For Impurity F, LC-MS can serve as an orthogonal technique to confirm peak identity and is the gold standard for bioanalytical studies where matrix effects are a concern.[12][13]
Method Performance: A Head-to-Head Comparison
The suitability of an analytical method is determined by its validation, a process governed by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15] This involves assessing parameters like accuracy, precision, specificity, linearity, range, and sensitivity (Limit of Detection and Limit of Quantitation).
Causality in Method Design: Key Chromatographic Choices
-
Column Chemistry: A C18 (octadecylsilyl) stationary phase is the standard choice for Domperidone and its impurities due to their moderate polarity, providing excellent retention and resolution.[1]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is often employed.[1][9] The gradient allows for the efficient elution of both early-eluting polar impurities and the more retained, nonpolar API and related substances like Impurity F, ensuring good peak shape and resolution within a single run.
-
Detection Wavelength: Domperidone and its benzimidazole-containing impurities exhibit strong UV absorbance. A detection wavelength of approximately 280-285 nm provides high sensitivity for both the API and its related substances.[8][9]
Performance Data Summary
The following table summarizes typical performance characteristics for validated HPLC and UPLC methods for the analysis of Domperidone and its impurities, synthesized from multiple studies.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Authoritative Standard (ICH Q2(R1)) |
| Accuracy (% Recovery) | 98.5% - 101.5%[6][7] | 98.0% - 102.0%[1] | Closeness of test results to the true value.[14] |
| Precision (% RSD) | ≤ 2.0%[16] | ≤ 2.0%[1] | Degree of scatter between a series of measurements.[14] |
| Linearity (Correlation Coeff.) | R² > 0.999[7] | R² > 0.999[1] | Ability to elicit test results directly proportional to concentration.[14] |
| Limit of Quantitation (LOQ) | ~10 - 15 ng/mL | ~5 - 10 µg/mL (for impurities)[1] | Lowest amount of analyte that can be quantitatively determined.[14] |
| Analysis Run Time | 12.5 - 20 minutes[1][8] | ~7.5 minutes[1][5] | Not specified; method dependent. |
Experimental Protocols: From Theory to Practice
The following protocols are representative examples derived from published, validated methods.
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is designed for routine quality control and stability testing.
-
Reagents and Materials:
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh ~10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with mobile phase to obtain a 100 µg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards at appropriate concentration levels (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh tablet powder or API equivalent to 100 mg of Domperidone into a 100 mL volumetric flask.
-
Add ~70 mL of mobile phase, sonicate for 15 minutes to dissolve, then dilute to volume.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject a standard solution six times. The %RSD for peak area should be ≤ 2.0%.
-
The resolution between Domperidone and Impurity F should be > 2.0.
-
Protocol 2: High-Throughput UPLC Method
This protocol is optimized for speed and efficiency, ideal for process development and high-volume testing.[1][9]
-
Reagents and Materials:
-
Chromatographic Conditions:
-
Gradient Program: A time-based gradient from a higher percentage of A to a higher percentage of B.
-
Standard and Sample Preparation:
-
Follow similar procedures as in the HPLC protocol, using the mobile phase as the diluent.
-
-
System Suitability:
-
Inject a standard containing Domperidone and all specified impurities.
-
Resolution between Impurity F and any adjacent peak must be > 2.0.[1]
-
The %RSD for replicate injections of the standard should not exceed 2.0%.
-
Ensuring Trustworthiness: Self-Validating Systems and Reference Standards
The Framework of ICH Q2(R1)
The entire validation process is built upon the principles of ICH Q2(R1), which ensures that an analytical procedure is suitable for its intended purpose.[14][18] This guideline mandates the evaluation of the parameters listed in Section 3.2, providing a universal framework for demonstrating method reliability and ensuring data integrity.[15][19]
Workflow for Analytical Method Validation
The validation process follows a logical sequence to build a comprehensive understanding of the method's capabilities.
Caption: General workflow for analytical method validation as per ICH guidelines.
A Typical UPLC Analysis Workflow
Each analytical run incorporates checks to ensure the system is performing correctly before, during, and after sample analysis.
Caption: A self-validating workflow for a typical UPLC analytical run.
The Cornerstone: Certified Reference Materials
Every protocol described is fundamentally reliant on the use of high-purity, well-characterized reference standards for both Domperidone and Impurity F.[17][20] These materials, available from specialized suppliers, are essential for establishing method accuracy, linearity, and for the definitive identification and quantification of the impurity.[3][21] Using a certified reference standard is a non-negotiable aspect of generating trustworthy and defensible analytical data.
Conclusion: Selecting the Appropriate Method
Both HPLC and UPLC methods, when properly validated, are accurate and precise for the quantification of this compound.
-
RP-HPLC remains a robust and reliable choice for standard quality control laboratories. Its longer run times are acceptable for routine batch release testing where throughput is not the primary driver.
-
UPLC is the superior alternative in high-throughput environments such as process development, formulation screening, and large-scale manufacturing support.[1][9] The significant reduction in run time and solvent usage provides considerable cost and time savings without compromising data quality.[5]
Ultimately, the choice of method depends on the specific application, available instrumentation, and desired sample throughput. For all applications, adherence to the validation principles outlined in ICH Q2(R1) and the use of certified reference standards are critical to ensuring the accuracy and precision of the results.
References
-
Curtin Whelan, L., Geary, M., Wharton, M., & Sweetman, P. (2014). Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science, 53(5), 726–731. [Link]
-
Manasa, M., et al. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmaceutical and Medical Research, 3(8), 195-199. [Link]
-
Whelan, L. C., Geary, M., Wharton, M., & Sweetman, P. (2014). The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. Journal of chromatographic science, 53(5), 726-731. [Link]
-
Deattu, N., et al. (2012). Stability Indicating Simultaneous Determination of Domperidone (DP), Methylparaben (MP) and Propylparaben by High Performance Liquid Chromatography (HPLC). Journal of the Chilean Chemical Society, 57(2), 1145-1148. [Link]
-
Sravani, S., & Kumar, S. A. (2022). Development and Validation of a Stability Indicating HPLC Method for the Simultaneous Determination of Flunarizine and Domperidone in Tablet Dosage Form. Asian Journal of Pharmaceutical Analysis, 12(4), 269-275. [Link]
-
Barsagade, A. G., & Kakde, R. B. (2012). Stability Indicating Hplc Method For Simultaneous Estimation Of Lansoprazole And Domperidone In Pharmaceutical Preparations. Elementary Education Online, 11(2), 445-459. [Link]
-
Tarannum, A., & Rizwan, S. H. (2018). Stability Indicating Method Development and Validation of Simultaneous Estimation of Domperidone and Naproxen in Bulk and Tablet Dosage by RP HPLC. Indo American Journal of Pharmaceutical Sciences, 05(11), 12345-12354. [Link]
-
PubMed. (2014). The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. [Link]
-
Hasan, M. N., et al. (2015). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. British Journal of Research, 2(1), 042-047. [Link]
-
Seshadri, R. K., et al. (2013). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Kakde, R. B., & Barsagade, A. G. (2012). Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. Elementary Education Online, 11(2), 854-862. [Link]
-
ResearchGate. (2015). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. [Link]
-
Elementary Education Online. (2023). Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ResearchGate. (n.d.). Linearity plot of Domperidone Imp-C. [Link]
-
ResearchGate. (n.d.). Linearity plot of Domperidone Imp-F. [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
GLP Pharma Standards. (n.d.). Domperidone EP Impurity F. [Link]
-
Pharmace Research Laboratory. (n.d.). Domperidone EP Impurity F. [Link]
-
SynZeal. (n.d.). Domperidone Impurities. [Link]
-
Kumar, D. A., et al. (2022). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Journal of Chemical Health Risks. [Link]
-
Patel, M. J., et al. (2013). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. The Pharma Innovation Journal, 2(2), 1-5. [Link]
-
Al-Saeed, M., et al. (2015). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Domperidone in Human Plasma. Journal of Chemical and Pharmaceutical Research, 7(12), 856-863. [Link]
-
Kumar, A. S., et al. (2018). A Novel RP-HPLC Method Development, Optimization and Validation for Estimation of Domperidone as Drug Substances. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 117-122. [Link]
-
El-Kimary, E. I., et al. (2022). HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies. Molecules, 27(24), 8996. [Link]
-
Ding, L., et al. (2013). Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. Arzneimittelforschung, 63(6), 289-293. [Link]
-
Sahoo, S. K., et al. (2018). A simple bioanalytical method development and validation of micronised domperidone 20 mg tablets using lcms-ms and its pharmacokinetic application in healthy indian volunteers. African Journal of Pharmacy and Pharmacology, 12(28), 441-453. [Link]
-
ResearchGate. (n.d.). Determination of Domperidone in Human Plasma using Liquid Chromatography Coupled to Tandem Mass Spectrometry and its Pharmacokinetic Study. [Link]
-
Quan-ying, Z. (2008). Determination of domperidone in human plasma by LC-MS/MS method. Pharmaceutical and Clinical Research. [Link]
-
USP Medicines Compendium. (2014). Domperidone Tablets. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. primescholars.com [primescholars.com]
- 3. epichem.com [epichem.com]
- 4. Domperidone EP Impurity F | 1391053-55-6 [chemicea.com]
- 5. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iajps.com [iajps.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. ilkogretim-online.org [ilkogretim-online.org]
- 9. academic.oup.com [academic.oup.com]
- 10. jocpr.com [jocpr.com]
- 11. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academicjournals.org [academicjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. database.ich.org [database.ich.org]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. glppharmastandards.com [glppharmastandards.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. Domperidone Impurities | SynZeal [synzeal.com]
- 21. pharmaceresearch.com [pharmaceresearch.com]
A Comparative Guide to Robustness Testing for Domperidone Impurity F Analytical Procedures
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is not merely a procedural step but a cornerstone of pharmaceutical quality and patient safety. The quantification of impurities, such as Domperidone Impurity F, demands methods that are not only accurate and precise but also resilient to the minor variations inherent in day-to-day laboratory operations. This guide provides an in-depth comparison and practical protocols for conducting robustness testing on analytical procedures for this compound, grounding every recommendation in established scientific principles and regulatory standards.
Introduction: The Imperative of Robustness in Impurity Analysis
Domperidone is a widely used antiemetic and prokinetic agent. Like any synthesized active pharmaceutical ingredient (API), its manufacturing process can result in the formation of impurities. This compound, chemically known as 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one, is one such related substance that must be monitored and controlled.[1][2][3][4]
The International Council for Harmonisation (ICH) guideline Q2(R1) defines the robustness of an analytical procedure as "a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage."[5][6][7] For an impurity method, a lack of robustness can lead to erroneous results, potentially causing the rejection of a perfectly good batch of API or, conversely, the release of a batch that fails to meet stringent quality standards. This guide will focus on the practical application of these principles using High-Performance Liquid Chromatography (HPLC), a cornerstone technique for impurity profiling.[8][9]
The Analytical Landscape: HPLC vs. UPLC for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant techniques for pharmaceutical analysis. While both operate on the same fundamental principles of separating compounds, the key distinction lies in the particle size of the stationary phase and the operating pressures.[10][11]
-
HPLC systems typically use columns with particle sizes of 3-5 µm and operate at pressures up to 6,000 psi.[12] HPLC is known for its versatility and robustness, making it a workhorse in many quality control laboratories.[10]
-
UPLC utilizes sub-2 µm particles and can operate at pressures up to 15,000 psi.[11][12] This results in significantly faster analysis times, improved resolution, and higher sensitivity.[13][14]
While UPLC offers clear advantages in speed and efficiency, the principles of robustness testing are universal.[13] A well-developed HPLC method can be just as reliable and is often more accessible. This guide will detail a robustness study for a conventional HPLC method, with the understanding that the same principles are directly applicable to UPLC methods, albeit with potentially tighter tolerances.
Foundations of a Robust Method: Key Chromatographic Parameters
A successful robustness study hinges on identifying the method parameters that are most likely to influence the separation and quantification of Domperidone and its Impurity F. The resolution between the main API peak and the impurity peak is a critical response variable.
Key parameters for a reversed-phase HPLC method include:
-
Mobile Phase pH: Small changes in pH can alter the ionization state of basic compounds like Domperidone, significantly impacting retention time and peak shape. This is often a critical parameter, as secondary interactions between basic analytes and acidic residual silanol groups on the column packing can cause peak tailing.[15][16]
-
Mobile Phase Composition (% Organic): The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer dictates the elution strength of the mobile phase. Variations can cause shifts in retention times and affect the resolution between closely eluting peaks.[17]
-
Column Temperature: Temperature affects solvent viscosity and the kinetics of mass transfer.[18] Changes can influence retention times, peak shape, and selectivity. Higher temperatures generally lead to shorter retention times and sharper peaks but can sometimes compromise resolution.[18][19]
-
Flow Rate: The speed at which the mobile phase passes through the column directly impacts retention time and, to a lesser extent, resolution.
-
Wavelength: The detector wavelength should be set at the absorbance maximum of the analytes for optimal sensitivity. Small deviations should be evaluated to ensure they do not disproportionately affect the impurity quantification.
-
Column Batch/Lot: Different batches of the same column type can have slight variations in stationary phase chemistry, which may affect selectivity.
Designing the Robustness Study for this compound
A systematic approach is essential for an effective robustness study. While a One-Factor-at-a-Time (OFAT) approach can be used, a Design of Experiments (DoE) approach is more efficient.[20] DoE allows for the simultaneous assessment of multiple factors, providing insights into potential interactions between parameters.[21][22][23] For the purpose of this guide, we will outline a structured OFAT experiment, which is straightforward to implement and interpret.
Step 1: Define the Baseline Analytical Method
First, establish the nominal (validated) HPLC method. The following is a representative method for demonstration purposes:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
Step 2: Identify Critical Parameters and Set Variation Ranges
The next step is to select the parameters to be deliberately varied and define the extent of that variation. The ranges should reflect plausible deviations that could occur during routine use.
| Parameter | Nominal Value | Lower Value (-) | Upper Value (+) |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Column Temperature | 30°C | 28°C | 32°C |
| Flow Rate | 1.0 mL/min | 0.95 mL/min | 1.05 mL/min |
| % Organic (Initial) | 30% | 28% | 32% |
Step 3: Define Acceptance Criteria
Before executing the experiments, clear acceptance criteria must be established. These criteria define the allowable deviation from the nominal method's performance.
-
System Suitability Test (SST) Parameters:
-
Resolution (Rs) between Domperidone and Impurity F: NLT 2.0
-
Tailing Factor (T) for Domperidone and Impurity F: NMT 1.5
-
Theoretical Plates (N) for Domperidone: NLT 3000
-
-
Retention Time (%RSD): The relative standard deviation of the retention time for the main peak should be evaluated.
Experimental Protocol: A Step-by-Step Guide
This protocol describes the execution of the robustness study.
Materials and Reagents
-
Domperidone Reference Standard (RS)
-
This compound RS
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
Solution Preparation
-
System Suitability Solution: Prepare a solution containing Domperidone at the assay concentration and spike it with this compound at a concentration relevant to the specification limit (e.g., 0.15%).
-
Mobile Phases: Prepare the aqueous mobile phase (Mobile Phase A) at the three different pH levels (2.8, 3.0, and 3.2).
Chromatographic Procedure
-
Nominal Condition Run: Equilibrate the HPLC system with the nominal method parameters. Inject the System Suitability Solution in replicate (e.g., n=6) and verify that all SST criteria are met.
-
Parameter Variation Runs:
-
Modify one parameter at a time to its lower (-) and upper (+) level, while keeping all other parameters at their nominal values.
-
For each condition, allow the system to equilibrate fully before injecting the System Suitability Solution (e.g., n=2).
-
Record the chromatograms and calculate the SST parameters for each run.
-
The workflow for this process can be visualized as follows:
Caption: Workflow for a One-Factor-at-a-Time (OFAT) robustness study.
Data Interpretation and Comparison
The collected data should be tabulated to facilitate a clear comparison of the impact of each parameter variation. The table below presents a hypothetical dataset to illustrate the analysis.
Table 1: Hypothetical Robustness Study Results for this compound Method
| Parameter Varied | Level | Retention Time (Domperidone, min) | Resolution (Rs) (Domperidone/Impurity F) | Tailing Factor (Impurity F) | SST Pass/Fail |
| Nominal | - | 12.51 | 3.5 | 1.1 | Pass |
| pH | 2.8 | 12.85 | 3.8 | 1.1 | Pass |
| 3.2 | 12.18 | 3.2 | 1.2 | Pass | |
| Column Temp. | 28°C | 12.75 | 3.6 | 1.1 | Pass |
| 32°C | 12.29 | 3.4 | 1.1 | Pass | |
| Flow Rate | 0.95 mL/min | 13.17 | 3.5 | 1.1 | Pass |
| 1.05 mL/min | 11.91 | 3.4 | 1.2 | Pass | |
| % Organic (Initial) | 28% | 13.52 | 4.1 | 1.0 | Pass |
| 32% | 11.60 | 2.9 | 1.3 | Pass |
Analysis of Results
-
The method demonstrates good robustness across the tested parameter ranges. All system suitability criteria were met in every condition.
-
As expected, mobile phase pH and the initial percentage of the organic modifier had the most significant impact on retention time.
-
The resolution between Domperidone and Impurity F remained well above the acceptance criterion of 2.0 in all cases, indicating that small variations in these parameters are unlikely to compromise the method's ability to separate the two components.
-
The tailing factor also remained well within the acceptable limit of 1.5.
This relationship between chromatographic inputs and outputs can be visualized in a cause-and-effect diagram.
Caption: Cause-and-effect diagram of factors affecting analytical results.
Conclusion and Best Practices
The robustness test is a critical component of analytical method validation that demonstrates the reliability of the procedure during its lifecycle. For the analysis of this compound, a systematic evaluation of key parameters such as mobile phase pH, column temperature, and mobile phase composition is essential.
Key Takeaways for Scientists:
-
Proactive Approach: Robustness should be considered early in method development, not just as a final validation step. Using principles of Quality by Design (QbD) can help build robustness into the method from the start.[22]
-
Justify Your Ranges: The deliberate variations introduced during the study should be based on a scientific understanding of the method and realistic expectations of day-to-day variability.
-
Failure is Informative: If a method fails robustness testing, it provides crucial information. It indicates that a specific parameter must be more tightly controlled. This is not a failed validation but an opportunity to strengthen the analytical control strategy.
By implementing a rigorous robustness testing protocol, laboratories can ensure that their analytical methods for impurities like this compound are fit for purpose, compliant with global regulatory expectations, and capable of consistently delivering reliable data.
References
-
Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. Available at: [Link].
-
Anonymous. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks. Available at: [Link].
-
Catalent. Analytical Method Development Based on Design of Experiments. Catalent. Available at: [Link].
-
European Medicines Agency. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Published November 1996. Available at: [Link].
-
Pharmaffiliates. Domperidone-impurities. Pharmaffiliates. Available at: [Link].
-
BEBPA. Tech Briefing: Use of Design of Experiment (DOE) for Bioassay Development. BEBPA. Available at: [Link].
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Published November 1994. Available at: [Link].
-
Pharmaguideline. Differences between HPLC and UPLC. Pharmaguideline. Published April 29, 2018. Available at: [Link].
-
Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link].
-
Dong, M. W. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Published November 1, 2020. Available at: [Link].
-
National Center for Biotechnology Information. Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations. National Center for Biotechnology Information. Available at: [Link].
-
Swartz, M. E., & Krull, I. S. Method Validation and Robustness. LCGC International. Published May 1, 2006. Available at: [Link].
-
ResearchGate. (PDF) Utilizing Design of Experiments to Characterize Assay Robustness. ResearchGate. Published January 2014. Available at: [Link].
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Published March 1995. Available at: [Link].
-
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link].
-
LCGC International. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International. Published November 1, 2005. Available at: [Link].
-
Chromatography Today. HPLC vs UPLC - What's the Difference?. Chromatography Today. Available at: [Link].
-
ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Published October 6, 2022. Available at: [Link].
-
Rajesh, P., & Shrivastava, S. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Published 2017. Available at: [Link].
-
Pharmaguideline. Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link].
-
Scribd. ICH Q2 Robust. Scribd. Available at: [Link].
-
Indian Journal of Pharmaceutical Sciences. Validation and Experimental Design Assisted Robustness Testing of RPLC Method for the Simultaneous Analysis of Brinzolamide and Brimonidine. Indian Journal of Pharmaceutical Sciences. Published 2016. Available at: [Link].
-
Koczur, S. Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Published August 9, 2023. Available at: [Link].
-
Cichocki, A. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. Published December 8, 2023. Available at: [Link].
-
GLP Pharma Standards. Domperidone EP Impurity F | CAS No- 1391053-55-6. GLP Pharma Standards. Available at: [Link].
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. epichem.com [epichem.com]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. Domperidone EP Impurity F | 1391053-55-6 [chemicea.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. alispharm.com [alispharm.com]
- 11. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. rjptonline.org [rjptonline.org]
- 14. sepscience.com [sepscience.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. acdlabs.com [acdlabs.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 19. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 20. Tech Briefing: Use of Design of Experiment (DOE) for Bioassay Development – BEBPA [bebpa.org]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances’ Estimation of Omeprazole Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Domperidone Impurity F: Selecting the Optimal Detector
In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug products. Domperidone, a widely used prokinetic and antiemetic agent, is no exception. Among its potential process-related impurities, Domperidone Impurity F presents a unique analytical challenge. This guide provides an in-depth comparison of common High-Performance Liquid Chromatography (HPLC) detectors for the analysis of this compound, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most appropriate analytical technology.
This document is structured to provide not just a side-by-side comparison, but a logical workflow for decision-making, grounded in scientific principles and practical considerations. We will delve into the theoretical underpinnings of each detection method, present available experimental data, and provide detailed protocols to empower you to implement these techniques in your own laboratory.
The Analytical Challenge: this compound
This compound, 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one, is a structurally complex molecule. Its analysis requires a chromatographic method that can effectively separate it from the active pharmaceutical ingredient (API), domperidone, and other related substances. The choice of detector is equally critical and is dictated by the required sensitivity, selectivity, and the ultimate goal of the analysis – be it routine quality control or in-depth structural elucidation.
Detector Selection Workflow
The selection of an appropriate detector is a critical step in method development. The following diagram illustrates a logical workflow for choosing the most suitable detector for the analysis of this compound.
Caption: A workflow diagram for selecting the appropriate detector based on the analytical objective for this compound analysis.
A Head-to-Head Comparison: UV/DAD vs. Mass Spectrometry
The two most prevalent detector types for pharmaceutical impurity analysis are Ultraviolet/Visible (UV/Vis) detectors, particularly Diode Array Detectors (DAD), and Mass Spectrometry (MS) detectors. Each possesses distinct advantages and limitations.
| Feature | UV/Diode Array Detector (DAD) | Mass Spectrometry (MS) Detector |
| Principle of Detection | Measures the absorbance of UV-Vis light by chromophores in the molecule. | Measures the mass-to-charge ratio (m/z) of ionized molecules. |
| Selectivity | Moderate. Relies on the unique UV spectrum of the analyte. Co-eluting compounds with similar spectra can interfere. | High. Provides structural information based on mass, which is highly specific to the molecule. |
| Sensitivity | Good, but dependent on the molar absorptivity of the analyte. | Excellent. Capable of detecting analytes at picogram levels or lower.[1] |
| Quantitative Analysis | Excellent linearity and reproducibility for quantification. | Good for quantification, but can be more complex due to matrix effects and ionization efficiency. |
| Identification Capabilities | Limited to spectral matching. Cannot definitively identify unknown impurities. | Excellent. Provides molecular weight and fragmentation data for structural elucidation.[2][3] |
| Cost & Complexity | Lower initial cost and less complex to operate and maintain. | Higher initial investment and requires more specialized expertise for operation and data interpretation. |
| Mobile Phase Compatibility | Compatible with a wide range of non-UV-absorbing mobile phases. | Requires volatile mobile phase components to be compatible with the ionization source. |
Deep Dive into Detector Performance for this compound
UV/Diode Array Detection (DAD)
Causality of Experimental Choices: For routine quality control where the impurity levels are expected to be within a quantifiable range and the primary goal is to determine the percentage of the impurity relative to the API, a UV/DAD detector is often the most practical and cost-effective choice. The benzimidazole and chlorobenzimidazole moieties in Domperidone and its Impurity F contain strong chromophores, making them amenable to UV detection. A rapid ultra-performance liquid chromatography (UPLC) method has been developed for the determination of domperidone and its process impurities using a diode-array detector set at 280 nm.[2][4]
Self-Validating System: A key advantage of DAD is the ability to acquire the full UV spectrum for each peak. This allows for peak purity analysis, which is a self-validating mechanism. If the spectrum at the beginning, apex, and end of a peak are identical, it provides confidence that the peak represents a single, pure compound.
Experimental Protocol: HPLC-DAD Method for Domperidone and Related Substances
This protocol is a representative method based on published literature for the analysis of domperidone and its impurities.[2][4]
-
Chromatographic System:
-
Standard and Sample Preparation:
-
Prepare a standard solution of this compound at a known concentration in a suitable diluent (e.g., mobile phase).
-
Prepare a sample solution of the domperidone drug substance or product at a concentration that allows for the detection of the impurity at the desired level.
-
-
Method Validation (as per ICH Q2(R2) Guidelines): [7]
-
Specificity: Demonstrate the ability to resolve this compound from domperidone and other potential impurities.
-
Linearity: Establish a linear relationship between the detector response and the concentration of Impurity F over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking experiments.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
LOD & LOQ: Determine the lowest concentration of Impurity F that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions.
-
Mass Spectrometry (MS) Detection
Causality of Experimental Choices: When the analytical goal extends beyond simple quantification to include definitive identification of unknown impurities or when extremely low detection limits are required (e.g., for potentially genotoxic impurities), Mass Spectrometry is the detector of choice.[8][9] Its high sensitivity and selectivity make it invaluable for trace analysis and structural characterization.[3]
Self-Validating System: The specificity of MS detection, based on the unique mass-to-charge ratio of an analyte and its fragments, provides a high degree of confidence in the identity of the detected compound. This inherent specificity serves as a self-validating feature of the analysis.
Expected Performance: LC-MS/MS methods have been developed for the quantification of domperidone in human plasma with high sensitivity. One such method reported a lower limit of detection of 0.05 ng/mL and a lower limit of quantitation of 0.2 ng/mL.[10] Another study reported a lower limit of quantification of 0.101 ng/mL for domperidone in human plasma.[11] While these values are for the parent drug in a biological matrix, they demonstrate the exceptional sensitivity achievable with LC-MS/MS. It is reasonable to expect that a validated LC-MS/MS method for this compound could achieve picogram-level detection limits. For the determination of genotoxic impurities, LC-MS/MS methods have been developed with LOQ values as low as 0.1 µg/ml.[12]
Experimental Protocol: UPLC-MS/MS Method for Trace Analysis of this compound
This protocol outlines a general approach for developing a sensitive UPLC-MS/MS method for this compound.
-
Chromatographic and Mass Spectrometric System:
-
Instrument: UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub 2 µm C18 column.
-
Mobile Phase A: Volatile buffer, e.g., 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: Optimized for the separation of Impurity F.
-
Flow Rate: Appropriate for the column dimensions.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion would be the protonated molecular ion of Impurity F, and the product ions would be specific fragments.
-
-
Standard and Sample Preparation:
-
Prepare a series of calibration standards of this compound in a suitable diluent.
-
Prepare the sample solution of the domperidone drug substance or product.
-
-
Method Validation (as per ICH Q2(R2) Guidelines): [7]
-
Follow the validation parameters as described for the HPLC-DAD method, with particular emphasis on demonstrating the enhanced sensitivity and selectivity of the MS detector.
-
Visualizing the Analytical Workflow
The following diagram illustrates the typical analytical workflow for the analysis of this compound using either HPLC-DAD or HPLC-MS.
Caption: A flowchart illustrating the analytical workflow from sample preparation to data analysis for this compound.
Conclusion and Recommendations
The choice of detector for the analysis of this compound is fundamentally linked to the analytical objective.
-
For routine quality control and release testing , where the primary goal is the quantification of a known impurity at levels typically encountered in pharmaceutical manufacturing, a UV/Diode Array Detector (DAD) is a robust, reliable, and cost-effective choice. Its ability to perform peak purity analysis adds a layer of confidence to the results.
-
For impurity identification, structural elucidation, and the analysis of trace-level impurities , particularly those with potential genotoxic properties, Mass Spectrometry (MS) is the superior technology. Its unparalleled sensitivity and selectivity provide definitive identification and allow for quantification at levels that are often unattainable with UV-based detectors.
In an ideal scenario, particularly during method development and validation, a combination of both detectors (LC-DAD-MS) can provide the most comprehensive information, leveraging the quantitative strengths of DAD and the qualitative and high-sensitivity capabilities of MS.[13][14]
Ultimately, the selection of the optimal detector requires a thorough understanding of the analytical requirements, regulatory expectations, and the specific properties of this compound. This guide provides the foundational knowledge and practical insights to make an informed decision, ensuring the generation of accurate and reliable data in the critical task of pharmaceutical impurity analysis.
References
- Loughran, L., et al. (2014). The ultra-performance liquid chromatography determination of domperidone and its process-related impurities.
- Korfmacher, W. A. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
- Bharathi, D. V., et al. (2012). Determination of Domperidone in Human Plasma using Liquid Chromatography Coupled to Tandem Mass Spectrometry and its Pharmacokinetic Study. Journal of Bioanalysis & Biomedicine, 4(5), 078-083.
- Ramireddy, P., et al. (2021). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 26(16), 4998.
- Patel, P. N., et al. (2010). UV-spectrophotometric estimation of ranitidine and domperidone in tablet formulations. International Journal of ChemTech Research, 2(2), 834-839.
- Chauhan, S., et al. (2015). Validated Method Development for the Estimation of Domperidone by UV- Spectroscopy. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 1-5.
- Jain, D., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
-
Loughran, L., et al. (2014). The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science, 52(9), 1035-1042. Available from: [Link]
-
Korfmacher, W. A. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed, 12350089. Available from: [Link]
- Sripal, T., et al. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 55(4), 46686-46692.
- Gandhi, S. V., et al. (2011). Spectrophotometric simultaneous determination of domperidone and pantoprazol in pharmaceutical preparations. Der Pharma Chemica, 3(6), 349-355.
- Ribani, M., et al. (2018). Estimating Detection Limits in Chromatography from Calibration Data: Ordinary Least Squares Regression vs. Weighted Least Squares. Molecules, 23(10), 2598.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2)
- Hall, F. (2021). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins BioPharma Product Testing.
- Kumar, V., et al. (2021). A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. RSC Advances, 11(52), 32895-32903.
-
Li, W., et al. (2014). Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study. PubMed, 24549964. Available from: [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Li, Y., et al. (2018). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Journal of Young Pharmacists, 10(4), 415-420.
- Patel, M. J., et al. (2024). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Journal of Chemical Health Risks, 14(3), 1135-1142.
- Eurofins Scientific. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals.
- Singh, S., et al. (2012). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Domperidone in Human Plasma.
-
Islam, M. R., et al. (1990). First-derivative UV spectrophotometric assay of domperidone. PubMed, 2277028. Available from: [Link]
-
Zhong, G. P., et al. (2002). Determination of domperidone in human plasma by LC-MS and its pharmacokinetics in healthy Chinese volunteers. PubMed, 11918857. Available from: [Link]
- Kumar, S., et al. (2018). A simple bioanalytical method development and validation of micronised domperidone 20 mg tablets using lcms-ms and its pharmacokinetic application in healthy indian volunteers. African Journal of Pharmacy and Pharmacology, 12(28), 435-442.
-
Bharathi, D. V., et al. (2012). Determination of Domperidone in Human Plasma using Liquid Chromatography Coupled to Tandem Mass Spectrometry and its Pharmacokinetic Study. ResearchGate. Available from: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpamc.com [ajpamc.com]
- 4. academic.oup.com [academic.oup.com]
- 5. jchr.org [jchr.org]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 11. jocpr.com [jocpr.com]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Linearity and Range Determination for Domperidone Impurity F Assays
In the rigorous landscape of pharmaceutical quality control, the precise quantification of impurities is not merely a procedural step but a cornerstone of patient safety and drug efficacy. Domperidone, a widely used antiemetic and prokinetic agent, is no exception. Among its process-related impurities, Domperidone Impurity F requires meticulous control. This guide provides an in-depth, technical comparison of analytical methodologies for establishing linearity and range in the assay of this compound, grounded in regulatory expectations and field-proven insights. We will explore the causality behind experimental choices, compare modern chromatographic techniques, and provide a self-validating protocol for robust method validation.
The Imperative of Impurity Profiling: Why Linearity and Range Matter
The quantification of any Active Pharmaceutical Ingredient (API) impurity is fundamentally about control. Regulatory bodies mandate that impurities are monitored and kept below specific thresholds. To achieve this, analytical methods must be validated to prove they are fit for purpose. Two of the most critical validation parameters are linearity and range .
-
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte (in this case, Impurity F).[1][2] This proportional relationship is the basis for calculating the concentration of the impurity in an unknown sample from its measured response.
-
Range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[1][3] For an impurity method, the range must, at a minimum, cover from the reporting level of the impurity to 120% of the specification limit.[3]
Establishing these parameters with confidence ensures that the reported impurity levels are not artifacts of the analytical system but are a true reflection of the sample's composition. This is a non-negotiable aspect of Good Manufacturing Practices (GMP).
Choosing the Right Tool: HPLC vs. UPLC for Impurity F Analysis
The workhorse for pharmaceutical impurity profiling has long been High-Performance Liquid Chromatography (HPLC) with UV detection. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative. The choice between them is a critical experimental decision driven by the specific needs of the laboratory regarding speed, sensitivity, and resolution.
The fundamental difference lies in the stationary phase particle size and the system's operating pressure. UPLC systems employ sub-2 µm particles, which dramatically increases chromatographic efficiency compared to the typical 3-5 µm particles used in HPLC.[4][5] This requires much higher operating pressures (often >1000 bar) to propel the mobile phase through the densely packed column.[6]
A rapid UPLC method for determining Domperidone and its impurities has been developed, demonstrating significant advantages over older HPLC methods.[7][8] The analysis time was reduced by 40%, and solvent consumption decreased by over 58%, highlighting the efficiency and cost-effectiveness of UPLC technology.[7]
Table 1: Comparative Performance of HPLC vs. UPLC for this compound Profiling
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Rationale & Advantage for Impurity F Analysis |
| Particle Size | 3–5 µm | < 2 µm | UPLC: Smaller particles provide more theoretical plates, leading to higher separation efficiency and better resolution of Impurity F from the parent API and other impurities.[4][6] |
| Analysis Time | ~20–45 minutes | ~2–8 minutes | UPLC: Significantly faster run times increase sample throughput, crucial in a high-demand QC environment.[6][7] |
| Resolution | Good | Excellent | UPLC: Superior separation power is vital for complex impurity profiles, ensuring Impurity F is baseline-resolved for accurate integration.[4][9] |
| Sensitivity | Moderate | High | UPLC: Sharper, narrower peaks result in a higher signal-to-noise ratio, improving the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for trace-level impurities.[9][10] |
| Solvent Consumption | High | Low | UPLC: Shorter run times and lower flow rates lead to a ~70-80% reduction in solvent use, making it a greener and more cost-effective technique.[6][9] |
| System Pressure | Up to ~400 bar | > 1000 bar | HPLC: Operates at lower pressures, making it compatible with a wider range of older instrumentation. UPLC requires specialized high-pressure systems. |
While UPLC offers clear performance advantages, HPLC remains a robust and reliable technique, especially in labs with established and validated methods that do not require high throughput.[4][6] For new method development, UPLC is often the preferred choice for its efficiency and superior resolving power.[9]
Experimental Protocol: Establishing Linearity and Range for Impurity F (HPLC-UV)
This protocol outlines a self-validating system for determining the linearity and range of a this compound assay, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][3][11]
Workflow for Linearity and Range Determination
Caption: Workflow for establishing linearity and range.
Step-by-Step Methodology
Objective: To demonstrate a linear relationship between the concentration of this compound and the instrument response over a defined range.
1. Preparation of Standard Solutions:
- Causality: The accuracy of this entire procedure hinges on the precise preparation of the standard solutions. A certified reference standard (CRS) of this compound is essential for traceability and accuracy.
- Protocol:
- Stock Solution (S1): Accurately weigh approximately 5 mg of this compound CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., the mobile phase). This yields a stock concentration of ~100 µg/mL.
- Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution. The concentration levels should span the desired range, for example, from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit. A typical range might be 0.1, 0.5, 1.0, 1.5, and 2.0 µg/mL.
2. Chromatographic Analysis:
- Causality: The chromatographic conditions must be robust and specific, ensuring that the peak for Impurity F is well-resolved from Domperidone and any other potential impurities.
- Protocol:
- Equilibrate the HPLC or UPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (diluent) to ensure no interfering peaks are present at the retention time of Impurity F.
- Inject each calibration standard in triplicate. This is crucial for assessing the precision of the measurement at each level.
3. Data Collection and Analysis:
- Causality: The peak area is the most common response used for UV detection as it is generally more robust to minor changes in peak shape than peak height. Statistical analysis provides an objective measure of the linearity.
- Protocol:
- For each injection, integrate the peak corresponding to this compound and record the peak area.
- Calculate the mean peak area for the triplicate injections at each concentration level.
- Construct a calibration curve by plotting the mean peak area (y-axis) against the corresponding concentration (x-axis).
- Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).
Table 2: Example Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.10 | 5,250 |
| 0.50 | 25,100 |
| 1.00 | 50,300 |
| 1.50 | 75,500 |
| 2.00 | 100,100 |
| Linear Regression Results | |
| Slope (m) | 49,850 |
| y-intercept (c) | 280 |
| Correlation Coefficient (r) | 0.9998 |
| Coefficient of Determination (r²) | 0.9996 |
4. Acceptance Criteria & Trustworthiness:
- Causality: Pre-defined acceptance criteria ensure that the method validation is objective and meets regulatory standards. This makes the protocol a self-validating system.
- Criteria:
- Correlation Coefficient (r): Must be ≥ 0.995, indicating a strong linear relationship.[11] Some organizations may require an even stricter limit, such as ≥ 0.999.
- Visual Inspection: The data points on the plot should be randomly distributed around the regression line, with no obvious bowing or pattern.
- y-intercept: The y-intercept should be close to zero, indicating minimal bias at the lower end of the range.
- Precision: The relative standard deviation (RSD) of the triplicate injections at each level should be within acceptable limits (e.g., < 5%).
By meeting these criteria, the method is confirmed to be linear across the specified range, providing a trustworthy foundation for the routine quantification of this compound.
Advanced Considerations: LC-MS for Ultra-Trace Analysis
For applications requiring even higher sensitivity, such as the analysis of genotoxic impurities or pharmacokinetic studies where plasma concentrations are very low, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice.[12][13] An LC-MS/MS method for Domperidone in human plasma demonstrated a linear range of 0.2–80 ng/mL, showcasing a sensitivity far beyond what is typically achievable with UV detection.[13] While more complex and costly, LC-MS provides unparalleled selectivity and sensitivity when required.
References
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Key ICH Method Validation Parameters to Know. Altabrisa Group. [Link]
-
HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]
-
ICH Q2 (R1) - PharmaSciences. PharmaSciences. [Link]
-
HPLC vs UPLC - What's the Difference?. Chromatography Today. [Link]
-
Prospects of UPLC in Pharmaceutical Analysis over HPLC. IntechOpen. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Oxford Academic, Journal of Chromatographic Science. [Link]
-
Linearity plot of Domperidone Imp-F. ResearchGate. [Link]
-
Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Domperidone in Human Plasma. Journal of Chemical and Pharmaceutical Research. [Link]
-
Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. PubMed. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. pharmasciences.in [pharmasciences.in]
- 3. fda.gov [fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. jocpr.com [jocpr.com]
- 13. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Impurity Profiling: Understanding Domperidone Impurity F
A Senior Application Scientist's Guide to Quantifying Domperidone Impurity F: A Comparative Analysis of LOD and LOQ Determination
For researchers, scientists, and professionals in drug development, the precise quantification of impurities is a critical aspect of ensuring the safety and efficacy of pharmaceutical products. This guide provides an in-depth technical comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of this compound, a significant related substance in the manufacturing of the antiemetic drug Domperidone.
Domperidone is a widely used medication for managing nausea and vomiting.[1] As with any active pharmaceutical ingredient (API), its synthesis can result in the formation of impurities.[2] this compound, chemically known as 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one, is a process-related impurity that must be monitored and controlled within strict limits to ensure the quality and safety of the final drug product.[3][4][5][6] The accurate determination of its LOD and LOQ is therefore paramount.
The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures, defining LOD as the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7] The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling in the pharmaceutical industry due to its sensitivity and resolving power.[2] A validated HPLC method coupled with a UV detector is a robust and widely accepted approach for quantifying Domperidone and its impurities.
Rationale for Method Selection
An HPLC-UV system offers a balance of sensitivity, specificity, and cost-effectiveness for routine quality control. The choice of a C18 reversed-phase column is standard for separating compounds like Domperidone and its impurities based on their hydrophobicity.[8][9][10] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) allows for the effective separation of components with varying polarities.[1]
Experimental Protocol: LOD & LOQ Determination for this compound via HPLC-UV
This protocol is designed to be a self-validating system, grounded in the principles of the ICH Q2(R1) guidelines.[7][11][12]
Objective: To determine the LOD and LOQ of this compound using a validated HPLC-UV method.
Materials:
-
This compound reference standard
-
Domperidone API
-
HPLC grade acetonitrile, methanol, and water
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector (e.g., Diode Array Detector).
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
Methodology:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like methanol.[8]
-
Perform serial dilutions to prepare a series of working standard solutions with decreasing concentrations (e.g., 10, 5, 2, 1, 0.5, 0.2, 0.1 µg/mL).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.06 M ammonium acetate in water.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure separation of all components.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 10 µL.
-
-
LOD and LOQ Determination (Signal-to-Noise Approach):
-
Inject the blank solution (diluent) multiple times to establish the baseline noise.
-
Inject the serially diluted standard solutions of this compound.
-
Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for the LOD.[1][13]
-
Determine the concentration at which the S/N ratio is approximately 10:1 for the LOQ.[1][13]
-
-
Confirmation of LOQ:
-
Prepare six independent samples at the determined LOQ concentration.
-
Inject these samples and calculate the precision (%RSD) and accuracy (% recovery). The acceptance criteria are typically an RSD of ≤ 10% and recovery within 80-120%.
-
Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
For impurities present at very low levels or in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) offers significantly higher sensitivity and selectivity compared to HPLC-UV.[14][15][16]
Rationale for Method Selection
LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.[17] This allows for the detection and quantification of analytes at much lower concentrations.[15] For impurity analysis, LC-MS/MS (tandem mass spectrometry) is particularly powerful as it provides structural information and enhances selectivity by monitoring specific precursor-to-product ion transitions.[10]
Comparative Advantages and Disadvantages
| Feature | HPLC-UV | LC-MS |
| Sensitivity | Good | Excellent |
| Specificity | Moderate | Excellent |
| Cost | Lower | Higher |
| Complexity | Simpler | More Complex |
| Matrix Effects | Less prone | More susceptible |
Performance Data Comparison
The following table summarizes typical LOD and LOQ values for Domperidone and its impurities obtained by different analytical techniques. It is important to note that specific values can vary depending on the exact instrumentation and experimental conditions.
| Analyte | Method | LOD | LOQ | Reference |
| Domperidone | HPLC-UV | 4.1 ng/mL | 12.6 ng/mL | |
| Domperidone Malate | HPLC-UV | 0.36 µg/mL | 1.56 µg/mL | [9] |
| Domperidone (in plasma) | LC-MS/MS | 0.05 ng/mL | 0.2 ng/mL | [10] |
| Domperidone (in plasma) | LC-MS | - | 1 ng/mL | [18] |
| Domperidone (in plasma) | LC-MS/MS | - | 3.33 ng/mL | [19] |
| Domperidone (in plasma) | LC-MS/MS | - | 0.101 ng/mL | [20] |
Note: Data for this compound specifically is not always publicly available in literature, but the values for the parent compound provide a strong indication of the achievable sensitivity with each technique.
Conclusion and Recommendations
For routine quality control of this compound where the expected impurity levels are well above the detection limits of UV, a validated HPLC-UV method is the most practical and cost-effective approach. It provides reliable and reproducible results that meet regulatory expectations.
However, in situations requiring ultra-trace level detection, such as in early-stage process development, forced degradation studies, or the analysis of leachables and extractables, LC-MS/MS is the superior technique. Its enhanced sensitivity and specificity allow for the confident identification and quantification of impurities at levels that are not achievable with HPLC-UV.
Ultimately, the choice of analytical methodology should be guided by a risk-based assessment considering the specific requirements of the analysis, the expected concentration of the impurity, and the available resources. Both methods, when properly validated according to ICH guidelines, are powerful tools in ensuring the quality and safety of pharmaceutical products.
References
-
The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. (2014). Oxford Academic. [Link]
-
Development and Validation of a Rp-Hplc Method for Simultaneous Estimation of Domperidone and Naproxen Sodium in a Bulk and in T. (2023). International Journal of Pharmaceutical Research and Applications. [Link]
-
Domperidone-impurities. Pharmaffiliates. [Link]
-
STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. (2017). World Journal of Pharmaceutical and Medical Research. [Link]
-
Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. (n.d.). Journal of Chemical Health Risks. [Link]
-
Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. (n.d.). PubMed. [Link]
-
Domperidone - Impurity F. (n.d.). Pharmaffiliates. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
-
Linearity plot of Domperidone Imp-F. (n.d.). ResearchGate. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). [Link]
-
Simultaneous Determination of Omeprazole and Domperidone in Dog Plasma by LC–MS Method. (n.d.). Oxford Academic. [Link]
-
Detailed Explanation of Drug Impurity Research Methods. (n.d.). Senieer. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]
-
A simple bioanalytical method development and validation of micronised domperidone 20 mg tablets using lcms-ms and its pharmacokinetic application in healthy indian volunteers. (2018). African Journal of Pharmacy and Pharmacology. [Link]
-
Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Domperidone in Human Plasma. (n.d.). JOCPR. [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). [Link]
-
Method categories according to the ICH Q2(R1). (2018). Lösungsfabrik. [Link]
-
Domperidone EP Impurity F. (n.d.). GLP Pharma Standards. [Link]
-
Determination of Domperidone in Human Plasma using Liquid Chromatography Coupled to Tandem Mass Spectrometry and its Pharmacokinetic Study. (2025). ResearchGate. [Link]
-
ICH Q2 Validation of Analytical Procedures. (2024). YouTube. [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency (EMA). [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. epichem.com [epichem.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. fda.gov [fda.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. jchr.org [jchr.org]
- 10. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. biotech-spain.com [biotech-spain.com]
- 15. Detailed Explanation of Drug Impurity Research Methods - Senieer - What You Trust [senieer.com]
- 16. soeagra.com [soeagra.com]
- 17. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 18. academic.oup.com [academic.oup.com]
- 19. academicjournals.org [academicjournals.org]
- 20. jocpr.com [jocpr.com]
A Comparative Guide to the Analytical Control of Domperidone: Benchmarking Modern UPLC Against the European Pharmacopoeia Monograph
Introduction: The Imperative for Rigorous Quality Control of Domperidone
Domperidone is a widely utilized prokinetic and antiemetic agent, valued for its efficacy in managing various gastrointestinal motility disorders.[1][2] Its mechanism of action involves the selective antagonism of peripheral dopamine D2 receptors, which enhances gastrointestinal peristalsis and motility.[1] Given its therapeutic importance, ensuring the purity, potency, and overall quality of Domperidone in its bulk form and finished dosage forms is paramount. The European Pharmacopoeia (EP) provides the official standards and analytical procedures that serve as the legal and scientific benchmark for the quality control of medicines in Europe.[3]
However, the landscape of analytical chemistry is in constant evolution. New technologies, particularly in liquid chromatography, offer significant advancements over established methods. This guide provides a detailed, data-driven comparison between the traditional analytical methods outlined in the European Pharmacopoeia monograph for Domperidone and a modern Ultra-Performance Liquid Chromatography (UPLC) method. We will explore the underlying principles of each approach, present a head-to-head comparison of their performance metrics, and provide a detailed protocol for the implementation of the newer method. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to optimize their quality control workflows while maintaining the highest standards of scientific integrity.
The Established Benchmark: Analytical Methods of the European Pharmacopoeia
The European Pharmacopoeia employs a multi-faceted approach to ensure the comprehensive quality control of Domperidone. The monograph specifies distinct methods for identification, the determination of related substances (impurities), and the final assay of the active pharmaceutical ingredient (API).[4][5]
Assay: Non-Aqueous Titration
For the quantitative determination of Domperidone content (assay), the EP monograph specifies a non-aqueous titration method.[4]
-
Principle: This method is based on the basic nature of the Domperidone molecule. The substance is dissolved in a non-aqueous solvent, typically anhydrous acetic acid, and titrated with a standardized solution of a strong acid, such as perchloric acid. The endpoint is determined potentiometrically or by using a visual indicator like naphtholbenzein.[4]
-
Rationale: Non-aqueous titration is a classic, robust, and cost-effective technique for the assay of many APIs that are weakly basic or have poor solubility in water. It provides a direct measure of the total basic content of the substance, which corresponds to the amount of active ingredient.
Related Substances: High-Performance Liquid Chromatography (HPLC)
To control the level of impurities, the EP monograph mandates a High-Performance Liquid Chromatography (HPLC) method.[5][6]
-
Principle: This method utilizes liquid chromatography to separate Domperidone from its specified impurities (A, B, C, D, E, F) and any other degradation products.[4][5] The separation is typically achieved on a C18 reversed-phase column with a gradient elution system involving a buffer and an organic modifier like methanol.[5][6] Detection is performed using a UV spectrophotometer at a wavelength where Domperidone and its impurities exhibit significant absorbance, commonly 280 nm.[4]
-
System Suitability: The monograph provides specific system suitability requirements, including a minimum resolution between the peaks for Domperidone and a closely eluting compound (droperidol), to ensure the method's performance and the validity of the results.[4][5] The retention time for Domperidone under these conditions is approximately 6.5 minutes.[4][6]
The Challenger: A Modern Ultra-Performance Liquid Chromatography (UPLC) Method
Recent advancements have led to the development of Ultra-Performance Liquid Chromatography (UPLC), a technique that significantly enhances the speed, resolution, and sensitivity of liquid chromatographic separations. These methods utilize columns packed with sub-2 µm particles, which, when operated at high pressures, yield more efficient separations in a fraction of the time required by traditional HPLC.
A validated UPLC method for the determination of Domperidone and its process-related impurities serves as an excellent modern alternative to the EP's HPLC method.[7]
-
Principle: The core principle remains reversed-phase chromatography. However, the use of a sub-2 µm particle column (e.g., a 1.8 µm C18 column) dramatically increases chromatographic efficiency.[7] This allows for the use of higher flow rates and shorter column lengths without sacrificing, and often improving, the resolution between peaks.
-
Causality of Improvement: The enhanced efficiency stems from the van Deemter equation, which describes the relationship between linear velocity and plate height (a measure of column efficiency). Smaller particles reduce the contributions of mass transfer and eddy diffusion to band broadening, resulting in sharper and narrower peaks. This allows for faster separations and improved detection limits. This UPLC method employs a gradient mobile phase of ammonium acetate and methanol.[7]
Head-to-Head Comparison: EP Monograph vs. Modern UPLC
The advantages of adopting a modern UPLC method become evident when key performance metrics are compared directly with the established EP HPLC method.
| Parameter | EP Monograph HPLC Method | Modern UPLC Method | Advantage of UPLC |
| Analysis Time | ~12.5 minutes[7] | ~7.5 minutes[7] | 40% Reduction |
| Solvent Consumption | Higher | 58% Reduction [7] | Greener, Lower Cost |
| Column Packing | ~3 µm or 5 µm particles[6] | Sub-2 µm particles (e.g., 1.8 µm)[7] | Higher Efficiency |
| Sensitivity | Standard | High Sensitivity[7] | Lower Detection Limits |
| Sample Throughput | Standard | Significantly Higher[7] | Increased Lab Productivity |
| Precision (%RSD) | Within acceptance criteria | < 2% | High Reproducibility |
| Accuracy (% Recovery) | Within acceptance criteria | 98-102% | High Accuracy |
Visualizing the Analytical Workflows
The following diagrams illustrate the procedural flow of the EP monograph's HPLC method for related substances and the streamlined workflow of the modern UPLC method.
Caption: Workflow for the EP HPLC method for related substances.
Caption: Streamlined workflow of a modern UPLC method.
Detailed Experimental Protocol: UPLC Method for Domperidone and its Impurities
This protocol is based on a validated UPLC method that has demonstrated significant improvements over the EP monograph method.[7]
1. Chromatographic Conditions
-
Column: Hypersil Zorbax eXtra Densely Bonded C18, 30 x 4.6 mm, 1.8 µm
-
Mobile Phase A: 0.06 M Ammonium Acetate
-
Mobile Phase B: Methanol
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 2.5 60 5.0 75 7.0 40 | 7.5 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: Diode-Array Detector (DAD) at 280 nm
-
Injection Volume: 3 µL
2. Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (60:40 v/v).
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Domperidone reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Domperidone sample in the diluent to achieve a similar concentration as the standard solution.
3. System Suitability
-
Prepare a system suitability solution containing Domperidone and its known impurities.
-
Inject the solution and verify that the chromatographic system meets the pre-defined criteria for resolution, peak asymmetry (tailing factor), and reproducibility (%RSD of replicate injections).
4. Procedure
-
Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Perform at least five replicate injections of the standard solution. The %RSD for the peak areas should be ≤ 2.0%.
-
Inject the sample solution in duplicate.
-
Calculate the content of impurities and the assay of Domperidone by comparing the peak areas obtained from the sample solution to those from the standard solution.
Conclusion and Expert Recommendations
While the analytical methods prescribed in the European Pharmacopoeia for Domperidone are robust and ensure the quality of the product, this guide demonstrates that modern UPLC methods offer substantial and compelling advantages. The primary benefits include a significant reduction in analysis time by 40% and a decrease in solvent consumption by over 58%.[7] These improvements translate directly into higher sample throughput, reduced operational costs, and a more environmentally friendly ("greener") analytical workflow.
For high-volume quality control laboratories, the adoption and validation of a UPLC method for the analysis of Domperidone and its related substances is a strategic investment that can enhance productivity and efficiency without compromising data quality. The trustworthiness of these new methods is established through rigorous validation according to ICH guidelines, ensuring they are accurate, precise, specific, and robust.[7][8] While the EP monograph provides the definitive standard in cases of dispute, validated alternative methods like the UPLC procedure detailed here represent the future of pharmaceutical analysis.
References
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. ajrconline.org [ajrconline.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. drugfuture.com [drugfuture.com]
- 5. uspbpep.com [uspbpep.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. rroij.com [rroij.com]
- 9. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Domperidone Impurity F: Ensuring Laboratory Safety and Environmental Integrity
For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked with a profound responsibility for safety and environmental stewardship. The handling and disposal of chemical impurities, such as Domperidone Impurity F, demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory best practices. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and safely, thereby fostering a culture of safety and environmental responsibility.
Hazard Assessment and Chemical Profile of this compound
A thorough understanding of the inherent risks associated with a chemical is the cornerstone of its safe management. This compound, a complex organic molecule, presents a multi-faceted hazard profile that necessitates stringent handling and disposal protocols.
Chemical Identity:
-
Chemical Name: 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one[1][2][3]
-
Appearance: White to off-white solid[4]
Known Hazards:
-
Human Health Hazards:
-
Environmental Hazards:
-
Harmful to aquatic life with long-lasting effects.[7]
-
The presence of chlorinated and nitrogen-containing heterocyclic structures (benzimidazole and piperidine) in this compound is a key factor in its hazard profile. Benzimidazole derivatives, as a class, have been noted for their potential environmental toxicity, with some being identified as environmental pollutants.[1][5] They can be toxic to aquatic organisms. Similarly, piperidine can be harmful to aquatic life.
Table 1: Summary of this compound Properties and Hazards
| Property | Value | Source(s) |
| CAS Number | 1391053-55-6 | [1][2][4][5][6] |
| Molecular Formula | C₃₇H₄₂Cl₂N₈O₃ | [1][2][4] |
| Molecular Weight | 717.69 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [4] |
| Known Health Hazards | Harmful if swallowed, Causes serious eye damage, Suspected reproductive toxicity, Organ damage with repeated exposure | [7] |
| Known Environmental Hazards | Harmful to aquatic life with long-lasting effects | [7] |
| Chemical Class | Halogenated organic compound, Benzimidazole derivative, Piperidine derivative | Inferred from structure |
Core Principles of Disposal: Containment and Segregation
The fundamental principles guiding the disposal of this compound are containment and segregation. The goal is to prevent the release of this hazardous substance into the environment and to avoid dangerous reactions with other chemicals.
Personal Protective Equipment (PPE): The First Line of Defense
Due to the significant health hazards, appropriate PPE must be worn at all times when handling this compound, including during disposal procedures:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine particles that can cause serious eye damage.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.
-
Respiratory Protection: For handling larger quantities or if there is a risk of generating dust, a properly fitted respirator may be necessary. All handling of the solid material outside of a sealed container should be performed in a certified chemical fume hood.
Waste Stream Segregation: A Critical Step
Proper segregation of chemical waste at the point of generation is paramount. This compound falls into a specific category of chemical waste that must not be mixed with other types.
Do NOT mix this compound waste with:
-
Non-halogenated organic waste: Mixing halogenated and non-halogenated waste streams complicates disposal and increases costs, as halogenated waste requires specific treatment methods like high-temperature incineration.
-
Aqueous waste: The low water solubility of many organic compounds, including likely this compound, means it will not dissolve and can pose a significant environmental hazard if it enters the water system. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous pharmaceutical waste.
-
General laboratory trash: Due to its toxicity and environmental hazards, this compound must not be disposed of in regular trash.
The correct waste stream for this compound is:
-
Halogenated Organic Solid Waste: This is the designated waste stream for compounds like this compound that contain chlorine, bromine, fluorine, or iodine.
Step-by-Step Disposal Procedures
The following protocols provide detailed instructions for the disposal of this compound in both routine and emergency (spill) situations.
Disposal of Small Quantities and Contaminated Materials
This procedure applies to the disposal of residual amounts of this compound in sample vials, on weighing paper, and on contaminated lab supplies (e.g., pipette tips, gloves).
-
Initial Containment: At the point of generation, place all contaminated materials and residual solid this compound into a designated, clearly labeled waste container.
-
Container Selection: Use a robust, leak-proof container with a secure screw-top lid. The container must be compatible with chlorinated organic compounds. A high-density polyethylene (HDPE) or glass container is suitable.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazard characteristics: "Toxic," "Environmental Hazard," "Reproductive Hazard"
-
The date the first waste was added to the container.
-
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and in a location that minimizes the risk of spills.
-
Final Disposal: Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal of Bulk Quantities
For larger quantities of expired or unused this compound:
-
Maintain Original Container: If possible, keep the material in its original, labeled container. Ensure the container is securely sealed.
-
Labeling for Disposal: If the original label is damaged or unclear, re-label the container with all the information specified in section 3.1.3.
-
Segregated Storage: Store the container in a designated hazardous waste storage area, segregated from other chemical waste streams.
-
Professional Collection: Arrange for pick-up by a licensed hazardous waste disposal company. Do not attempt to treat or dispose of bulk quantities of this material through any other means.
Spill Management and Disposal
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in section 2.1.
-
Contain the Spill: For a solid spill, carefully sweep the material into a dustpan or use a HEPA-filtered vacuum. Avoid actions that could generate dust.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. Be aware that the cleaning materials are now also hazardous waste.
-
Package the Waste: Place all spilled material and contaminated cleaning supplies into a designated hazardous waste container.
-
Label and Store: Label the container as "Spill Debris containing this compound" and include all other required hazard information. Store it for collection with other halogenated solid waste.
-
Report the Incident: Report the spill to your EHS department according to your institution's policies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the health of our planet. By understanding the chemical's hazards, adhering to the principles of segregation and containment, and following the detailed protocols outlined in this guide, researchers can ensure that this hazardous waste is managed responsibly from cradle to grave. This diligent approach is fundamental to the integrity of scientific research and our collective responsibility as stewards of the environment.
References
-
Pharmaffiliates. Domperidone-impurities. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Domperidone impurity mixture Safety Data Sheet. Available at: [Link]
Sources
- 1. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazoles in wastewater: Analytical method development, monitoring and degradation by photolysis and ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. A review on the ecotoxicity of macrocyclic lactones and benzimidazoles on aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mastering Safety: A Researcher's Guide to Handling Domperidone Impurity F
For the dedicated researcher, scientist, or drug development professional, the integrity of your work and your personal safety are paramount. Handling pharmaceutical impurities requires a nuanced understanding that goes beyond standard laboratory protocols. This guide provides essential, immediate safety and logistical information for the handling of Domperidone Impurity F, grounding every recommendation in established safety principles and authoritative standards. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that both you and your research remain protected.
Understanding the Hazard: Why Specialized Handling is Critical
This compound is an impurity associated with the gastrokinetic and anti-nauseant drug Domperidone.[1][2] While all chemical reagents demand respect, pharmaceutical impurities, by their nature, may have unevaluated toxicological profiles. A safety data sheet for a mixture containing domperidone impurities highlights several critical hazards: it is harmful if swallowed, causes serious eye damage, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[3] These potential health effects, particularly the reproductive toxicity and potential for organ damage, necessitate stringent controls to minimize any possible exposure.
The International Council for Harmonisation (ICH) has established comprehensive guidelines (ICH Q3A/B) that underscore the importance of identifying and controlling impurities in new drug substances and products to ensure patient safety.[4][5] This same principle of stringent control must be applied in the laboratory to protect the professionals handling these materials.
The Hierarchy of Controls: A Foundational Safety Strategy
Personal Protective Equipment (PPE) is the final, and a critical, line of defense. However, it must be integrated into a broader safety strategy known as the Hierarchy of Controls. This approach prioritizes methods that eliminate or reduce the hazard at its source.
Caption: The Hierarchy of Controls prioritizes safety measures.
For handling this compound, this means:
-
Engineering Controls: Always handle the solid material within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to contain dust and aerosols at the source.[3][6] High-efficiency particulate air (HEPA) filters are recommended for exhaust systems.[7]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling, storage, and disposal.[8] Clearly designate areas where the impurity is handled and restrict access. Ensure all personnel are trained on the specific hazards and procedures.
Personal Protective Equipment (PPE): Your Essential Barrier
Given the significant hazards, particularly eye damage and reproductive toxicity, a comprehensive PPE ensemble is mandatory.[3] Selections should be based on a thorough risk assessment of the specific procedures being performed.
| Procedure | Minimum Required PPE |
| Weighing & Transfer (Solid) | Powered Air-Purifying Respirator (PAPR) with a full hood, double nitrile gloves, disposable chemical-resistant coverall (taped at the wrists), and chemical-resistant booties. |
| Solution Preparation | Chemical fume hood, chemical splash goggles, face shield, lab coat, and nitrile gloves. A respirator may be required based on the volatility of the solvent and the scale of the operation. |
| Analytical Handling (Dilute Solutions) | Safety glasses, lab coat, and nitrile gloves. |
| Spill Cleanup (Solid) | Powered Air-Purifying Respirator (PAPR) with a full hood, double nitrile gloves, disposable chemical-resistant coverall, and chemical-resistant booties. |
Respiratory Protection
Due to the risk of organ damage and reproductive toxicity from inhalation of fine powders, airborne particles must be rigorously controlled.
-
High-Risk Operations (e.g., handling powder): A Powered Air-Purifying Respirator (PAPR) with a full hood is strongly recommended.[7] PAPRs provide a higher assigned protection factor (APF) than standard half-mask respirators and create a positive pressure environment that further prevents contaminant entry.[9][10]
-
Lower-Risk Operations (e.g., handling solutions in a fume hood): A half-mask or full-face reusable respirator with appropriate particulate filters may be sufficient, but this should be determined by a formal risk assessment.
Eye and Face Protection
The risk of serious eye damage (H318) necessitates robust protection.[3]
-
Always wear chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
When handling the solid material outside of an isolator or for procedures with a higher splash risk, use a full face shield in addition to goggles .
Hand Protection
-
Nitrile gloves are required. Always inspect gloves for tears or punctures before use.[6]
-
For handling the pure solid or concentrated solutions, double-gloving is recommended. This involves wearing two pairs of nitrile gloves, with the outer glove cuffs pulled over the sleeves of the lab coat or coverall.[7]
-
Change gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.
Body Protection
-
Disposable, chemical-resistant coveralls should be worn when handling the solid powder to prevent contamination of personal clothing.[7] Cuffs should be taped to the outer glove.
-
For handling solutions, a buttoned lab coat is the minimum requirement.
-
Chemical-resistant booties or disposable shoe covers should be used in areas where the powder is handled.
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE.
Donning (Putting On) Protocol:
-
Perform hand hygiene.
-
Don inner gloves (if double-gloving).
-
Don coverall or lab coat. Ensure it is fully fastened.
-
Don respirator. Perform a positive and negative pressure seal check.
-
Don eye and face protection.
-
Don outer gloves. Ensure the cuffs of the gloves go over the sleeves of the coverall.
Doffing (Taking Off) Protocol: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hand to contaminated gown).
-
Inspect PPE for visible contamination.
-
Remove outer gloves. Peel them off without touching your bare skin.
-
Remove coverall or lab coat. Roll it down and away from your body, turning it inside out as you go.
-
Perform hand hygiene.
-
Remove face shield and goggles from the back to the front.
-
Remove respirator.
-
Perform thorough hand hygiene with soap and water.
Spill, Exposure, and Disposal Plans
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
Spill Cleanup:
-
Evacuate and secure the area.
-
Don the appropriate spill cleanup PPE (PAPR, coveralls, double gloves, booties).
-
Gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate the area with an appropriate cleaning agent.
Disposal Plan: All materials contaminated with this compound, including used PPE, spill cleanup materials, and residual chemicals, must be disposed of as hazardous pharmaceutical waste.[8][11]
-
Do not dispose of this material down the drain or in the regular trash.[12]
-
Collect all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal, which often involves incineration by a licensed waste management company.[12] The U.S. Environmental Protection Agency (EPA) is the main governing body for such waste.[11]
By adhering to this comprehensive guide, you build a robust and resilient safety culture that protects you, your colleagues, and the integrity of your scientific endeavors. Always remember to consult the specific Safety Data Sheet (SDS) for any chemical you handle and integrate these principles into your laboratory's standard operating procedures.
References
-
Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions.
-
How to Safely Dispose of Pharmaceutical Waste. TriHaz Solutions. (2024-07-11).
-
Managing Residential Pharmaceutical Waste. Houston-Galveston Area Council (H-GAC).
-
Medication & Pharmaceutical Waste Disposal Explained. Stericycle.
-
Best Practices for Pharmaceutical PPE. Scribd.
-
Pharmaceutical PPE | Worker Health & Safety. 3M Nederland.
-
Pharmaceutical PPE. Respirex International.
-
Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M India.
-
DoMperidone EP IMpurity F CAS#: 1391053-55-6. ChemicalBook.
-
Pharmaceutical Waste. Environmental Health and Safety - University of Houston.
-
Pharmaceutical industry best practice. 3M.
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
-
Domperidone EP Impurity F | 1391053-55-6. Chemicea.
-
Domperidone-impurities. Pharmaffiliates.
-
DoMperidone EP IMpurity F | 1391053-55-6. ChemicalBook.
-
Domperidone impurity mixture Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
-
Domperidone EP Impurity F | CAS Number 1391053-55-6. Klivon.
-
Quality: impurities. European Medicines Agency (EMA).
-
MATERIAL SAFETY DATA SHEETS DOMPERIDONE IMPURITY 5. Cleanchem Laboratories.
-
Complying with requirements relating to impurities in prescription medicines. Therapeutic Goods Administration (TGA).
-
Guideline for Impurities in New Active Pharmaceutical Ingredient. The Gambia Medicines Control Agency.
-
Domperidone EP Impurity F | CAS No: NA. Aquigen Bio Sciences.
-
Domperidone - SAFETY DATA SHEET. Fisher Scientific.
Sources
- 1. DoMperidone EP IMpurity F CAS#: 1391053-55-6 [m.chemicalbook.com]
- 2. DoMperidone EP IMpurity F | 1391053-55-6 [chemicalbook.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
- 9. 3mnederland.nl [3mnederland.nl]
- 10. 3mindia.in [3mindia.in]
- 11. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


